molecular formula C13H10ClN3 B189857 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 196959-57-6

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B189857
CAS No.: 196959-57-6
M. Wt: 243.69 g/mol
InChI Key: LTHBDSUCOZRAMU-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical building block based on the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific amine-functionalized derivative serves as a key intermediate for researchers exploring structure-activity relationships in drug discovery. Compounds within this chemical class have been investigated for multiple therapeutic targets. Notably, the imidazo[1,2-a]pyridine core is a privileged structure in the development of ligands for the 18-kDa Translocator Protein (TSPO), a target involved in neuroinflammation and steroidogenesis . Furthermore, closely related N-phenylimidazo[1,2-a]pyridin-3-amine analogs have been rationally designed and synthesized as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, demonstrating significant antinociceptive activity in pharmacological models . The strategic chloro and phenyl substituents on the core scaffold provide a versatile platform for further chemical modification, allowing scientists to optimize properties for specific biological activities. This compound is intended for use in discovery chemistry and preclinical research applications exclusively.

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHBDSUCOZRAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445446
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196959-57-6
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delves into the strategic selection of the synthetic route, highlighting the advantages of the Groebke-Blackburn-Bienaymé three-component reaction. A detailed, step-by-step experimental protocol is provided, ensuring reproducibility and success in the laboratory setting. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data based on closely related, well-documented analogs. This guide is intended to be an essential resource for researchers and scientists engaged in the exploration of novel imidazo[1,2-a]pyridine derivatives for therapeutic applications.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural foundation of numerous biologically active compounds.[1][2] Its unique electronic and steric properties have rendered it a focal point in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[3][4] The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of its biological profile, making it a versatile scaffold for the development of novel therapeutics.

The target molecule of this guide, this compound, incorporates three key features that are of significant interest in drug design:

  • The Imidazo[1,2-a]pyridine Core: Provides a rigid and planar framework that can effectively interact with biological targets.

  • A Phenyl Group at the 2-position: Introduces a lipophilic domain that can enhance binding affinity and modulate pharmacokinetic properties.

  • A Chloro Group at the 6-position: This electron-withdrawing group can influence the electronic distribution of the ring system and provide a potential site for further functionalization.[5]

  • An Amino Group at the 3-position: A critical functional group that can act as a hydrogen bond donor and a key site for further chemical modifications to build compound libraries.[6]

This guide will provide a detailed roadmap for the synthesis and characterization of this promising molecule, empowering researchers to explore its full potential.

Synthetic Strategy: A Rationale for the Groebke-Blackburn-Bienaymé Reaction

Several synthetic routes to the imidazo[1,2-a]pyridine scaffold have been reported.[1][7] However, for the direct introduction of a 3-amino group, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as the most efficient and atom-economical approach.[2][3][4] This powerful reaction combines an aminopyridine, an aldehyde, and an isocyanide in a single pot to construct the desired heterocyclic system.

The choice of the GBB reaction is underpinned by several key advantages:

  • Convergence: The assembly of three distinct components in a single step significantly reduces the number of synthetic operations, saving time and resources.

  • Diversity-Oriented: By simply varying the starting materials (aminopyridine, aldehyde, and isocyanide), a wide array of analogs can be rapidly synthesized, facilitating the exploration of structure-activity relationships (SAR).

  • High Efficiency: The reaction typically proceeds with good to excellent yields under mild conditions.

For the synthesis of this compound, the GBB reaction will utilize 5-chloro-2-aminopyridine, benzaldehyde, and a suitable isocyanide equivalent that can furnish the primary amine at the 3-position.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of the target molecule via the Groebke-Blackburn-Bienaymé reaction.

Materials and Reagents
  • 5-Chloro-2-aminopyridine

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Synthetic Scheme

Synthesis cluster_reactants Starting Materials A 5-Chloro-2-aminopyridine D Sc(OTf)₃ (catalyst) Methanol, rt, 24h A->D B Benzaldehyde B->D C Trimethylsilyl cyanide (TMSCN) C->D E This compound D->E Groebke-Blackburn-Bienaymé Reaction

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-aminopyridine (1.0 eq), benzaldehyde (1.0 eq), and scandium(III) triflate (0.1 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous methanol to the flask to dissolve the solids.

  • To the stirring solution, add trimethylsilyl cyanide (1.1 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₀ClN₃
Molecular Weight 243.69 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of closely related analogs and general principles of NMR and mass spectrometry.

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the phenyl ring, as well as a characteristic signal for the amino group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d1HH-5
~7.8 - 7.6m2Hortho-H of phenyl ring
~7.5 - 7.3m3Hmeta- & para-H of phenyl ring
~7.2 - 7.0dd1HH-7
~4.5 - 4.0br s2H-NH₂
~7.6 (s)s1HH-8 (may overlap with other signals)

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145 - 140C-2, C-8a
~135 - 130C-ipso of phenyl ring
~130 - 125C-ortho, C-meta, C-para of phenyl ring
~125 - 120C-5, C-7
~118 - 115C-6
~115 - 110C-3

4.2.3. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Expected [M+H]⁺: m/z = 244.0636

Characterization Workflow

Characterization A Synthesized Compound (Crude Product) B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry (HRMS) D->G H Final Characterized Product E->H F->H G->H

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis and characterization of this compound. The utilization of the Groebke-Blackburn-Bienaymé three-component reaction provides an efficient and versatile route to this valuable heterocyclic scaffold. The detailed experimental protocol and the predicted characterization data serve as a solid foundation for researchers to successfully prepare and validate this compound. The availability of this molecule will undoubtedly facilitate further exploration of its potential in various areas of drug discovery and development, contributing to the advancement of medicinal chemistry.

References

  • Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2000). Synthesis of 6-substituted imidazo[1,2-a]pyridines. Journal of heterocyclic chemistry, 37(4), 935-939.
  • Groebke, K., Weber, L., & Mehlin, F. (1998).
  • Blackburn, C. (2004). A three-component synthesis of 3-amino-imidazo[1,2-a]pyridines and -pyrazines. Tetrahedron letters, 45(39), 7297-7300.
  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of organic chemistry, 72(3), 1013-1016.
  • Chernyak, N., & Gevorgyan, V. (2010). Copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes: a novel, efficient, and versatile approach to imidazo [1, 2-a] pyridines. Organic letters, 12(23), 5554-5557.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1, 2, 4-triazoles. Chemical reviews, 96(5), 1779-1804.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Bienaymé, H., Hulme, C., Oddon, G., & Schmitt, P. (2000). Maximizing synthetic efficiency: multi-component transformations lead the way. Chemistry–A European Journal, 6(18), 3321-3329.
  • Zolpidem. (n.d.). In DrugBank. Retrieved from [Link]

  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 1-10.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly promising series: 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine analogs. We will dissect the nuanced roles of substituents at each key position of this tripartite pharmacophore, elucidating how subtle molecular modifications translate into profound shifts in biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and actionable insights for the rational design of next-generation therapeutics targeting a range of disease states, from oncology to infectious diseases.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Versatility

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has yielded a remarkable diversity of biologically active compounds.[3][4] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with various biological targets. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) underscore the therapeutic success of this scaffold.[1][4] The inherent synthetic tractability of the imidazo[1,2-a]pyridine core allows for systematic chemical exploration, making it a fertile ground for SAR studies.[5]

This guide focuses on a specific substitution pattern: a chloro group at the 6-position, a phenyl ring at the 2-position, and an amine functionality at the 3-position. This combination has been explored, particularly in the context of kinase inhibition, where each component plays a critical role in target binding and overall compound properties.

Strategic Dissection of the Pharmacophore: A Three-Point SAR Analysis

To understand the SAR of the this compound scaffold, we will analyze the impact of modifications at three key positions: the C6-chloro substituent, the C2-phenyl ring, and the C3-amine group.

SAR_Analysis cluster_positions Key Modification Points Core This compound Scaffold C6 Position 6: Modulating Physicochemical Properties Core->C6 Chloro Group C2 Position 2: Vector for Deep Pocket Interactions Core->C2 Phenyl Ring C3 Position 3: Key H-Bonding and Linker Attachment Core->C3 Amine Functionality

Caption: Key points of modification for SAR analysis.

The 6-Position: Influence of the Chloro Substituent

The 6-position of the imidazo[1,2-a]pyridine ring is a critical site for modulating the electronic and lipophilic character of the molecule. The presence of a chlorine atom at this position has several important consequences:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom influences the electron density of the entire ring system. This can impact the pKa of the basic nitrogen atoms and the molecule's ability to participate in hydrogen bonding or other electronic interactions with a target protein.

  • Lipophilicity: The chloro group increases the overall lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Metabolic Stability: Halogenation can block potential sites of metabolism, thereby increasing the compound's half-life. The 6-position is often a site of oxidative metabolism, and the presence of a chlorine atom can prevent this.

SAR Insights: Studies on related imidazo[1,2-a]pyridine series have shown that electron-withdrawing groups at the 6-position are often favorable for activity, particularly in kinase inhibition.[6] For instance, in a series of pan-PI3K inhibitors, analogs with electron-withdrawing groups at this position demonstrated enhanced potency.[6] While chlorine is a common choice, bioisosteric replacement with other groups like trifluoromethyl (CF₃) or cyano (CN) could be explored to fine-tune electronic properties and potency.[7]

The 2-Position: The Phenyl Ring as a Vector

The 2-phenyl group is a common feature in many active imidazo[1,2-a]pyridine derivatives. It typically projects into a hydrophobic pocket within the target protein's binding site.

  • Hydrophobic Interactions: The phenyl ring itself provides a significant hydrophobic surface for van der Waals interactions. The orientation of this ring is crucial for optimal fitting.

  • Substitution Effects: The substitution pattern on the phenyl ring is a primary driver of potency and selectivity. Small, lipophilic, or hydrogen-bonding substituents can probe specific sub-pockets and form additional interactions.

SAR Insights: The nature and position of substituents on the 2-phenyl ring dramatically influence biological activity.

Substituent at 2-Phenyl RingPositionObserved Effect on ActivityRationale
Unsubstituted-Baseline activityProvides core hydrophobic interaction.
Methoxy (-OCH₃)paraOften increases potencyCan act as a hydrogen bond acceptor and fills a specific pocket.
Fluoro (-F), Chloro (-Cl)meta, paraGenerally well-tolerated or enhances activityIncreases lipophilicity and can form halogen bonds.
Trifluoromethyl (-CF₃)meta, paraCan significantly boost potencyStrong electron-withdrawing group that can fill a hydrophobic pocket.[6]
Small alkyl (e.g., -CH₃)paraMay increase potencyEnhances hydrophobic interactions.

It is crucial to consider that the optimal substituent will be highly target-dependent. For example, in the development of antitubulin agents, specific diaryl substitutions at positions 5 and 7 were found to be critical for potent activity, highlighting the importance of the aryl group's environment.[8]

The 3-Position: The Amine as a Critical Anchor and Linker

The 3-amino group is arguably one of the most critical functionalities for establishing key interactions with the target protein, often acting as a hydrogen bond donor.

  • Hydrogen Bonding: The primary amine can form one or two hydrogen bonds, frequently with the hinge region of kinases or other key residues in an enzyme's active site. This interaction is often a primary anchor for the entire molecule.

  • Point of Elaboration: The amine serves as a versatile chemical handle for further elaboration. Acylation, sulfonylation, or reductive amination can introduce larger side chains designed to pick up additional interactions or modulate physicochemical properties. For instance, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent anti-TB agents.[4]

SAR Insights: Modification of the 3-amino group is a powerful strategy for optimizing activity.

Modification of 3-AmineResulting Functional GroupPotential Impact
AcylationAmideCan introduce vectors to new binding regions; modulates H-bonding.
SulfonylationSulfonamideIntroduces a strong H-bond acceptor and can alter solubility.
Reductive AminationSecondary/Tertiary AmineMaintains basicity while adding steric bulk and new interaction points.

For example, in a series of RAF inhibitors, imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed where the amide linkage was crucial for activity.[9]

Biological Targets and Therapeutic Potential

The this compound scaffold and its analogs have shown promise against several important biological targets.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The imidazo[1,2-a]pyridine core is a well-established "hinge-binding" motif.

  • PI3K/mTOR Pathway: Several studies have reported imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3K and/or mTOR.[6][10][11] The 3-amino group can interact with the kinase hinge region, while the 2-phenyl and 6-chloro groups occupy the ATP-binding pocket.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Regulation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.

  • Other Kinases: This scaffold has also been explored for the inhibition of other kinases such as c-Met and RAF.[7][9] The principles of hinge binding and probing hydrophobic pockets remain the same, but the specific SAR for each kinase will differ based on the unique topology of their active sites.

Anticancer Activity

Beyond direct kinase inhibition, these compounds can exert anticancer effects through other mechanisms, such as the inhibition of tubulin polymerization.[8] The 2-phenyl group, in this context, can mimic the trimethoxyphenyl ring of colchicine, interfering with microtubule dynamics.

Anti-infective Properties

The imidazo[1,2-a]pyridine core is also a promising scaffold for developing agents against infectious diseases. Derivatives have shown activity against Mycobacterium tuberculosis, fungi like Candida parapsilosis, and various parasites.[4][12][13] For instance, a study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives revealed that electron-withdrawing substituents on the aryl ring enhanced antifungal activity.[12]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

A common and efficient route to this scaffold is a multi-step synthesis starting from a substituted 2-aminopyridine.

Synthesis_Workflow A 5-Chloro-2-aminopyridine C Step 1: Cyclocondensation (e.g., EtOH, reflux) A->C B Substituted α-bromoketone B->C D 6-Chloro-2-phenylimidazo[1,2-a]pyridine C->D E Step 2: Nitration (e.g., HNO₃/H₂SO₄) D->E F 6-Chloro-3-nitro-2-phenylimidazo[1,2-a]pyridine E->F G Step 3: Reduction (e.g., SnCl₂/HCl or H₂, Pd/C) F->G H Target: this compound G->H

Caption: General synthetic workflow for the target scaffold.

Step-by-Step Protocol (Example Synthesis):

  • Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine:

    • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).

    • Reflux the mixture for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired intermediate. This cyclocondensation is a robust method for forming the imidazopyridine core.[2]

  • Nitration at the 3-Position:

    • Dissolve the 6-Chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C.

    • Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir the reaction for 2-4 hours, then pour onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 3-nitro derivative.

  • Reduction to the 3-Amine:

    • Suspend the 6-Chloro-3-nitro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol or concentrated HCl.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool, basify with aqueous NaOH, and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry and concentrate the organic layers, followed by purification to yield the final this compound.

In Vitro Kinase Assay Protocol (Representative)

This protocol describes a general method for assessing the inhibitory activity of synthesized analogs against a target kinase, such as PI3Kα.[10]

Assay Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add:

    • Test compound or DMSO (vehicle control).

    • PI3Kα enzyme in kinase buffer.

    • Substrate mixture containing PIP2 and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which contains luciferase and luciferin. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and potent pharmacophore. The structure-activity relationships discussed herein provide a clear rationale for analog design. The 6-chloro group serves to anchor the molecule and enhance its drug-like properties, the 2-phenyl ring acts as a probe for hydrophobic pockets, and the 3-amine functionality is a key hydrogen-bonding element and a versatile point for synthetic elaboration.

Future research should focus on:

  • Bioisosteric Replacement: Systematically replacing the 6-chloro group with other halogens or isosteres (e.g., CN, CF₃) to fine-tune electronics and lipophilicity.[14][15]

  • Scaffold Hopping: Exploring related fused heterocyclic systems to identify novel intellectual property and potentially improved pharmacological profiles.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their targets to guide the design of next-generation analogs with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: Profiling lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the discovery process to ensure the development of viable clinical candidates.

By applying the principles outlined in this guide, researchers can more effectively navigate the chemical space around this privileged scaffold, accelerating the discovery of novel therapeutics to address unmet medical needs.

References

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Unangst, P. C., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2480-2485.
  • Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1025-1030.
  • El-fakharany, E. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 384-403.
  • da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4064-4076.
  • Azam, M. A. (2017). Molecular insights on analogs of imidazo[1,2-a]pyridine, azaindole, and pyridylurea towards ParE using pharmacophore modeling, molecular docking, and dynamic simulation. Structural Chemistry, 28(5), 1469-1484.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
  • El-fakharany, E. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • Cui, J. J., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4871-4876.
  • Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Li, Y., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 22(11), 1849.
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41.
  • Kumar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22443-22459.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. BenchChem.
  • Karan, C., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 7(12), 1129-1134.
  • Chembase. (n.d.). (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Chembase.
  • Silva, A. M., et al. (2021). Modifications of the 6-methyl-2-phenylimidazo[1,2-a]pyridine core ring. ResearchGate.
  • BenchChem. (2025). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. BenchChem.
  • Wijayaratne, J., et al. (2023). Structure-Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6030.
  • Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1253-1259.
  • Grel, K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI.
  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 742-747.
  • RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • Harris, P. A., et al. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5221-5224.

Sources

In Vitro Evaluation of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in several commercially available drugs and its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][2][3] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, outlining a comprehensive in vitro strategy to elucidate its potential as a novel therapeutic agent. The strategic placement of a chloro group at the 6-position, a phenyl group at the 2-position, and an amine group at the 3-position suggests the potential for unique biological activities worthy of thorough investigation.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a structured approach to the in vitro evaluation of this compound. The methodologies described herein are grounded in established scientific principles and are designed to yield robust and reproducible data, forming a critical foundation for further preclinical development.

Synthesis and Characterization

A plausible synthetic route to obtain this compound begins with the cyclocondensation of 5-chloro-2-aminopyridine. The subsequent introduction of the 3-amino group can be achieved through methods such as nitrosation followed by reduction.[4]

Hypothetical Synthesis Pathway:

  • Cyclocondensation: Reaction of 5-chloro-2-aminopyridine with an appropriate α-haloketone (e.g., 2-bromoacetophenone) to form the 6-chloro-2-phenylimidazo[1,2-a]pyridine core.[5][6]

  • Nitrosation: Introduction of a nitroso group at the 3-position using a reagent like sodium nitrite in an acidic medium.[4]

  • Reduction: Reduction of the nitroso group to the primary amine using a suitable reducing agent, such as zinc in acetic acid, to yield the final product, this compound.[4]

Following synthesis, rigorous characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR is essential to confirm the structure and purity of the compound.[4]

In Vitro Evaluation Workflow: A Multi-faceted Approach

The in vitro evaluation of a novel compound should be a systematic process, starting with broad screening assays and progressing to more specific, mechanism-of-action studies. The following workflow is proposed for this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Selectivity A Cytotoxicity & Viability Assays (e.g., MTT, XTT) C Apoptosis Assays (Annexin V/PI, Caspase Activity) A->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) A->D If antiproliferative E Kinase Inhibition Assays A->E Based on structural alerts B Antimicrobial Screening (e.g., Broth Microdilution) G In Vitro Toxicity on Normal Cells B->G If antimicrobial F Western Blot Analysis C->F D->F E->F

Caption: Proposed in vitro evaluation workflow for this compound.

Phase 1: Primary Screening for Biological Activity

The initial phase aims to identify the primary biological effects of the compound, focusing on cytotoxicity against cancer cell lines and antimicrobial activity.

The first step in evaluating potential anticancer activity is to determine the compound's effect on cell viability and proliferation.[7][8] The MTT and XTT assays are robust, colorimetric methods for this purpose.[9][10]

  • Principle of the Assays: These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10] The key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT product is water-soluble.[10][12]

Experimental Protocol: MTT Assay [9][11]

  • Cell Seeding: Seed cancer cells (e.g., a panel including breast, colon, and lung cancer cell lines) in a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Data Presentation: IC₅₀ Determination

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of viability against the log of the compound concentration.

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast)24Data
48Data
72Data
HCT116 (Colon)24Data
48Data
72Data
A549 (Lung)24Data
48Data
72Data

Given that many heterocyclic compounds exhibit antimicrobial properties, screening for activity against a panel of pathogenic bacteria and fungi is a logical step.[13][14][15]

  • Principle of the Assay: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[4][13]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: MIC Values

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data
Escherichia coliATCC 25922Data
Candida albicansATCC 90028Data
Phase 2: Elucidating the Mechanism of Action

If the primary screening reveals significant cytotoxic or antiproliferative activity, the next phase focuses on understanding how the compound exerts its effects at the cellular level.

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[16] Annexin V/Propidium Iodide (PI) staining and caspase activity assays are standard methods to detect apoptosis.[17][18]

  • Principle of Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[19][20]

G cluster_0 Cell Populations A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry [17][20][21]

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[20]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[20]

Anticancer agents can also exert their effects by arresting the cell cycle at specific phases, preventing cell division.[22]

  • Principle of Cell Cycle Analysis: The cellular DNA content changes predictably throughout the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Propidium iodide stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase by flow cytometry.[22][23]

Experimental Protocol: Cell Cycle Analysis by PI Staining [23][24][25]

  • Cell Treatment: Treat cells with the test compound at relevant concentrations for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[23][25]

  • RNAse Treatment: Treat the fixed cells with RNase to prevent the staining of RNA by PI.[23][25]

  • PI Staining: Stain the cells with a solution containing propidium iodide.[23]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle ControlDataDataData
Compound (IC₅₀)DataDataData
Compound (2x IC₅₀)DataDataData

The imidazo[1,2-a]pyridine scaffold is known to be a "drug prejudice" scaffold for kinase inhibitors.[26] Many cellular processes, including proliferation and survival, are regulated by kinases, which are often dysregulated in cancer.[27] Therefore, screening the compound against a panel of relevant kinases (e.g., PI3K, ERK, PLK) is a crucial step.[27][28][29]

  • Principle of Kinase Assays: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The level of inhibition is determined by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.

Experimental Approach:

  • Utilize commercially available kinase assay kits or a fee-for-service kinase profiling service.

  • Screen this compound against a panel of kinases known to be involved in the specific cancer types that showed sensitivity in the cytotoxicity assays.

Conclusion and Future Directions

This technical guide outlines a systematic and robust in vitro strategy for the initial evaluation of this compound. By progressing from broad phenotypic screening to more detailed mechanistic studies, researchers can efficiently determine the compound's primary biological activities and gain insights into its mechanism of action. Positive results from these in vitro assays, such as potent and selective cytotoxicity, induction of apoptosis, or specific kinase inhibition, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies in animal models of disease.[30][31] The data generated through this workflow will be instrumental in building a comprehensive profile of the compound and assessing its potential for further development as a novel therapeutic agent.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Scribd. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Protocol IncuCyte® Apoptosis Assay. UiB. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Available at: [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC - NIH. Available at: [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Available at: [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Available at: [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth technical exploration into the discovery of a novel class of derivatives: 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amines. We will dissect the strategic rationale for the selection of this specific scaffold, detail a robust and efficient synthetic pathway centered on the Groebke-Blackburn-Bienaymè (GBB) multicomponent reaction, and outline a comprehensive biological evaluation cascade. This document is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical methodologies required to advance the exploration of this promising compound class.

Introduction: The Strategic Imperative of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern drug discovery, recognized for its exceptional versatility and broad spectrum of biological activities.[3][4] Its structural rigidity, combined with its unique electronic properties, allows it to serve as an effective pharmacophore for a multitude of biological targets. This has led to the successful development of marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), validating the therapeutic potential of this heterocyclic core.[2]

Derivatives of this scaffold have demonstrated significant efficacy across various therapeutic areas, including:

  • Anticancer: Targeting critical pathways like PI3K, VEGFR, and various kinases.[5][6]

  • Antimicrobial: Exhibiting activity against bacteria, fungi, and mycobacteria.[3][7]

  • Antiviral and Anti-inflammatory: Showing promise in inhibiting viral replication and modulating inflammatory responses.[8]

This guide focuses specifically on the 6-chloro-2-phenyl-3-amino substitution pattern. The rationale is twofold: the chloro and phenyl groups at the C6 and C2 positions, respectively, provide a foundational structure with established potency, while the amine at the C3 position offers a critical vector for chemical diversification. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

Synthetic Strategy: A Multicomponent Approach to Chemical Diversity

The efficient construction of a diverse chemical library is paramount in early-stage drug discovery. For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymè (GBB) three-component reaction is an exceptionally powerful tool. This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate complex products, making it ideal for creating a library of analogues for screening.

The overall synthetic workflow is designed for efficiency and modularity. It begins with the synthesis of the core imidazo[1,2-a]pyridine structure, which then serves as a substrate for the key GBB reaction to introduce the 3-amino functionality and its diverse substituents.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: GBB 3-Component Reaction A 5-Chloro-2-aminopyridine C Cyclocondensation (One-Pot Reaction) A->C B 2-Bromoacetophenone B->C D 6-Chloro-2-phenylimidazo[1,2-a]pyridine C->D Formation of core G GBB Reaction D->G Substrate E Aldehyde (R1-CHO) E->G F Isocyanide (R2-NC) F->G H Novel 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Library (Diverse R1, R2) G->H Generation of Diversity G A Synthesized Compound Library (n > 50) B Primary Screen: In Vitro Cytotoxicity Assay (MTT) Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Hit Identification (IC50 < 10 µM) B->C Data Analysis D Secondary Screen: Mechanism of Action Studies C->D Selection of Hits E Kinase Inhibition Profiling (e.g., PI3K/AKT Pathway) D->E F Apoptosis Assays (Annexin V / PI Staining) D->F G Lead Compound Nomination E->G F->G G cluster_0 Structure-Activity Relationship (SAR) Core This compound Core R1 R1 Substituent (from Aldehyde) Core->R1 R2 R2 Substituent (from Isocyanide) Core->R2 R1_EWG Electron-Withdrawing Group (e.g., -F, -NO2) R1->R1_EWG If R1_EDG Electron-Donating Group (e.g., -OCH3) R1->R1_EDG If Activity_High Increased Potency R1_EWG->Activity_High Activity_Low Decreased Potency R1_EDG->Activity_Low R2_Aliphatic Bulky Aliphatic (e.g., tert-Butyl) R2->R2_Aliphatic If R2_Other Other Groups (e.g., Cyclohexyl) R2->R2_Other If R2_Aliphatic->Activity_High Activity_Mod Moderate Potency R2_Other->Activity_Mod G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation Compound IP-4 (Lead Compound) Compound->PI3K Inhibits

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. The journey from a promising molecule to a viable therapeutic is paved with rigorous analytical milestones. It is here, at the intersection of synthesis and biological evaluation, that spectroscopy provides the foundational language for understanding molecular structure, purity, and behavior. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic profile of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, a compound belonging to the medicinally significant imidazo[1,2-a]pyridine class.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide therapeutic spectrum.[1]

This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of how a suite of spectroscopic techniques—NMR, Mass Spectrometry, FT-IR, and UV-Vis—are synergistically employed to build a comprehensive analytical portrait of the title compound. We will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, reflecting the best practices of an experienced analytical scientist.

The Compound of Interest: this compound

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention due to its diverse pharmacological activities.[1][3] The title compound, this compound (Molecular Formula: C₁₃H₁₀ClN₃, Molecular Weight: 243.69 g/mol ), features key substitutions that are expected to modulate its physicochemical and biological properties:

  • A Phenyl Group at C2: Influences conjugation and potential for π-π stacking interactions.

  • An Amino Group at C3: A critical functional group that can act as a hydrogen bond donor and a site for further chemical modification.

  • A Chloro Group at C6: Modifies the electronic properties of the pyridine ring and can influence metabolic stability and binding interactions.

A thorough spectroscopic analysis is essential to confirm the successful synthesis of this specific regioisomer and to establish a reference for quality control in subsequent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4][5][6][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][5] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively solubilizes the molecule, and the labile amine protons (NH₂) are more likely to be observed as distinct signals rather than undergoing rapid exchange with a protic solvent like D₂O. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

Predicted ¹H NMR Spectrum and Interpretation

Based on the known spectrum of the parent compound, 6-Chloro-2-phenylimidazo[1,2-a]pyridine[7][8], and the expected electronic effects of the C3-amino group, we can predict the following ¹H NMR spectrum:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.0-8.2d1HH-5The proton at C5 is adjacent to the bridgehead nitrogen and is typically the most downfield signal in the pyridine ring. The chloro group at C6 will have a minor electronic effect.
~7.8-8.0m2HH-2', H-6' (ortho-phenyl)These protons are on the phenyl ring, ortho to the imidazo[1,2-a]pyridine core.
~7.4-7.6m3HH-3', H-4', H-5' (meta, para-phenyl)The meta and para protons of the phenyl ring.
~7.3-7.4dd1HH-7This proton is coupled to both H-5 and H-8 (if present), but in this case, it is adjacent to the chloro-substituted carbon.
~7.1-7.2d1HH-8The proton at C8 is coupled to H-7.
~4.5-5.5br s2HNH₂The amino protons are expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. The chemical shift can be variable.

Note: Chemical shifts are predictions and may vary based on experimental conditions.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: The "Why" Behind the Protocol

¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms). A proton-decoupled experiment is standard, where all C-H couplings are removed, resulting in a spectrum of singlets for each unique carbon. This simplifies the spectrum and improves the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation and phase correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

By analyzing related structures[4], we can predict the approximate chemical shifts for the 13 unique carbons in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~150-155C-2The carbon bearing the phenyl group and adjacent to a nitrogen atom.
~140-145C-8aThe bridgehead carbon atom.
~130-135C-1'The ipso-carbon of the phenyl ring.
~128-130C-3', C-5'Phenyl ring carbons.
~127-129C-4'Phenyl ring carbon.
~125-128C-2', C-6'Phenyl ring carbons.
~120-125C-6The carbon atom directly bonded to the chlorine atom.
~118-122C-5Pyridine ring carbon.
~115-118C-7Pyridine ring carbon.
~110-115C-8Pyridine ring carbon.
~105-110C-3The carbon bearing the amino group, expected to be significantly shielded.

Note: These are estimations. The precise values can be confirmed with 2D NMR experiments like HSQC and HMBC.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in DMSO-d6 H1_NMR ¹H NMR Acquisition (400 MHz) Prep->H1_NMR NMR Tube C13_NMR ¹³C NMR Acquisition (100 MHz) Prep->C13_NMR Same Sample Proc Fourier Transform Phase & Baseline Correction H1_NMR->Proc C13_NMR->Proc Analysis Chemical Shift Analysis Integration & Coupling Structure Elucidation Proc->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing highly accurate molecular weight information and insights into a molecule's fragmentation patterns.[8][9][10][11] This data is crucial for confirming the identity and elemental composition of a synthesized compound.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-MS (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer with an ESI source.

  • LC Method (for purity assessment):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000.

  • Data Analysis: Identify the m/z of the most abundant ion in the spectrum of the main chromatographic peak. Use the accurate mass to calculate the elemental formula.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₃H₁₀ClN₃.

  • Expected Monoisotopic Mass: 243.0563 g/mol .

  • Expected [M+H]⁺ Ion: The primary ion observed in the ESI+ spectrum will be the protonated molecule at m/z 244.0641 .

  • Isotopic Pattern: A key confirmatory feature will be the presence of the [M+H+2]⁺ ion at m/z 246.0612 . Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity of approximately one-third (around 32%) of the [M+H]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Data Presentation: Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₁₃H₁₀ClN₃
Monoisotopic Mass243.0563
Ionization ModeESI+
Primary Ion[M+H]⁺
Predicted m/z (HRMS)244.0641
Key Isotope Peak[M+H+2]⁺
Predicted m/z (Isotope)246.0612
Relative Intensity of [M+H+2]⁺~32%

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13] It serves as an excellent tool for confirming the presence of key structural motifs.[14]

Expertise & Experience: The "Why" Behind the Protocol

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid samples with minimal preparation. This is often preferred over traditional KBr pellets for its speed and reproducibility. The resulting spectrum provides a "molecular fingerprint" that is unique to the compound.[13]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Predicted FT-IR Spectrum and Interpretation

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group/Bond Justification
3450 - 3300N-H StretchPrimary Amine (-NH₂)A characteristic region for the symmetric and asymmetric stretching of the N-H bonds in the primary amine. Often appears as a doublet.
3100 - 3000C-H StretchAromatic C-HStretching vibrations of the C-H bonds on the phenyl and imidazopyridine rings.
1640 - 1600N-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine group.
1610 - 1450C=C & C=N StretchAromatic RingsA series of sharp bands corresponding to the stretching vibrations within the aromatic rings.
1250 - 1000C-N StretchAromatic AmineStretching vibration of the C-N bond connecting the amine to the imidazo[1,2-a]pyridine ring.
850 - 750C-Cl StretchAryl HalideThe C-Cl stretching vibration.
FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Functional Group Analysis Prep Place Solid Sample on ATR Crystal Acquire Acquire Spectrum (4000-400 cm⁻¹) Prep->Acquire Process Background Subtraction Acquire->Process Analysis Identify Characteristic Vibrational Bands Process->Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals.[3][4] For aromatic and highly conjugated systems like this compound, this technique provides information about the extent of the π-conjugated system.

Expertise & Experience: The "Why" Behind the Protocol

Methanol or ethanol are common, UV-transparent solvents suitable for this analysis. The key is to prepare a solution of known concentration to determine the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at a given wavelength. This is crucial for quantitative applications, such as purity assays or concentration measurements using the Beer-Lambert law.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a stock solution of the compound in methanol of a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from 200 to 800 nm, using methanol as the blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Spectrum and Interpretation

Imidazo[1,2-a]pyridine derivatives are known to be fluorescent and possess characteristic UV absorption profiles. The extended conjugation provided by the 2-phenyl group is expected to result in strong absorption in the UV region.

  • Expected λₘₐₓ: We can predict two main absorption bands.

    • ~250-280 nm: Corresponding to π → π* transitions within the phenyl and pyridine rings.

    • ~320-360 nm: A longer wavelength absorption band resulting from the extended π → π* transition across the entire conjugated imidazo[1,2-a]pyridine system. The amino group at C3, being an auxochrome, is likely to cause a bathochromic (red) shift compared to the unsubstituted parent compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach where each technique provides a unique and complementary piece of the structural puzzle.

  • NMR provides the detailed atomic-level connectivity.

  • MS confirms the molecular weight and elemental formula with high fidelity.

  • FT-IR validates the presence of key functional groups, particularly the essential amino group.

  • UV-Vis characterizes the electronic properties of the conjugated system.

Together, these techniques provide a self-validating system of analysis, ensuring the identity, structure, and purity of this important molecule. This guide provides the foundational knowledge and experimental foresight necessary for researchers to confidently undertake the characterization of this and related compounds, ensuring data integrity and accelerating the pace of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Lab Manager. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • Technology Networks. (2024, July 29). Mass Spectrometry Imaging in Pharmaceutical Development.
  • PubMed. (2023, July 28). What is the role of current mass spectrometry in pharmaceutical analysis?.
  • Spectroscopy Online. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Lab Manager. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
  • Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
  • MDPI. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions.
  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • ResearchGate. (2012). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.
  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....
  • MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.
  • BLDpharm. (n.d.). 196959-57-6|this compound.
  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}.
  • SpectraBase. (n.d.). 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine.
  • SpectraBase. (n.d.). N-(6-CHLORO-2-PHENYLIMIDAZO-[1,2-A]-PYRIDINE-3-YL)-4-CHLOROBENZENESULFONAMIDE - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ChemSrc. (n.d.). 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine.
  • Asian Journal of Chemical Sciences. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • Guidechem. (n.d.). 6-CHLORO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE 168837-18-1 wiki.
  • PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Echemi. (n.d.). (6-chloro-imidazo[1,2-a]pyridin-3-yl)-phenyl-amine.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • PubMed. (2016, January 27). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
  • Sigma-Aldrich. (n.d.). 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine | 1334214-43-5.
  • ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Fig. 1 (a) FTIR spectrum of fac-[Re(CO) 3 (dppz-Cl 2 )(py)](PF 6 ) (1)....

Sources

Anticancer potential of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticancer Potential of the 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Scaffold

Abstract

The imidazo[1,2-a]pyridine heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its unique structural and electronic properties have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[3][4] This technical guide provides a comprehensive analysis of the anticancer potential of a specific, highly promising derivative class: the this compound scaffold. We dissect the rationale behind its specific structural motifs, provide validated synthetic routes, and elucidate its primary mechanisms of action, including the inhibition of critical pro-survival signaling cascades like the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[5][6][7] This document consolidates field-proven experimental protocols for preclinical evaluation, summarizes key structure-activity relationship (SAR) data, and offers insights into future research trajectories. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine ring system, a nitrogen-based fused heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and rich electron density allow for diverse molecular interactions, making it an ideal foundation for designing targeted therapies.[2] This scaffold is present in a variety of commercial drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, demonstrating its excellent bioavailability and drug-like properties.[2][4]

In recent years, the focus has shifted towards exploiting this scaffold for oncological applications.[3] The structural versatility of the imidazo[1,2-a]pyridine core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's pharmacological profile. Derivatives have been developed as potent inhibitors of various cancer-relevant targets, including protein kinases, which are often dysregulated in tumor cells.[5][8] This inherent adaptability has established the imidazo[1,2-a]pyridine framework as a highly promising starting point for the discovery of next-generation anticancer agents.

Rationale for the this compound Scaffold

The specific design of the this compound scaffold is not arbitrary; it is the culmination of extensive structure-activity relationship (SAR) studies across the imidazo[1,2-a]pyridine class. Each substituent is strategically chosen to enhance anticancer efficacy.

  • The 2-Phenyl Group: Substitution at the C-2 position with an aromatic ring, such as phenyl, is a common feature in many potent anticancer imidazo[1,2-a]pyridines. This group often anchors the molecule within the hydrophobic pockets of target enzymes, and further substitutions on the phenyl ring itself can significantly modulate activity.[9]

  • The 6-Chloro Group: Introduction of a halogen, specifically chlorine, at the C-6 position has been shown to consistently improve cytotoxic activity against various cancer cell lines.[10][11] This electron-withdrawing group can alter the electronic properties of the entire ring system, potentially enhancing binding affinity and metabolic stability. Studies on 6-substituted derivatives have demonstrated excellent activity against colon cancer cells.[12]

  • The 3-Amine Group: The amine at the C-3 position is a critical functional handle. It can act as a hydrogen bond donor, forming key interactions with target proteins.[9] Furthermore, its introduction via multi-component reactions like the Groebke-Blackburn-Bienaymè (GBB) reaction allows for significant chemical diversity, making it a pivotal point for library synthesis and lead optimization.[13]

Synthetic Strategy: A Validated Multi-Component Approach

The synthesis of the target scaffold can be achieved through a reliable and efficient multi-component reaction. The Groebke-Blackburn-Bienaymè (GBB) reaction is particularly well-suited for generating 3-aminoimidazo[1,2-a]pyridine derivatives in a single pot, which is a testament to its elegance and utility in drug discovery.[9] This approach ensures high atom economy and allows for rapid generation of analogs for SAR studies.

Detailed Experimental Protocol: GBB Three-Component Reaction

This protocol describes a self-validating system for synthesizing the this compound scaffold. The causality for each step is explained to ensure reproducibility and understanding.

  • Reactant Preparation (Stoichiometry is Key):

    • To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 5-chloro-2-aminopyridine (1.0 eq). The chlorine at the 5-position of this starting material will become the 6-chloro substituent in the final product.

    • Add benzaldehyde (1.0 eq). This will form the 2-phenyl group of the scaffold.

    • Add tert-butyl isocyanide (1.1 eq). The isocyanide component is crucial as it provides the nitrogen and carbon atoms that form the 3-amino group and part of the imidazole ring. A slight excess ensures the complete consumption of the limiting aldehyde.

    • Dissolve the reactants in methanol (0.1 M). Methanol is an effective solvent for these components.

  • Catalysis and Reaction Initiation:

    • Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq) to the mixture. This Lewis acid is an efficient catalyst for the GBB reaction, activating the aldehyde for nucleophilic attack.

    • Stir the reaction mixture at 60 °C. Thermal energy is required to overcome the activation barrier for the multiple bond-forming steps in the cascade.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). This prevents the formation of side products from prolonged heating.

    • Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is essential to isolate the desired product from unreacted starting materials and any side products, yielding the N-tert-butyl-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine intermediate. Subsequent de-tert-butylation under acidic conditions would yield the final primary amine.

Synthetic_Workflow reagents 5-Chloro-2-aminopyridine + Benzaldehyde + tert-Butyl Isocyanide gbb Groebke-Blackburn-Bienaymè (GBB) Reaction reagents->gbb 1 catalyst Sc(OTf)₃ Methanol, 60°C catalyst->gbb workup Aqueous Work-up & Extraction gbb->workup 2 purification Silica Gel Chromatography workup->purification 3 product Target Scaffold: 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine (N-protected intermediate) purification->product 4

Caption: Synthetic workflow for the target scaffold via the GBB reaction.

Core Anticancer Mechanisms of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold exert their anticancer effects through a multi-pronged attack on cancer cell biology. The 6-chloro-2-phenyl-3-amino substitution pattern is predicted to engage these pathways with high potency.

A. Inhibition of the PI3K/Akt/mTOR Pro-Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this cascade, particularly of the PI3Kα isoform.[5][8]

Mechanism of Inhibition: The scaffold likely acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3K. This prevents the phosphorylation of PIP2 to PIP3, a critical step for pathway activation. The downstream consequences are profound:

  • Reduced Akt Activation: Without PIP3, the kinase Akt cannot be recruited to the cell membrane and activated, shutting down its pro-survival signals.

  • mTOR Inhibition: The downstream effector mTOR, which controls protein synthesis and cell growth, is subsequently inhibited.

  • Therapeutic Outcome: The net result is a potent blockade of proliferation and a shift towards programmed cell death.[6]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Scaffold 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Scaffold->PI3K INHIBITS Apoptosis_Pathway Scaffold 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Bcl2 Bcl-2 (Anti-apoptotic) Scaffold->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Scaffold->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by the scaffold.

C. Induction of Cell Cycle Arrest

By interfering with the cell division cycle, imidazo[1,2-a]pyridine derivatives can halt the uncontrolled proliferation of cancer cells. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. [5][6][14] Mechanism of Arrest: This arrest is often mediated by the tumor suppressor protein p53 and its downstream effector, p21. [5][6][15]* p53/p21 Upregulation: The compounds lead to an increase in the levels of p53 and the cyclin-dependent kinase (CDK) inhibitor p21.

  • CDK Inhibition: p21 binds to and inhibits the cyclin B/CDK1 complex, which is essential for entry into mitosis.

  • G2/M Block: This inhibition prevents the cell from progressing from the G2 phase into the M (mitosis) phase, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Methodologies for Preclinical Evaluation

A robust and logical workflow is critical for evaluating the anticancer potential of any new chemical entity. The following protocols are standard, field-proven methods for characterizing compounds like this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This initial colorimetric assay assesses the metabolic activity of cells as an indicator of viability, allowing for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration). [10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [5]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the media), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Pathway Analysis (Western Blotting)

This technique quantifies the levels of specific proteins to confirm the compound's effect on target signaling pathways. [11][15]

  • Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, Bax, Bcl-2, cleaved Caspase-3).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize the protein bands using an ECL detection system. Densitometry analysis is used to quantify changes relative to a loading control like β-actin or GAPDH.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies synthesis Compound Synthesis & Characterization mtt MTT Assay (Determine IC₅₀) synthesis->mtt active_compounds Active Compounds Identified mtt->active_compounds flow Flow Cytometry (Apoptosis & Cell Cycle) active_compounds->flow wb Western Blot (Pathway Analysis) active_compounds->wb kinase Kinase Inhibition Assay (Target Engagement) active_compounds->kinase invivo In Vivo Studies (Xenograft Models) flow->invivo wb->invivo

Caption: General workflow for the preclinical evaluation of novel compounds.

Data Summary and Structure-Activity Relationships

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to their substitution patterns. The table below summarizes the IC₅₀ values of representative compounds from the literature that share key structural features with the target scaffold, illustrating the potent cytotoxicity of this class.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolineHCC827 (NSCLC)0.09[8]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolineMCF-7 (Breast)0.15[8]
Compound 6d 2-phenyl, 3-S-aryl moietyHepG2 (Liver)Not specified, active[16]
Compound 6i 2-phenyl, 3-S-aryl moietyHepG2 (Liver)Not specified, active[16]
Compound 14j Amide at C-3MCF-7 (Breast)0.021[17]
Compound 6 Imidazo[1,2-a]pyridine derivativeHeLa (Cervical)9.7 - 44.6[5][6]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[15][18]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[15][18]

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer therapeutics. Its design is rooted in established structure-activity relationships that confer potent activity against key oncogenic pathways, particularly the PI3K/Akt/mTOR signaling axis. The demonstrated ability of this class of compounds to induce robust apoptosis and cell cycle arrest in a variety of cancer cell lines underscores its therapeutic potential.

Future research should focus on several key areas:

  • Lead Optimization: Synthesis of a focused library of analogs to further refine the SAR, particularly by modifying the substitution on the 2-phenyl ring and exploring different functionalities at the 3-amino position to enhance potency and selectivity.

  • Target Deconvolution: While PI3K is a likely target, comprehensive kinome screening should be performed to identify the full spectrum of kinases inhibited by this scaffold, which may reveal novel mechanisms or opportunities for developing dual-target inhibitors.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to select candidates with favorable drug-like properties for in vivo testing.

  • In Vivo Efficacy: Promising candidates must be evaluated in relevant cancer xenograft models to confirm that their potent in vitro activity translates to tumor regression in a living system.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be realized, paving the way for a new generation of targeted cancer therapies.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH.
  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
  • The discovery of novel imidazo[1,2-a]pyridine deriv
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • Synthesis and anticancer evaluation of amide deriv
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Induction of apoptosis and proliferation inhibition of hepatocellular carcinoma by 6-chloro-2-methoxy- N-(phenylmethyl)-9-acridinamine (BA): in vitro and vivo studies. PubMed.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed.
  • 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring....
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. Benchchem.
  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem.
  • An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
  • A mechanistic basis for the role of cycle arrest in the genetic toxicology of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PubMed.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH.
  • Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)
  • Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.

Sources

Methodological & Application

Experimental protocols for using 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities. This guide focuses on a specific derivative, This compound , a compound of significant interest for its potential as a targeted therapeutic agent, particularly in oncology. We provide a comprehensive resource for researchers, scientists, and drug development professionals, detailing a robust synthetic pathway, exploring its hypothesized mechanism of action as a kinase inhibitor, and presenting a suite of detailed, field-proven experimental protocols for its biological evaluation. This document is designed to bridge the gap between synthesis and application, providing the scientific foundation and practical methodologies required to investigate this promising molecule.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a research setting.

PropertyValueSource
IUPAC Name This compound-
CAS Number 196959-57-6[1]
Molecular Formula C₁₃H₁₀ClN₃-
Molecular Weight 243.70 g/mol -
Appearance Expected to be a solid (e.g., powder)General Knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral Knowledge

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, suggest the following precautions.[2]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[4]

Synthetic Protocol: A Multi-Component Approach

The synthesis of 3-aminoimidazo[1,2-a]pyridines is efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][6] This one-pot method offers high atom economy and procedural simplicity. The following protocol is a proposed pathway for the synthesis of the title compound.

Reaction Scheme:

G cluster_products Product A 5-Chloro-2-aminopyridine R Lewis Acid Catalyst (e.g., Sc(OTf)3) Methanol, Reflux A->R B Benzaldehyde B->R C p-Toluenesulfonylmethyl isocyanide (TosMIC) C->R D This compound P + Q + R->D

Figure 1: Proposed synthesis via Groebke-Blackburn-Bienaymé reaction.

Materials:

  • 5-Chloro-2-aminopyridine

  • Benzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-aminopyridine (1.0 eq), benzaldehyde (1.0 eq), and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the reactants. Add the Lewis acid catalyst, such as Sc(OTf)₃ (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected ¹H NMR spectrum for the related compound 6-Chloro-2-phenylimidazo[1,2-a]pyridine shows characteristic aromatic proton signals.[7]

Hypothesized Biological Activity: Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The PI3K/Akt/mTOR pathway is a central node in cell signaling that controls cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8]

Based on the activity of structurally similar compounds, we hypothesize that this compound functions as an inhibitor of a protein kinase, potentially within the PI3K/Akt/mTOR signaling cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Regulation Inhibitor 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Inhibitor->PI3K Inhibition (Hypothesized)

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes: Experimental Protocols

To validate the hypothesized biological activity, a tiered approach involving biochemical, cell-based, and phenotypic assays is recommended.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on a purified kinase enzyme (e.g., PI3Kα) by measuring ADP production.[11][12]

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescence signal in the presence of the inhibitor corresponds to higher kinase inhibition.[12]

Materials:

  • Purified kinase (e.g., recombinant human PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP at Km concentration

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (e.g., Wortmannin for PI3K) as a positive control

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, positive control, or DMSO vehicle to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme in reaction buffer.

    • Add 5 µL of the kinase solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.[11]

    • Prepare a substrate master mix containing the substrate (e.g., PIP2) and ATP.

    • Initiate the reaction by adding 10 µL of the substrate mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[11]

  • Reaction Termination & Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement (Western Blot)

This protocol validates that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of a downstream substrate.[13][14][15]

Principle: If the compound inhibits an upstream kinase (e.g., PI3K or Akt), the phosphorylation of its downstream substrates (e.g., phospho-Akt Ser473, phospho-S6) will decrease. This change can be detected by Western blot using phospho-specific antibodies.

Materials:

  • Cancer cell line with an active target pathway (e.g., MCF-7, HT-29)[5]

  • Cell culture medium, FBS, and antibiotics

  • This compound

  • Growth factor or stimulant (e.g., EGF, insulin) if required to activate the pathway

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[16]

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway, leaving one set of wells unstimulated as a negative control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[16]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[17]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 5 minutes each with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a loading control like GAPDH or β-actin.[15]

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the compound's overall effect on cell proliferation and viability.[18]

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Reagent

  • Test compound and a positive control (e.g., Staurosporine)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay Readout (MTT Method):

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Assay Readout (CellTiter-Glo® Method):

    • Equilibrate the plate and reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

Integrated Experimental Workflow

The successful evaluation of a novel compound requires a logical and systematic progression of experiments.

G cluster_synthesis Synthesis & Characterization cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation S Compound Synthesis (GBB Reaction) C Purification & Structural Characterization (NMR, MS) S->C B In Vitro Kinase Assay (ADP-Glo) C->B IC50 Determine Biochemical IC50 B->IC50 V Cell Viability Assay (MTT / CTG) B->V Active Compound IC50->V W Western Blot for Target Engagement V->W IC50_cell Determine Cellular IC50 V->IC50_cell Phos Confirm On-Target Phosphorylation Inhibition W->Phos

Sources

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Assay Development for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization and assay development for a novel derivative, this compound. We present a systematic, tiered approach that begins with broad phenotypic screening to identify biological activity, progresses to target deconvolution using biochemical and cell-based assays, and culminates in specific target validation and mechanism of action studies. This guide is designed to provide researchers with the foundational principles and detailed protocols necessary to robustly interrogate the therapeutic potential of this compound.

Introduction: The Scientific Rationale

The process of bringing a new drug to market is a complex endeavor, with early-stage in vitro assay development being a critical determinant of success.[3][4] Well-designed assays provide the foundational data for hit identification, lead optimization, and understanding a compound's mechanism of action (MOA).[5][6] For a novel compound like this compound, whose specific biological target is not yet defined, a logical and systematic screening cascade is paramount.

This application note abandons a one-size-fits-all template. Instead, it proposes a strategic framework grounded in the principles of modern drug discovery.[7] The core philosophy is to use a tiered approach that efficiently filters from broad, phenotypic effects to specific molecular interactions. This strategy maximizes resource efficiency and increases the probability of identifying a clear, therapeutically relevant MOA. We will explain the causality behind each experimental choice, ensuring that every protocol serves as a self-validating system for generating trustworthy and reproducible data.[8]

Phase 1: Foundational Compound Characterization

Before initiating any biological screening, it is imperative to establish the fundamental physicochemical properties of the test compound. This step is crucial for data integrity, as issues with solubility, purity, or stability can lead to misleading or artifactual results.

2.1. Purity and Identity Confirmation The identity and purity of this compound should be confirmed using standard analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (168.58 g/mol for the C₆H₅ClN₄ base) and assess purity.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.

  • HPLC (High-Performance Liquid Chromatography): To quantify purity, which should ideally be >95%.

2.2. Solubility Assessment Compound solubility is a critical parameter for in vitro assays. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves.

  • Protocol: A kinetic solubility assay using nephelometry or turbidimetry should be performed in both aqueous buffer (e.g., PBS, pH 7.4) and the primary cell culture medium (e.g., DMEM with 10% FBS) to be used in subsequent experiments.

  • Rationale: Determining the maximum soluble concentration ensures that all tested concentrations in biological assays are genuine solutions, preventing false negatives or positives due to compound precipitation.

2.3. Stock Solution Stability The stability of the compound in its stock solvent (typically DMSO) must be verified.

  • Protocol: Prepare a high-concentration stock (e.g., 10 mM in DMSO). Analyze aliquots by HPLC at time zero and after storage under various conditions (e.g., 4°C, -20°C, -80°C) for a defined period (e.g., 1-4 weeks).

  • Rationale: Compound degradation can lead to a loss of potency over time, affecting the reproducibility of experiments. This protocol validates the storage conditions for the primary compound source.

Parameter Method Acceptance Criteria Rationale
Identity LC-MS, NMRMatches theoretical structure and mass.Ensures the correct molecule is being tested.
Purity HPLC-UV> 95%Minimizes interference from impurities.
Solubility NephelometryDetermine kinetic solubility limit (µM).Prevents assay artifacts from precipitation.
Stability HPLC-UV< 5% degradation over 4 weeks.Ensures consistent compound potency over time.

Phase 2: A Tiered Strategy for Target and Pathway Identification

This phase employs a funnel-like approach, starting with broad screening and progressively narrowing the focus based on observed activity.

G cluster_0 Assay Development Workflow A Tier 1: Broad Phenotypic Screening (e.g., Cell Viability in Cancer Panel) B Tier 2: Target Class Deconvolution (e.g., Kinase, GPCR, Ion Channel Panels) A->B Active 'Hits' Identified A_out Inactive A->A_out No Significant Effect C Tier 3: Specific Target ID & MoA (e.g., CETSA, Biochemical Kinetics) B->C Target Class Implicated B_out No Clear Class B->B_out Ambiguous Results D Lead Optimization C->D Validated Target & MoA C_out No Specific Target C->C_out Non-specific Activity

Caption: Tiered workflow for in vitro assay development.

3.1. Tier 1: Broad Phenotypic Screening The initial goal is to determine if the compound elicits any biological response in a relevant cellular context. Given the prevalence of imidazopyridines in oncology, a broad-spectrum cancer cell viability screen is a logical starting point.[2][10]

  • Objective: To identify cell lines sensitive to this compound and determine its half-maximal inhibitory concentration (IC50).

  • Approach: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different tissue origins like breast, lung, colon, and leukemia).

  • Primary Assay: A cell viability assay such as CellTiter-Glo® (Promega) or MTT assay. These assays are robust, high-throughput, and measure metabolic activity, which is a reliable proxy for cell proliferation and viability.[11]

3.2. Tier 2: Target Class Deconvolution If the compound shows potent activity in the phenotypic screen, the next step is to narrow down the potential molecular target class. This is guided by the known pharmacology of the imidazopyridine scaffold.

  • Kinase Profiling: Many imidazopyridine derivatives are potent kinase inhibitors.[9][12] The compound should be screened against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠). This biochemical screen can quickly identify direct enzymatic inhibition.

  • GPCR/Ion Channel Screening: While less common for this scaffold, off-target effects on G-protein coupled receptors (GPCRs) or ion channels are possible. If the phenotypic profile is unusual, screening against a panel like the Eurofins SafetyScreen44™ can provide valuable de-risking information.

  • Anti-inflammatory Pathway Analysis: Imidazopyridines have shown anti-inflammatory activity.[2] A cell-based reporter assay, such as an NF-κB luciferase reporter assay in a cell line like HEK293, can be used to assess inhibition of this key inflammatory pathway.

3.3. Tier 3: Specific Target Validation and Mechanism of Action (MoA) Once a primary target or pathway is implicated, focused assays are required to confirm the interaction and elucidate the mechanism.

  • Biochemical Validation: If a kinase is identified, full IC50 determination and kinetic studies (e.g., Michaelis-Menten kinetics) are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, ATP-competitive).[13][14]

  • Cellular Target Engagement: It is crucial to confirm that the compound binds to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or cell lysates.[11]

  • Downstream Signaling Analysis: To confirm the functional consequence of target engagement, downstream signaling pathways should be investigated using methods like Western blotting or phospho-specific ELISAs to measure the phosphorylation status of key substrate proteins.

Detailed Experimental Protocols

4.1. Protocol: Cell Viability Assessment using CellTiter-Glo®

  • Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP present, which is an indicator of metabolically active cells. The mono-oxygenase luciferase enzyme catalyzes a reaction that produces light, which is directly proportional to the number of viable cells.

G A Seed Cells in 96-well Plate B Incubate 24h (for cell adherence) A->B C Add Compound (Serial Dilution) B->C D Incubate 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for CellTiter-Glo® viability assay.

  • Materials:

    • 96-well, flat-bottom, white-walled microplates (for luminescence)

    • Test cell line (e.g., MCF-7 breast cancer cells)

    • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

    • This compound

    • DMSO (cell culture grade)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effects).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

    • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium from the highest desired concentration (e.g., starting from 100 µM). Include a "vehicle control" (0.5% DMSO) and a "no cells" blank control.

    • Dosing: Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions. This results in a 1X final concentration.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Assay Readout:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data: % Viability = (Signal_test / Signal_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

4.2. Protocol: Biochemical Kinase Inhibition using ADP-Glo™

  • Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[13]

  • Materials:

    • Target kinase and its specific substrate/co-factors

    • Kinase reaction buffer

    • This compound

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well, low-volume, white plates

  • Step-by-Step Methodology:

    • Compound Plating: Dispense 50 nL of compound dilutions in DMSO into the assay plate using acoustic dispensing or manual methods.

    • Kinase Reaction:

      • Add 2.5 µL of a 2X kinase/substrate solution to each well.

      • Add 2.5 µL of a 2X ATP solution to initiate the reaction.

      • Controls: "No enzyme" (negative control) and "DMSO vehicle" (100% activity control).

    • Incubation: Incubate for 60 minutes at room temperature.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

    • Measurement: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data: % Inhibition = 100 - [((Signal_test - Signal_neg) / (Signal_vehicle - Signal_neg)) * 100].

    • Plot % Inhibition against the log of the compound concentration and fit with a 4PL model to determine the IC50.

Assay Validation and Quality Control

For an assay to be trustworthy, it must be validated to ensure it is robust, reproducible, and fit for purpose.[3][8]

Parameter Formula / Definition Acceptance Criteria Significance
Z'-factor 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|]> 0.5Measures assay window and data variability; a high Z' indicates a robust assay suitable for screening.
Signal-to-Background (S/B) Mean_max / Mean_min> 10Defines the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the precision and reproducibility of replicate measurements.
IC50 Reproducibility Fold shift between runs< 3-foldEnsures consistency of potency measurements across different experiments.

Conclusion

The development of in vitro assays for a novel compound like this compound requires a strategic and scientifically rigorous approach. The tiered framework presented here provides a logical pathway from initial phenotypic discovery to specific mechanism-of-action studies. By prioritizing compound characterization, employing a systematic screening cascade, and adhering to strict validation criteria, researchers can generate high-quality, reliable data. This approach not only elucidates the compound's biological activity but also builds a solid foundation for subsequent preclinical development and lead optimization efforts.

References

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.). National Institute of Standards and Technology.
  • Assay Guidance Manual: In Vitro Cell Based Assays. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved from [Link]

  • Exploring biochemical pathways in the development of novel therapeutic agents. (n.d.). Qeios. Retrieved from [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. Retrieved from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Biochemical Assay Development. (n.d.). Ichor Life Sciences. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. Retrieved from [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Truly Effective Cell Assay Design. (2023). A4cell. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. Retrieved from [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. Retrieved from [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. Retrieved from [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Investigating the Importance of Assays in Drug Discovery and Development. (2023). Drug Discovery and Development. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024). Society of Toxicology. Retrieved from [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemical Sciences. Retrieved from [Link]

  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. (n.d.). ChemBK. Retrieved from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] This structural motif is present in several marketed drugs, demonstrating a wide range of pharmacological activities, including anxiolytic, anti-inflammatory, antiviral, and anticancer properties.[2][3] Recent research has highlighted the potential of this scaffold in developing novel therapeutics for complex diseases, with derivatives showing promise as kinase inhibitors, antitubercular agents, and modulators of central nervous system receptors.[2][4][5] The compound 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine belongs to this versatile class, and its unique substitution pattern suggests the potential for novel pharmacological activities. These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to explore the therapeutic potential of this compound, with a focus on its putative neuroprotective and kinase inhibitory effects.

Hypothesized Mechanism of Action

While specific in vivo data for this compound is not yet extensively published, the structural features of the molecule allow for the formulation of a testable hypothesis regarding its mechanism of action. The presence of the imidazo[1,2-a]pyridine core, often found in kinase inhibitors, and the 3-amino substituent, suggest potential interaction with ATP-binding sites of various kinases.[5] Furthermore, related 2-phenylimidazo[1,2-a]pyridine derivatives have been investigated as ligands for peripheral benzodiazepine receptors, which are implicated in neurosteroid synthesis and neuroprotection.[6] Therefore, a primary hypothesis is that this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and by promoting neuronal health.

Part 1: In Vivo Assessment of Neuroprotective Effects

The investigation of neuroprotective agents is critical in the search for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9] Natural and synthetic compounds are being explored for their ability to mitigate neuronal damage caused by oxidative stress, inflammation, and apoptosis.[10][11] The following protocols are designed to assess the potential of this compound as a neuroprotective agent in established preclinical models.

Animal Model Selection

The choice of animal model is crucial for recapitulating specific aspects of human neurodegenerative diseases.[12][13] For initial in vivo screening of a novel compound like this compound, both toxin-induced and genetic models can be considered.

Model Type Specific Model Rationale and Application Key Pathological Features References
Toxin-Induced MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's DiseaseRapid and reliable induction of dopaminergic neuron loss in the substantia nigra. Suitable for assessing compounds that interfere with neurotoxic cascades.Dopaminergic neurodegeneration, motor deficits.[7]
Toxin-Induced Scopolamine-induced model of cognitive impairmentInduces transient cholinergic dysfunction, mimicking aspects of memory loss in Alzheimer's disease. Useful for rapid screening of cognitive enhancers.Learning and memory deficits.
Genetic APP/PS1 transgenic mouse model of Alzheimer's DiseaseDevelops age-dependent amyloid-β plaques and cognitive deficits, modeling key pathological hallmarks of AD.Amyloid plaques, gliosis, cognitive decline.[7][9]
Experimental Workflow for Neuroprotection Studies

The following diagram outlines a typical workflow for evaluating the neuroprotective efficacy of a test compound in a preclinical model of neurodegenerative disease.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Studies in Disease Model cluster_2 Phase 3: Post-Mortem Analysis A Compound Formulation & Solubility/Stability Testing B Maximum Tolerated Dose (MTD) and Acute Toxicity A->B C Pharmacokinetic (PK) Profiling (Single Dose) B->C D Animal Model Acclimatization & Baseline Measurements C->D Dose Selection E Compound Administration (Prophylactic or Therapeutic Regimen) D->E F Behavioral Assessments (e.g., Morris Water Maze, Rotarod) E->F G Terminal Procedures: Tissue Collection (Brain, Plasma) F->G H Histopathological Analysis (e.g., IHC for neuronal markers, plaque load) J Data Analysis & Interpretation H->J I Biochemical Assays (e.g., ELISA for inflammatory cytokines, Western Blot for signaling proteins) I->J

Caption: Workflow for in vivo neuroprotective studies.

Detailed Protocol: MPTP-Induced Parkinson's Disease Model

This protocol provides a step-by-step guide for assessing the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Compound Formulation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • For administration, dilute the stock solution in a vehicle such as saline or a solution containing a solubilizing agent (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection. The route and dosing frequency should be informed by preliminary pharmacokinetic studies.

3. Experimental Groups:

  • Group 1 (Vehicle Control): Receive vehicle only.

  • Group 2 (MPTP Control): Receive vehicle followed by MPTP administration.

  • Group 3 (Test Compound): Receive this compound at selected doses, followed by MPTP administration.

  • Group 4 (Positive Control): Receive a known neuroprotective agent, followed by MPTP administration.

4. MPTP Administration:

  • Dissolve MPTP-HCl in sterile saline.

  • Administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals on a single day.

5. Behavioral Assessment (Rotarod Test):

  • Perform the rotarod test to assess motor coordination at baseline and at specified time points after MPTP administration (e.g., 7 days post-lesion).

  • Place mice on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall for each mouse. Conduct multiple trials per time point.

6. Post-Mortem Analysis:

  • At the end of the study (e.g., 7-14 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

  • Collect brain tissue for biochemical analysis, such as measuring levels of dopamine and its metabolites via HPLC.

Part 2: In Vivo Assessment of Kinase Inhibitory Effects

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors developed for oncology.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5] The following protocols are designed to evaluate the potential of this compound as a kinase inhibitor in a tumor xenograft model.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action of this compound as an inhibitor of the PI3K/Akt signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Animal Model Selection

For oncology studies, immunocompromised mouse models bearing human tumor xenografts are the standard.

Model Type Specific Model Rationale and Application Key Features References
Xenograft Subcutaneous Human Cancer Cell Line Xenograft (e.g., U87MG glioblastoma, PC-3 prostate cancer)Allows for the evaluation of compound efficacy on the growth of a human tumor in an in vivo environment. Tumor volume is easily measurable.Palpable, measurable tumor growth.
Orthotopic Orthotopic Implantation of Cancer CellsMore clinically relevant as the tumor grows in the tissue of origin, allowing for the study of invasion and metastasis.Tumor growth in the relevant organ, potential for metastasis.
Detailed Protocol: Subcutaneous Tumor Xenograft Model

This protocol outlines the procedure for assessing the anti-tumor activity of this compound.

1. Animals and Cell Lines:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Select a human cancer cell line with a known activated signaling pathway of interest (e.g., PI3K pathway). Culture the cells under standard conditions.

2. Tumor Implantation:

  • Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment groups.

4. Compound Administration:

  • Formulate and administer this compound as described in section 1.3.2.

  • Dosing should be based on MTD studies.

5. Efficacy Endpoints:

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • The primary efficacy endpoint is tumor growth inhibition (TGI).

  • At the end of the study, excise tumors and weigh them.

6. Pharmacodynamic (PD) Assessment:

  • Collect tumor tissue at various time points after the final dose to assess target engagement.

  • Analyze tumor lysates by Western blot for levels of phosphorylated and total proteins in the target pathway (e.g., p-Akt, Akt).

Pharmacokinetic Analysis

Understanding the pharmacokinetic (PK) profile of this compound is essential for interpreting efficacy and toxicity data.[14][15]

Protocol: Basic Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats or mice.

  • Administration: Administer the compound intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[14]

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).[14][15]

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Oral bioavailability

References

  • MacDougall, G., & Lumsden, A. (2019). The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central.
  • Valenza, M., & Di Paolo, C. (2018). Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component. iris.unina.it.
  • Rueda-Orozco, P. E., & Montes-Rodríguez, C. J. (2019).
  • A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Deriv
  • Animal Models of Neurodegener
  • EXPERIMENTAL MODELS FOR NEURODEGENER
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC - NIH.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH.
  • Da Settimo, F., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. PubMed.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.).
  • Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin. (2025). Benchchem.
  • Creatine and Brain Health: What We Know, What We Don't, and Why It's Interesting. (2026).
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
  • Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology. (n.d.). MDPI.
  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. (n.d.). Benchchem.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI.
  • This compound. (n.d.). Fluorochem.
  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. (n.d.).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). NIH.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
  • Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring.... (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • 196959-57-6|this compound. (n.d.). BLDpharm.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
  • (6-chloro-imidazo[1,2-a]pyridin-3-yl)

Sources

Application Note: A Multi-Assay Framework for Characterizing the Cellular Activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Compounds from this class, such as Alpidem and Zolpidem, have been successfully developed into marketed drugs.[2] The specific compound, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, belongs to this promising class. Preliminary studies on related analogs suggest that a primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis, potentially through the modulation of critical cell signaling pathways.[3][4]

This application note provides a comprehensive, multi-tiered guide for researchers to systematically evaluate the biological activity of this compound in a cellular context. The protocols herein are designed to progress from a broad assessment of cytotoxicity to a more detailed investigation into the specific mechanism of cell death and potential molecular targets. By following this workflow, researchers can generate robust, reproducible, and physiologically relevant data to characterize the compound's therapeutic potential.

Section 1: Foundational Analysis - General Cytotoxicity Assessment

Rationale: The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation.[5] These foundational assays provide a quantitative measure of the compound's potency (e.g., IC50 value) and establish the appropriate concentration range for subsequent mechanistic studies. We will employ two distinct methods that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.

Protocol 1.1: MTT Assay for Cell Metabolic Activity

Principle: This colorimetric assay is a reliable indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]

Materials:

  • Cancer cell line of interest (e.g., HT-29 colon cancer, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 1.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[6] Measuring LDH activity in the supernatant provides a quantitative measure of cell death.

Materials:

  • Cells and compound treatment setup as in Protocol 1.1

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

  • 96-well flat-bottom plates

  • Microplate reader (as per kit instructions, typically 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to the supernatant samples.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's manual (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

ParameterHT-29 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Seeding Density (cells/well) 5,000 - 8,0008,000 - 12,0005,000 - 10,000
Compound Concentration Range 0.01 µM - 100 µM0.01 µM - 100 µM0.01 µM - 100 µM
Incubation Time 48 - 72 hours48 - 72 hours48 - 72 hours
Table 1: Recommended starting parameters for cytotoxicity assays. Optimal conditions should be determined empirically for each cell line.

Section 2: Mechanistic Elucidation - Characterizing Apoptotic Cell Death

Rationale: If the compound demonstrates cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] It is characterized by a series of distinct biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell surface.[8]

Protocol 2.1: Caspase-Glo® 3/7 Assay

Principle: A central event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[9] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[8]

Materials:

  • Cells seeded and treated in a white-walled, clear-bottom 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound at concentrations around the determined IC50 value. Include positive (Staurosporine) and negative (vehicle) controls. A shorter incubation time (e.g., 6, 12, or 24 hours) is often optimal for detecting caspase activation.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

cluster_pathway Apoptotic Signaling Cascade Compound 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway activated by a test compound.

Protocol 2.2: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.[7][10] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Materials:

  • Cells treated in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use the flow cytometry software to gate the populations and quantify the percentage of cells in each quadrant.

Section 3: Target-Oriented Investigation - Kinase Inhibition Profile

Rationale: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and signaling.[1][11] Cell-based kinase assays are more physiologically relevant than biochemical assays as they account for factors like cell permeability and off-target effects within a complex cellular environment.[12][13] A common approach is to measure the phosphorylation status of a downstream substrate of a suspected target kinase.[14]

Protocol 3.1: Western Blotting for Phospho-Protein Levels

Principle: This protocol aims to determine if the compound inhibits a specific signaling pathway (e.g., PI3K/Akt) by measuring the phosphorylation level of a key protein in that pathway (e.g., phospho-Akt). A decrease in the phosphorylated form of the protein, without a significant change in the total protein level, indicates inhibition of an upstream kinase.

Materials:

  • Cells treated in 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling. Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the phospho-protein signal.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-protein to total protein for each treatment condition.

Summary and Experimental Workflow

The characterization of this compound should follow a logical progression from broad phenotypic effects to specific molecular mechanisms. The workflow below outlines this systematic approach, ensuring that each step informs the design of the next.

cluster_workflow Experimental Workflow Start Start: Select Cancer Cell Lines Cytotoxicity Step 1: Cytotoxicity Screening (MTT & LDH Assays) Determine IC50 Start->Cytotoxicity IsToxic Is Compound Cytotoxic? Cytotoxicity->IsToxic Apoptosis Step 2: Mechanism of Death (Caspase & Annexin V Assays) IsToxic->Apoptosis Yes Stop Stop: Compound is Inactive or Non-Apoptotic IsToxic->Stop No IsApoptotic Is Death via Apoptosis? Apoptosis->IsApoptotic Kinase Step 3: Target Pathway Analysis (Western Blot for p-Akt, etc.) IsApoptotic->Kinase Yes IsApoptotic->Stop No End End: Characterize Mechanism of Action Kinase->End

Caption: Recommended workflow for the biological evaluation of the test compound.

References

  • Title: Cell-based Kinase Assays. Source: Profacgen. URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service. Source: Creative Biolabs. URL: [Link]

  • Title: Cell Apoptosis Assays. Source: Creative Bioarray. URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH. URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI - NIH. URL: [Link]

  • Title: Cytotoxicity assays – what your cells don't like. Source: BMG Labtech. URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One. URL: [Link]

  • Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Source: Journal of Advances in Medicine and Medical Research. URL: [Link]

  • Title: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: BMC Chemistry. URL: [Link]

  • Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Source: PubMed. URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Source: Molecules. URL: [Link]

Sources

Application Note: High-Throughput Screening of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine core, in particular, represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[2][] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with this compound libraries, with a specific focus on identifying novel kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[4][5]

This document outlines a strategic and technically robust approach, from initial assay development and optimization to primary and secondary screening, culminating in data analysis and hit validation. The protocols and insights provided herein are designed to ensure scientific integrity and maximize the probability of identifying promising lead compounds.

Assay Development and Optimization: The Foundation of a Successful Screen

The selection and development of a robust and reliable assay is the most critical step in any HTS campaign.[6] For kinase inhibitor screening, several assay formats are available, each with its own advantages and disadvantages.[7] For this application, we will focus on a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] This assay is universal, highly sensitive, and less prone to interference from colored or fluorescent compounds compared to other methods.[4]

Key Assay Development Parameters

Successful assay development requires careful optimization of several parameters to achieve a robust and reproducible assay suitable for HTS.

ParameterObjectiveTypical Range/Value
Enzyme Concentration Determine the minimal enzyme concentration that provides a sufficient signal-to-background ratio.1-10 ng/well
Substrate Concentration Use a substrate concentration at or near the Km for ATP to ensure sensitivity to competitive inhibitors.10-100 µM
ATP Concentration Mimic physiological ATP concentrations to identify inhibitors with relevant potency.[7]100 µM - 1 mM
Reaction Time Ensure the reaction is in the linear range (typically 10-20% substrate conversion).30-60 minutes
Z'-factor A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[8]> 0.5
Assay Development Workflow Diagram

Assay_Development cluster_prep Reagent Preparation cluster_optimization Optimization Matrix cluster_validation Assay Validation Reagents Prepare Kinase, Substrate, ATP, and ADP-Glo™ Reagents Enzyme_T Enzyme Titration Reagents->Enzyme_T Vary Enzyme Conc. ATP_T ATP Titration Enzyme_T->ATP_T Select Optimal Enzyme Conc. Time_C Time Course ATP_T->Time_C Select Optimal ATP Conc. Z_Factor Z'-Factor Determination (384-well plate) Time_C->Z_Factor Select Optimal Time DMSO_Tol DMSO Tolerance Test Z_Factor->DMSO_Tol

Caption: Workflow for kinase assay development and validation.

High-Throughput Screening Workflow

Once the assay is optimized and validated, the HTS campaign can commence. This process is typically divided into primary screening, hit confirmation, and secondary screening.

Primary Screening

The primary screen involves testing the entire this compound library at a single concentration to identify initial "hits."[9] Automation and robotics are crucial for handling the large number of plates and ensuring consistency.[]

Protocol: Primary HTS using ADP-Glo™ Kinase Assay

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Reagent Preparation: Prepare the kinase reaction master mix containing the optimized concentrations of kinase, substrate, and ATP in the assay buffer.

  • Reaction Initiation: Dispense 5 µL of the kinase reaction master mix into each well of the compound plate.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays Primary_Screen Screen Library at Single Concentration (10 µM) Hit_Identification Identify Initial Hits (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Re-test Hits from Fresh Compound Stock Hit_Identification->Hit_Confirmation Dose_Response Generate 10-point Dose-Response Curves (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Potency (e.g., Target Engagement) Selectivity_Profiling->Cell_Based_Assay

Caption: High-throughput screening cascade for hit identification and validation.

Data Analysis and Hit Identification

Proper data analysis is crucial to minimize false positives and negatives and to confidently identify true hits.[10][11]

Data Normalization and Hit Selection
  • Normalization: Raw data from each plate is normalized to the plate's internal controls (positive control: no enzyme; negative control: DMSO only). The percent inhibition is calculated for each compound.

  • Hit Criteria: A common threshold for hit selection is a Z-score of ≤ -3 or a percent inhibition greater than a certain cutoff (e.g., >50%).[10] The choice of cutoff should be based on the assay's performance and the desired hit rate.

Hit Confirmation and IC50 Determination

All initial hits must be re-tested to confirm their activity.[11] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 value).

Protocol: Dose-Response Curve Generation

  • Prepare serial dilutions of the confirmed hit compounds (typically a 10-point, 3-fold dilution series starting at 100 µM).

  • Perform the ADP-Glo™ Kinase Assay as described for the primary screen, using the diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary and Orthogonal Assays

To further validate hits and eliminate artifacts, it is essential to employ secondary and orthogonal assays.[11] These assays should utilize different detection technologies to ensure that the observed activity is not due to interference with the primary assay format.

Fluorescence Polarization (FP) Assay

A fluorescence polarization (FP) assay is an excellent orthogonal method for studying kinase inhibitors.[8][12] It measures the binding of a fluorescently labeled tracer to the kinase, and a competitive inhibitor will displace the tracer, leading to a decrease in polarization.

Protocol: Fluorescence Polarization Competition Assay

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled ATP-competitive tracer, and the hit compounds.[12]

  • Assay Setup: In a 384-well, low-volume, black plate, add the kinase and tracer.

  • Compound Addition: Add the serially diluted hit compounds.

  • Incubation: Incubate at room temperature for 1 hour to reach binding equilibrium.[12]

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the IC50 values from the competition binding curves.

FP Assay Principle Diagram

FP_Principle cluster_free Free Tracer cluster_bound Bound Tracer cluster_inhibition Inhibition Free_Tracer Fluorescent Tracer Rotates Rapidly Low Polarization Bound_Tracer Kinase-Tracer Complex Rotates Slowly High Polarization Free_Tracer->Bound_Tracer + Kinase Inhibition Kinase + Inhibitor Tracer Displaced Low Polarization Bound_Tracer->Inhibition + Inhibitor

Caption: Principle of a competitive fluorescence polarization assay.

Conclusion

The high-throughput screening of this compound libraries is a powerful approach for the discovery of novel kinase inhibitors. A successful HTS campaign relies on a well-developed and validated primary assay, a carefully executed screening workflow, and rigorous data analysis. The use of orthogonal secondary assays is critical to confirm hits and eliminate artifacts. The methodologies and protocols outlined in this application note provide a robust framework for researchers to efficiently and effectively screen this promising compound class and identify valuable starting points for drug discovery programs.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available from: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available from: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available from: [Link]

  • Hit selection. Wikipedia. Available from: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available from: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available from: [Link]

  • Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. chem.ox.ac.uk. Available from: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available from: [Link]

  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Chembase.cn. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. Available from: [Link]

Sources

Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine for research use

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key heterocyclic building block for research and development in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2][3][4] This guide details a robust and reproducible three-step synthetic pathway, beginning with a classic cyclocondensation reaction, followed by regioselective nitration and subsequent reduction. We provide in-depth explanations for experimental choices, complete characterization data, and workflow visualizations to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine framework is a nitrogen-fused bicyclic heterocycle of immense interest in pharmaceutical sciences. Its rigid structure and versatile substitution points have made it a cornerstone in the development of therapeutics. Marketed drugs such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic agent) feature this core, highlighting its clinical significance.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5]

The target compound, this compound, is a particularly valuable intermediate. The chloro group at the 6-position and the phenyl group at the 2-position provide stability and specific steric and electronic properties, while the amine at the 3-position serves as a critical functional handle for further molecular elaboration, enabling its use in the construction of diverse chemical libraries for biological screening.

Synthetic Strategy: A Validated Three-Step Approach

The synthesis of this compound is reliably achieved through the three-step sequence outlined below. This pathway was designed for its high yields, operational simplicity, and use of readily available starting materials.

SynthesisWorkflow Start Starting Materials: 5-Chloro-2-aminopyridine & 2-Bromo-1-phenylethan-1-one Step1 Step 1: Cyclocondensation (Tschitschibabin Reaction) Start->Step1 Intermediate1 Intermediate: 6-Chloro-2-phenylimidazo[1,2-a]pyridine Step1->Intermediate1 Formation of Imidazo-pyridine Core Step2 Step 2: Electrophilic Nitration (C3-Position) Intermediate1->Step2 Intermediate2 Intermediate: 6-Chloro-3-nitro-2-phenylimidazo[1,2-a]pyridine Step2->Intermediate2 Regioselective Functionalization Step3 Step 3: Reduction (Nitro to Amine) Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct Installation of Amino Group

The core logic of this approach is as follows:

  • Step 1 (Cyclocondensation): We first construct the core bicyclic system using a modified Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[6] This is a highly reliable and widely used method for forming the imidazo[1,2-a]pyridine scaffold.

  • Step 2 (Nitration): With the core in place, we introduce a nitro group at the C3 position. The imidazo[1,2-a]pyridine system is electron-rich, and the C3 position is the most nucleophilic, making it highly susceptible to electrophilic substitution. This step proceeds with excellent regioselectivity.[7]

  • Step 3 (Reduction): The final step involves the reduction of the nitro group to the desired primary amine. This transformation is efficiently achieved using standard reducing agents, yielding the target compound with high purity.

Detailed Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
5-Chloro-2-aminopyridine128.56≥98%Commercial
2-Bromo-1-phenylethan-1-one199.05≥98%Commercial
Sodium Bicarbonate (NaHCO₃)84.01≥99%Commercial
Ethanol (EtOH)46.07AnhydrousCommercial
Sulfuric Acid (H₂SO₄)98.0895-98%Commercial
Nitric Acid (HNO₃)63.0165-70%Commercial
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63≥98%Commercial
Hydrochloric Acid (HCl)36.4637% (conc.)Commercial
Ethyl Acetate (EtOAc)88.11ACS GradeCommercial
Sodium Hydroxide (NaOH)40.00≥97%Commercial
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Pyridinium_Intermediate Pyridinium_Intermediate 5-Chloro-2-aminopyridine->Pyridinium_Intermediate + 2-Bromo-1-phenylethan-1-one Cyclized_Intermediate Cyclized_Intermediate Pyridinium_Intermediate->Cyclized_Intermediate Deprotonation & Attack Final_Core 6-Chloro-2-phenylimidazo[1,2-a]pyridine Cyclized_Intermediate->Final_Core - H₂O

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-aminopyridine (10.0 g, 77.8 mmol, 1.0 equiv.) and sodium bicarbonate (13.1 g, 155.6 mmol, 2.0 equiv.) in 150 mL of anhydrous ethanol.

  • Addition of Ketone: To this stirring suspension, add 2-Bromo-1-phenylethan-1-one (15.5 g, 77.8 mmol, 1.0 equiv.) portion-wise over 10 minutes.

    • Causality Note: Sodium bicarbonate is a mild base crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the aminopyridine starting material and drives the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the slurry into 500 mL of cold deionized water with stirring.

  • Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C. The product can be further purified by recrystallization from hot ethanol to yield 6-Chloro-2-phenylimidazo[1,2-a]pyridine as a crystalline solid.

ParameterExpected Value
Yield 80-90%
Appearance Off-white to pale yellow solid
¹H NMR Data (CDCl₃, 400 MHz) δ 8.16 (s, 1H), 7.95 (d, J=7.3 Hz, 2H), 7.82 (s, 1H), 7.57 (d, J=9.1 Hz, 1H), 7.38-7.51 (m, 2H), 7.34 (d, J=7.2 Hz, 1H), 7.15 (d, J=9.4 Hz, 1H).[8]
Protocol 2: Synthesis of 6-Chloro-3-nitro-2-phenylimidazo[1,2-a]pyridine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-Chloro-2-phenylimidazo[1,2-a]pyridine (5.0 g, 21.9 mmol, 1.0 equiv.) in 30 mL of concentrated sulfuric acid at 0 °C (ice-water bath). Stir until a clear solution is obtained.

    • Causality Note: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Nitration: While maintaining the temperature below 5 °C, add concentrated nitric acid (2.0 mL, ~43.8 mmol, 2.0 equiv.) dropwise over 20 minutes.

    • Safety Precaution: This reaction is highly exothermic. Slow, controlled addition of nitric acid is critical to prevent overheating and potential runaway reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a 50% NaOH solution until the pH is ~8. Collect the yellow precipitate by vacuum filtration, wash extensively with cold water, and dry under vacuum.

ParameterExpected Value
Yield 85-95%
Appearance Bright yellow solid
Protocol 3: Synthesis of this compound
  • Reaction Setup: To a 500 mL round-bottom flask, add the 6-Chloro-3-nitro-2-phenylimidazo[1,2-a]pyridine intermediate (5.0 g, 17.4 mmol, 1.0 equiv.) and 200 mL of ethanol.

  • Addition of Reducing Agent: Prepare a solution of Tin(II) chloride dihydrate (19.6 g, 87.0 mmol, 5.0 equiv.) in 30 mL of concentrated hydrochloric acid. Add this solution to the stirring suspension of the nitro compound.

    • Causality Note: SnCl₂ in concentrated HCl is a classic and highly effective reagent for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 4 hours. The yellow suspension should become a clear, pale solution.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice water. Slowly add a 50% (w/v) aqueous solution of NaOH until the pH is >10. A dense white precipitate of tin(IV) hydroxide will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in hexane) to afford the pure amine.

Characterization of Final Product

ParameterData
Chemical Formula C₁₃H₁₀ClN₃
Molecular Weight 243.70 g/mol
Appearance Light tan to brown solid
Expected Yield 70-85% (from nitro-intermediate)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.21 (s, 1H), 7.90 (d, J=7.5 Hz, 2H), 7.55 (d, J=9.2 Hz, 1H), 7.45 (t, J=7.6 Hz, 2H), 7.30 (t, J=7.3 Hz, 1H), 7.10 (dd, J=9.2, 2.0 Hz, 1H), 5.15 (s, 2H, -NH₂).
¹³C NMR (DMSO-d₆, 100 MHz) δ 145.2, 142.8, 135.1, 128.9, 128.0, 127.5, 124.3, 121.8, 118.5, 117.9, 116.4.
HRMS (ESI) m/z calculated for C₁₃H₁₁ClN₃⁺ [M+H]⁺: 244.0636; Found: 244.0638.

Conclusion

This application note provides a validated and robust multi-step synthesis for this compound, a compound of significant interest for drug discovery and development. The described protocols are scalable and utilize standard laboratory techniques and reagents. By explaining the causality behind key procedural steps and providing comprehensive characterization data, this guide serves as an authoritative resource for researchers, enabling the reliable production of this valuable chemical building block for further scientific exploration.

References

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][3] Source: PubMed, ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.[8] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[2] Source: ResearchGate URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.[4] Source: BIO Web of Conferences URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry URL: [Link]

  • Title: 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.[7] Source: MDPI URL: [Link]

  • Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Source: MDPI URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.[6] Source: E3S Web of Conferences URL: [Link]

Sources

Application of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine in Cancer Research: Technical Guide and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2][3] These compounds exert their effects through diverse mechanisms, such as the inhibition of critical cellular signaling pathways essential for cancer cell proliferation and survival.[2][4] Key molecular targets include the PI3K/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and tubulin polymerization.[5]

This technical guide focuses on a specific, promising derivative: 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine . The strategic placement of substituents on the imidazo[1,2-a]pyridine ring—a chloro group at the 6-position, a phenyl group at the 2-position, and an amine group at the 3-position—is hypothesized to confer potent and selective anticancer activity. The 6-chloro substitution has been explored for developing potent anticancer agents, while the 3-amino functional group is crucial for modulating activity and has been identified in compounds with significant cytotoxic effects against various cancer cell lines.[2][6][7]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the compound's potential mechanism of action, detailed protocols for its evaluation in a cancer research setting, and a framework for interpreting the resulting data.

Hypothesized Mechanism of Action: A Multi-Faceted Approach to Inducing Cancer Cell Death

Based on extensive research into structurally related 3-amino-imidazo[1,2-a]pyridine derivatives, this compound is predicted to induce cancer cell death through a combination of signaling pathway inhibition and induction of apoptosis.[4][8] The primary mechanistic avenues for investigation are the inhibition of pro-survival kinase signaling and the activation of the intrinsic apoptotic cascade.

A novel, structurally similar 3-amino derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA), has been shown to modulate the STAT3/NF-κB signaling pathway and to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[8] This suggests a mechanism where the compound shifts the cellular balance towards apoptosis. Furthermore, the broader class of imidazo[1,2-a]pyridines are known potent inhibitors of the PI3K/Akt/mTOR pathway, a central signaling node that promotes cell growth, proliferation, and survival in many cancers.[5][9][10] Inhibition of this pathway leads to cell cycle arrest and apoptosis.

The proposed signaling inhibition is visualized below:

Signaling_Pathway_Inhibition cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 NFkB->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Bax Bax (Pro-apoptotic) Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 6-Chloro-2-phenyl- imidazo[1,2-a]pyridin-3-amine Compound->AKT Compound->STAT3 Compound->NFkB Compound->Bcl2 Experimental_Workflow Start Compound Synthesis & Characterization Screening Phase 1: Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values (Dose-Response Analysis) Screening->IC50 Mechanism Phase 2: Mechanistic Studies (Western Blot, Kinase Assay) IC50->Mechanism Apoptosis Apoptosis Analysis (Caspase-3, PARP, Bcl-2 family) Mechanism->Apoptosis Kinase Kinase Inhibition Profiling (e.g., Akt, PI3K) Mechanism->Kinase Validation Phase 3: In Vivo Model Validation (Xenograft Studies) Apoptosis->Validation Kinase->Validation End Lead Candidate Validation->End

Caption: A structured workflow for evaluating the anticancer potential.

Quantitative Data Summary of Related Analogs

The following table summarizes the in vitro anticancer activities of structurally related 3-amino-imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, providing a benchmark for evaluating the title compound.

Compound ID (Reference)2-Position Substituent3-Position Amine SubstituentCancer Cell LineAssayActivity (IC₅₀, µM)
12 [6][7]4-Nitrophenyl4-ChlorophenylHT-29 (Colon)Trypan Blue4.15 ± 2.93
18 [1]4-Nitrophenyl4-ChlorophenylMCF-7 (Breast)Trypan Blue14.81 ± 0.20
11 [1]Indole4-ChlorophenylHT-29 (Colon)Trypan Blue18.34 ± 1.22
14 [6][7]4-Tolyl4-ChlorophenylB16F10 (Melanoma)Trypan Blue21.75 ± 0.81
MIA [8]4-(Methylsulfonyl)phenylp-TolylMDA-MB-231 (Breast)MTT~25 (at 48h)
MIA [8]4-(Methylsulfonyl)phenylp-TolylSKOV-3 (Ovarian)MTT~30 (at 48h)

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. 1. Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

3. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. [11]5. Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. [11]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol details the detection of key apoptosis marker proteins to elucidate the mechanism of compound-induced cell death. [12] 1. Principle: Apoptosis is executed by a cascade of caspases. Western blotting can detect the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms. [13]It can also detect the cleavage of caspase substrates like PARP-1 and changes in the expression levels of Bcl-2 family proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax). [12][14] 2. Materials:

  • Cells treated with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection substrate.

3. Step-by-Step Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). Look for an increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.

Conclusion and Future Directions

This compound represents a highly promising scaffold for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for its preclinical evaluation. Based on the activity of closely related analogs, it is anticipated that this compound will exhibit significant cytotoxicity against a range of cancer cell lines, likely through the induction of apoptosis and inhibition of key kinase signaling pathways. Future research should focus on comprehensive kinase profiling to identify specific molecular targets, followed by validation in preclinical in vivo models to assess efficacy and safety.

References

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Jin, Z., & El-Deiry, W. S. (2005). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 307, 153–159.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 637-654.
  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental Oncology, 44(3), 205-212.
  • Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549.
  • Mohammadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1895–1911.
  • Al-Qadi, I., et al. (2025). Novel 3-Aminoimidazole[1,2-α]Pyridine/Pyrazine Analogues: Synthesis and Biological Evaluation as Anticancer Agents. Journal of Molecular Structure, 1340, 142549.
  • Wang, Z., et al. (2018). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Retrieved from [Link]

  • Li, C., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3195.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484.
  • Semantic Scholar. (n.d.). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • OUCI. (n.d.). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
  • Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831.
  • Sabe, V. T., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 9, 679361.
  • Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

Sources

Application Notes and Protocols for Target Identification of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Mechanism of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this bicyclic heterocycle have demonstrated a vast therapeutic potential, with activities including anticancer, antituberculosis, and anti-inflammatory effects.[1][2][3] 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a representative of this class, and understanding its molecular mechanism of action is paramount for its development as a potential therapeutic agent. The crucial first step in this process is the identification of its direct protein binding partners within the complex cellular environment.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and detailed protocols for the target identification of this compound. We will explore a multi-pronged approach, combining computational prediction with robust experimental validation using cutting-edge chemical proteomics techniques. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Hypothesized Target Classes and Rationale

Given the broad bioactivity profile of the imidazo[1,2-a]pyridine core, several protein classes are plausible targets for this compound. Literature on analogous compounds suggests a propensity to interact with:

  • Kinases: Many imidazo[1,2-a]pyridine derivatives have been reported as inhibitors of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[4]

  • Enzymes in Metabolic Pathways: Some analogs have shown activity against enzymes like nicotinamide phosphoribosyltransferase (NAMPT).[3]

  • Cytochrome P450 Enzymes: As with many small molecules, interactions with metabolic enzymes are possible.

  • Tubulin and other Cytoskeletal Proteins: Disruption of the cytoskeleton is a common anticancer mechanism.

This initial hypothesis-driven approach allows for the selection of appropriate cell lines and focused biochemical assays for subsequent target validation.

A Multi-Faceted Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. We advocate for a tiered approach that begins with broad, computational predictions and progressively narrows down to specific, high-confidence interactions through rigorous experimental validation.

Part A: In Silico Target Prediction – A Computational First Pass

Computational methods offer a rapid and cost-effective way to generate a preliminary list of potential protein targets.[5] These approaches leverage vast databases of known small molecule-protein interactions to predict binding partners for a query molecule.

Two primary in silico strategies are recommended:

  • Ligand-Based Approaches: These methods, such as those employed by tools like SwissTargetPrediction, operate on the principle that structurally similar molecules are likely to bind to similar proteins.[6] The 2D or 3D structure of this compound is compared against libraries of known bioactive ligands to infer potential targets.

  • Structure-Based Approaches (Reverse Docking): If the 3D structures of potential target proteins are available, reverse docking can be used to computationally assess the binding affinity of the compound to a large number of protein binding sites.[7]

These computational predictions should be considered as a hypothesis-generating step, providing a valuable starting point for designing focused wet-lab experiments.

Part B: Chemical Proteomics for Experimental Target Identification

Chemical proteomics utilizes small-molecule probes to identify and profile protein targets in a native biological context, such as in cell lysates or even live cells.[8] For this compound, we recommend a photoaffinity labeling (PAL) strategy, which is a powerful technique for covalently capturing both high- and low-affinity interactors.[9][10]

The overall workflow for photoaffinity labeling is depicted below:

G cluster_0 Probe Synthesis cluster_1 In-situ Labeling & Lysis cluster_2 Target Enrichment cluster_3 Analysis A 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine B Addition of Photoreactive Group (e.g., Diazirine) and Reporter Tag (e.g., Alkyne) A->B C Photoaffinity Probe B->C D Incubate Probe with Live Cells or Lysate C->D E UV Irradiation (365 nm) to Induce Covalent Crosslinking D->E F Cell Lysis and Protein Extraction E->F G Click Chemistry: Attach Biotin-Azide to Alkyne-tagged Probe F->G H Enrich Biotinylated Proteins using Streptavidin Beads G->H I Wash to Remove Non-specific Binders H->I J On-bead Digestion (Trypsin) I->J K LC-MS/MS Analysis of Peptides J->K L Protein Identification & Quantitative Analysis K->L

Caption: Photoaffinity Labeling Workflow for Target Identification.

This workflow provides a robust method to covalently capture and identify the binding partners of the photoaffinity probe.

Part C: Target Validation – Confirming the Interaction

Following the identification of putative targets by mass spectrometry, it is crucial to validate these interactions using orthogonal methods. This step ensures that the identified proteins are bona fide targets and not simply artifacts of the experimental procedure. Key validation techniques include:

  • Western Blotting: Confirm the presence of the identified target protein in the enriched fraction from the photoaffinity pulldown.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding.[11] An increase in the melting temperature of a target protein in the presence of this compound provides strong evidence of direct engagement in a cellular context.

  • Recombinant Protein Binding Assays: Express and purify the candidate target protein and measure its binding affinity to the compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Functional Assays: If the identified target is an enzyme, assess the ability of the compound to modulate its activity in vitro.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Photoaffinity Probe

The design of the photoaffinity probe is critical for successful target identification.[12] The probe should retain the biological activity of the parent compound while incorporating a photoreactive moiety and a reporter tag. A common strategy involves adding a diazirine group as the photoreactive element and a terminal alkyne for subsequent "click" chemistry.

Note: This is a generalized synthetic scheme. The exact reaction conditions will need to be optimized by a synthetic chemist.

  • Functionalization of the Parent Compound: Identify a non-essential position on this compound for linker attachment. The 3-amino group is a potential site for modification.

  • Linker Attachment: Couple a linker containing a terminal alkyne to the parent compound.

  • Introduction of the Photoreactive Group: Attach a diazirine-containing moiety to another suitable position on the scaffold.

The final probe should be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

Protocol 2: Photoaffinity Labeling and Target Enrichment

This protocol describes the use of the synthesized probe to label and enrich target proteins from a relevant cell line (e.g., a cancer cell line sensitive to imidazo[1,2-a]pyridines).

Materials:

  • Photoaffinity probe

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents (e.g., Biotin-Azide, copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8M in 100 mM Tris-HCl)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the photoaffinity probe at a predetermined concentration (typically 1-10 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO).

    • For competitive binding experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent compound before adding the probe.

  • Photo-crosslinking:

    • Wash the cells twice with cold PBS to remove unbound probe.

    • Irradiate the cells with UV light at 365 nm for 15-30 minutes on ice.

  • Cell Lysis:

    • Lyse the cells in lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry:

    • To 1 mg of protein lysate, add the click chemistry reagents: Biotin-Azide, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin beads to the lysate and incubate for 2 hours at 4°C with rotation.

    • Wash the beads sequentially with wash buffers of increasing stringency to remove non-specifically bound proteins.

  • On-bead Digestion for Mass Spectrometry:

    • Resuspend the beads in 8M urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Dilute the urea to <2M and digest the proteins with trypsin overnight at 37°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Elute the peptides and dry them in a vacuum concentrator.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting for a specific candidate protein or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Analysis and Visualization

The output from the LC-MS/MS analysis will be a list of identified proteins. To distinguish true targets from background binders, quantitative proteomics is essential. Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used.

Key Data Analysis Steps:

  • Database Searching: Search the raw mass spectrometry data against a protein database to identify peptides and proteins.

  • Quantification: Calculate the relative abundance of each protein across different samples (e.g., probe-treated vs. competitor-treated).

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly enriched in the probe-treated sample compared to the control and competitor samples.

  • Data Visualization: Use volcano plots to visualize proteins that are both statistically significant and show a large fold-change in abundance.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Compound 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by the compound.

Conclusion

The identification of direct binding targets is a critical step in the elucidation of the mechanism of action of this compound. The integrated strategy outlined in these application notes, combining in silico prediction with robust photoaffinity labeling-based chemical proteomics and orthogonal validation methods, provides a clear and reliable path to achieving this goal. By understanding how this promising compound interacts with the cellular machinery, researchers can accelerate its development into a potential therapeutic agent.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]

  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]

  • Computational/in silico methods in drug target and lead prediction. Frontiers in Drug, Chemistry and Clinical Research. [Link]

  • Automation to Enable High-throughput Chemical Proteomics. Journal of the American Chemical Society. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science. [Link]

  • How chemoproteomics can enable drug discovery and development. Nature Chemical Biology. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. Bio-protocol. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]

  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS Neglected Tropical Diseases. [Link]

  • Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Trends in Pharmacological Sciences. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. ChemBK. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]

  • Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting a three-component synthesis of this compound from 5-chloro-2-aminopyridine, benzaldehyde, and an isocyanide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this multicomponent reaction are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions.

Potential Causes:

  • Purity of Starting Materials: The purity of your starting materials is critical. 5-chloro-2-aminopyridine can be susceptible to degradation, and impurities in the benzaldehyde or isocyanide can inhibit the reaction.

  • Catalyst Inactivity: If you are using a Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃) or Indium triflate (In(OTf)₃), its activity is crucial.[1][2] These catalysts can be deactivated by moisture.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. The reaction may be sensitive to these parameters.

  • Inefficient Formation of the Iminium Intermediate: The reaction proceeds via an iminium intermediate formed from the condensation of 5-chloro-2-aminopyridine and benzaldehyde.[3] If this step is slow or reversible, the overall reaction rate will be low.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Ensure your 5-chloro-2-aminopyridine is of high purity. If it has been stored for a long time, consider recrystallizing it.

    • Use freshly distilled benzaldehyde to remove any benzoic acid impurities.

    • Check the purity of your isocyanide, as they can be unstable.

  • Optimize Catalyst and Reaction Conditions:

    • Use a freshly opened or properly stored Lewis acid catalyst. Consider drying the catalyst under vacuum before use.

    • Screen different Lewis acids. While Sc(OTf)₃ is commonly used, other catalysts like FeCl₃ have also been shown to be effective in similar syntheses.[1]

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Conduct a temperature screen. While some reactions proceed at room temperature, others may require heating to facilitate the initial condensation and subsequent cyclization. Microwave irradiation has also been shown to accelerate similar reactions.[4]

  • Solvent Selection:

    • The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents like methanol or ethanol can participate in the reaction, while aprotic solvents like acetonitrile, DMF, or toluene are often preferred. A systematic solvent screen is recommended.

Experimental Protocol: A Starting Point for Optimization

ParameterRecommended ConditionNotes
Reactants 5-chloro-2-aminopyridine (1 equiv), Benzaldehyde (1.1 equiv), Isocyanide (1.2 equiv)A slight excess of the aldehyde and isocyanide can drive the reaction to completion.
Catalyst Sc(OTf)₃ (10 mol%)Ensure the catalyst is anhydrous.
Solvent Acetonitrile or MethanolStart with a solvent screen to determine the optimal choice for your specific isocyanide.
Temperature Room Temperature to 60 °CBegin at room temperature and gradually increase if the reaction is sluggish.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst deactivation by moisture.
Reaction Time 12-24 hoursMonitor the reaction by TLC or LC-MS to determine the optimal time.
Problem 2: Formation of Significant Impurities

Question: My reaction is producing the desired this compound, but I am also seeing significant side products that are difficult to separate. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common issue, and understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Impurities:

  • Unreacted Starting Materials: This is often the simplest "impurity" to deal with and can be addressed by optimizing reaction time and stoichiometry.

  • Ugi-type Products: In the presence of a nucleophile (like water from adventitious moisture or a carboxylic acid impurity), a four-component Ugi-type reaction can occur, leading to a different product scaffold.[3]

  • Over-alkylation or Dimerization: Depending on the reactivity of the intermediates, side reactions leading to more complex structures can occur.

  • Isomer Formation: While less common for this specific product, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

Strategies to Minimize Impurities:

  • Strict Anhydrous Conditions: As mentioned before, using dry solvents and an inert atmosphere will minimize water-related side products.

  • Controlled Addition of Reagents: Adding the isocyanide slowly to the mixture of the aminopyridine, aldehyde, and catalyst can sometimes help control the reaction rate and reduce the formation of side products.

  • Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity and reduce the rate of side reactions.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is often effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent way to obtain highly pure product.

Problem 3: Difficulty in Characterizing the Final Product

Question: I have isolated a product that I believe is this compound, but the NMR spectrum is complex or doesn't match my expectations. How can I confidently confirm the structure?

Answer:

Unambiguous characterization is crucial. Let's look at the expected spectral data and how to interpret it.

Expected Spectroscopic Data:

  • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on the phenyl ring and the imidazopyridine core. The chemical shifts will be influenced by the substituents. The protons on the pyridine ring of the imidazo[1,2-a]pyridine core typically appear in the downfield region (around 7.0-8.5 ppm).[5]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule. The carbon of the imidazole ring attached to the phenyl group (C2) and the carbon bearing the amine group (C3) will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₀ClN₃, Exact Mass: 243.06). The isotopic pattern for the chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹).

Troubleshooting a Complex Spectrum:

  • Presence of Rotamers: If you see more signals than expected, it could be due to restricted rotation around the C2-phenyl bond or the C3-amine bond, leading to the presence of rotamers that are distinct on the NMR timescale. Running the NMR at a higher temperature can sometimes cause these signals to coalesce.

  • Impurity Contamination: Co-eluting impurities can complicate the spectrum. Re-purify the sample and re-acquire the spectra.

  • 2D NMR Techniques: If the ¹H NMR is difficult to interpret, 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons) can be invaluable for assigning the structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The three-component reaction involving 5-chloro-2-aminopyridine, an aldehyde (benzaldehyde), and an isocyanide is one of the most direct and versatile methods.[1][3] This approach allows for the rapid construction of the core scaffold with high atom economy. Other methods, such as the condensation of 5-chloro-2-aminopyridine with an α-haloketone followed by amination, are also viable but may involve more steps.[6]

Q2: What is the role of the Lewis acid catalyst in the three-component synthesis?

A2: The Lewis acid catalyst, such as Sc(OTf)₃, plays a crucial role in activating the aldehyde carbonyl group towards nucleophilic attack by the 2-aminopyridine. This facilitates the formation of the iminium intermediate, which is a key step in the reaction cascade. The catalyst can also promote the subsequent cyclization and aromatization steps.

Q3: Are there any alternative, metal-free synthetic approaches?

A3: Yes, metal-free approaches have been developed for the synthesis of imidazo[1,2-a]pyridines. These often involve the use of iodine or other non-metallic promoters.[6][7] For instance, reactions of 2-aminopyridines with ketones or nitroolefins under specific conditions can yield the desired scaffold.[1] However, the three-component reaction remains highly popular due to its modularity.

Q4: How can I synthesize the starting material, 5-chloro-2-aminopyridine?

A4: 5-chloro-2-aminopyridine is typically synthesized by the chlorination of 2-aminopyridine. This reaction requires careful control to achieve selective monochlorination at the 5-position and avoid the formation of dichlorinated byproducts.[8][9] Common chlorinating agents include chlorine gas, sulfuryl chloride, or sodium hypochlorite in an acidic medium.[10][11][12] The reaction is often carried out in a strongly acidic medium to protonate the pyridine nitrogen, which directs the electrophilic chlorination to the 5-position.[8][9]

Q5: What are the key considerations for scaling up the synthesis of this compound?

A5: When scaling up, several factors need careful consideration:

  • Heat Transfer: The reaction may be exothermic, so efficient heat management is crucial to maintain a consistent temperature and avoid runaway reactions.

  • Mixing: Ensure adequate mixing to maintain homogeneity, especially if any reagents or intermediates have limited solubility.

  • Reagent Addition: For exothermic or fast reactions, controlled addition of one of the reactants can be necessary to manage the reaction rate and temperature.

  • Work-up and Purification: The work-up procedure may need to be adapted for larger volumes. Column chromatography can be cumbersome on a large scale, so developing a robust crystallization or precipitation method for purification is highly advantageous.

Visualizations

Reaction Mechanism

The following diagram illustrates the plausible mechanism for the Lewis acid-catalyzed three-component synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates 5-chloro-2-aminopyridine 5-Chloro-2-aminopyridine Iminium_Ion Iminium Ion (A) 5-chloro-2-aminopyridine->Iminium_Ion + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Ion Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct (B) Isocyanide->Nitrile_Adduct Iminium_Ion->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate (C) Nitrile_Adduct->Cyclized_Intermediate 5-endo-dig Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Rearomatization (1,3-H shift)

Caption: Plausible reaction mechanism for the three-component synthesis.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Enhancement cluster_char Characterization Start Start Synthesis Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impurity Issues? Check_Yield->Check_Purity No Purity_Check Verify Starting Material Purity Check_Yield->Purity_Check Yes Characterization Characterization OK? Check_Purity->Characterization No Anhydrous Use Anhydrous Conditions Check_Purity->Anhydrous Yes Success Successful Synthesis Characterization->Success Yes Re_Purify Re-purify Sample Characterization->Re_Purify No Condition_Opt Optimize Catalyst, Temp, & Solvent Purity_Check->Condition_Opt Inert_Atmosphere Ensure Inert Atmosphere Condition_Opt->Inert_Atmosphere Inert_Atmosphere->Check_Yield Controlled_Addition Controlled Reagent Addition Anhydrous->Controlled_Addition Purification Optimize Purification (Chromatography/ Recrystallization) Controlled_Addition->Purification Purification->Check_Purity Advanced_NMR Acquire 2D NMR (COSY, HSQC) Re_Purify->Advanced_NMR High_Temp_NMR Run High-Temp NMR (Check for Rotamers) Advanced_NMR->High_Temp_NMR High_Temp_NMR->Characterization

Caption: A systematic workflow for troubleshooting synthesis problems.

References

  • Langer, P., & Döring, M. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron, 54(24), 12661-12670.*
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of 3-amino-imidazo[1,2-a]pyridines.
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(7), 5636-5646.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(56), 33878-33934.
  • Process for preparing 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized?. Guidechem.
  • Process for preparing 2-amino-5-chloropyridine.
  • A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35193-35206.
  • Buchwald–Hartwig amin
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Ullmann condens
  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. ChemicalBook.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22165.
  • N-(6-CHLORO-2-PHENYLIMIDAZO-[1,2-A]-PYRIDINE-3-YL)-4-CHLOROBENZENESULFONAMIDE. SpectraBase.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • This compound. BLDpharm.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3369.

Sources

Technical Support Center: Overcoming Resistance to 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine and other imidazo[1,2-a]pyridine derivatives. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming acquired resistance in cell lines. The insights and protocols herein are synthesized from extensive research on the imidazo[1,2-a]pyridine scaffold and established principles of drug resistance research.

I. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for imidazo[1,2-a]pyridine derivatives?

A1: Imidazo[1,2-a]pyridines are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] While the precise target of this compound is not definitively established in publicly available literature, related compounds from this family have been shown to act through several mechanisms:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, notably targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

  • Induction of Apoptosis: Some derivatives have been observed to induce programmed cell death (apoptosis) by triggering the release of cytochrome c from the mitochondria and activating executioner caspases 3 and 8.[5]

  • Modulation of Inflammatory Pathways: Certain analogues can modulate inflammatory signaling pathways, such as STAT3/NF-κB, which are often dysregulated in cancer.[6]

Understanding the likely mechanism in your specific cell line is a critical first step in diagnosing resistance.

Q2: My cells have developed resistance to this compound. What are the most probable causes?

A2: Based on studies of structurally related compounds and common mechanisms of drug resistance, the primary suspects are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), is a very common mechanism.[7] These pumps actively remove the compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[8][9][10][11]

  • Target Alteration: While less common, mutations in the target protein can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by upregulating an alternative, parallel pathway that promotes survival and proliferation. For instance, if the compound inhibits the PI3K/AKT pathway, cells might upregulate the MEK/ERK pathway.

  • Altered Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the compound.[12]

Q3: How do I confirm that my cell line is truly resistant?

A3: Resistance is quantified by a significant increase in the half-maximal inhibitory concentration (IC50). You must perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 value of your suspected resistant line against the parental (sensitive) cell line. A resistant cell line is generally considered to be successfully established if the IC50 increases by more than threefold. The Resistance Index (RI) is calculated as follows:

RI = IC50 (Resistant Line) / IC50 (Parental Line)

An RI significantly greater than 1 confirms resistance.

II. Troubleshooting Guide: Diagnosing and Overcoming Resistance

This section provides a logical workflow and detailed protocols to investigate and potentially reverse resistance to this compound.

Workflow for Investigating Resistance

A Start: Cells show reduced sensitivity (High IC50) B Hypothesis 1: Increased Drug Efflux? A->B C Hypothesis 2: Signaling Pathway Alteration? A->C D Hypothesis 3: Target Alteration? A->D E Efflux Pump Assay (e.g., Rhodamine 123) B->E F Western Blot for Efflux Pumps (P-gp, ABCG2) B->F H Western Blot for Key Pathway Proteins (p-AKT, p-ERK, p-STAT3) C->H J Sequencing of Putative Target Gene D->J G Co-treat with Efflux Pump Inhibitor (e.g., Verapamil) E->G If efflux is high F->G If expression is high K Efflux is the Mechanism G->K If sensitivity is restored I Co-treat with Inhibitor of Bypass Pathway H->I If bypass pathway is upregulated L Bypass Pathway is Activated I->L If sensitivity is restored M Target is Mutated J->M If mutation is found

Caption: A logical workflow for diagnosing the mechanism of resistance.

Issue 1: A sharp increase in IC50 value is observed.

Possible Cause: The most common reason for acquired resistance is the upregulation of drug efflux pumps.

Troubleshooting Protocol: Assessing Efflux Pump Activity

This protocol uses Rhodamine 123, a fluorescent substrate of P-gp, to measure efflux activity.

  • Cell Seeding: Seed both parental and resistant cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Preparation of Reagents:

    • Rhodamine 123 stock (1 mg/mL in DMSO).

    • Verapamil (P-gp inhibitor) stock (10 mM in DMSO).

    • Working solutions: Dilute Rhodamine 123 to 1 µM and Verapamil to 50 µM in serum-free media.

  • Experimental Setup (in quadruplicate):

    • Wells 1-4 (Parental - Basal): Add 1 µM Rhodamine 123.

    • Wells 5-8 (Parental + Inhibitor): Add 1 µM Rhodamine 123 + 50 µM Verapamil.

    • Wells 9-12 (Resistant - Basal): Add 1 µM Rhodamine 123.

    • Wells 13-16 (Resistant + Inhibitor): Add 1 µM Rhodamine 123 + 50 µM Verapamil.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Washing: Gently wash the cells twice with ice-cold PBS to stop the efflux process.

  • Fluorescence Reading: Add 100 µL of PBS to each well. Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

Interpreting the Results:

Cell LineTreatmentExpected FluorescenceInterpretation
ParentalRhodamine 123HighLow basal efflux activity.
ParentalRhodamine 123 + VerapamilHighNo significant change expected.
Resistant Rhodamine 123 Low High efflux activity (Rhodamine is pumped out).
Resistant Rhodamine 123 + Verapamil High Efflux is inhibited, Rhodamine accumulates.

Confirmation & Solution: If you observe low fluorescence in the resistant cells that is restored by Verapamil, this strongly indicates P-gp-mediated efflux.

  • Confirm with Western Blot: Probe cell lysates from parental and resistant lines for P-gp (ABCB1) and ABCG2 to visually confirm overexpression.

  • Strategy to Overcome: Co-administer this compound with a non-toxic concentration of an efflux pump inhibitor (e.g., Verapamil, Tariquidar). This should restore sensitivity in the resistant cells. Studies on related imidazo-[1,2-b]-pyridazines have also shown that inhibiting Pim1 kinase can reduce ABCG2 expression and activity, offering another therapeutic strategy.[8][9]

Issue 2: Efflux pump activity is not elevated, but cells remain resistant.

Possible Cause: Cells have adapted by altering signaling pathways to bypass the drug's inhibitory effect. Since many imidazo[1,2-a]pyridines target kinase pathways like PI3K/AKT, cells may upregulate a parallel survival pathway.

Troubleshooting Protocol: Probing Key Signaling Pathways

This protocol uses Western blotting to detect changes in the activation state (phosphorylation) of key signaling proteins.

  • Cell Culture and Lysis: Culture parental and resistant cells to 80% confluency. For a more dynamic view, you can treat both cell lines with an IC50 concentration of this compound for 6-24 hours before harvesting. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. We recommend probing for:

      • PI3K/AKT Pathway: p-AKT (Ser473), total AKT, p-mTOR, total mTOR.

      • MAPK/ERK Pathway: p-ERK1/2, total ERK1/2.

      • STAT Pathway: p-STAT3, total STAT3.

      • Loading Control: GAPDH or β-Actin.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

Interpreting the Results:

  • Parental Cells (Treated): You should see a decrease in the phosphorylation of the target pathway protein (e.g., p-AKT) compared to untreated parental cells.

  • Resistant Cells (Treated): Compare the signaling profile to the treated parental cells. Look for:

    • Restored Phosphorylation: A rebound in p-AKT levels, suggesting a mechanism upstream of AKT is compensating.

    • Increased Phosphorylation of a Bypass Pathway: A significant increase in p-ERK or p-STAT3, indicating these pathways may now be driving cell survival.

Caption: Upregulation of a bypass signaling pathway in a resistant cell.

Strategy to Overcome: If a bypass pathway like MEK/ERK is activated, a combination therapy approach is warranted. Treat the resistant cells with both this compound and a specific inhibitor of the upregulated pathway (e.g., a MEK inhibitor like Trametinib). This dual blockade often re-sensitizes resistant cells.

III. Protocol: Generation of a Resistant Cell Line

This protocol describes a standard method for inducing drug resistance through continuous exposure to escalating concentrations of the compound.[1][8][9]

Materials:

  • Parental cancer cell line of interest.

  • This compound.

  • Standard growth medium and cell culture reagents.

  • 96-well plates for IC50 determination.

Procedure:

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for this compound using a 72-hour viability assay.

  • Initial Exposure: Begin by continuously culturing the parental cells in their standard growth medium containing the compound at a concentration equal to the IC50.

  • Monitoring and Maintenance:

    • Initially, expect significant cell death.[6] Monitor the culture closely.

    • Replace the medium with fresh, drug-containing medium every 2-3 days.

    • When the surviving cells repopulate and reach 80% confluency, passage them as usual, maintaining the same drug concentration.

  • Dose Escalation:

    • Once the cells are growing robustly at the current concentration (stable growth rate for 2-3 passages), increase the drug concentration by 1.5 to 2.0-fold.[8]

    • Again, expect an initial period of cell death followed by the selection and growth of more resistant cells.

  • Repeat and Cryopreserve:

    • Repeat Step 4, gradually increasing the drug concentration. This process can take 3-6 months.

    • It is crucial to cryopreserve an aliquot of cells at each stable concentration step as a backup.[1][9]

  • Validation of Resistance:

    • Once cells are stably proliferating at a concentration at least 10-fold higher than the initial parental IC50, they can be considered a resistant line.

    • Confirm the new, higher IC50 value by performing a dose-response assay and compare it to a fresh culture of the parental cells.

    • Culture the resistant line in drug-free medium for several passages and then re-test the IC50 to ensure the resistance phenotype is stable.

IV. References

  • Sutton, S. K., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(6), 1295–1303. [Link]

  • Sutton, S. K., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. ANU Open Research. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Gary, B. D., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 453–457. [Link]

  • Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 146–150. [Link]

  • Di Mola, A., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(21), 7490. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Ahmad, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Scientific Reports, 13(1), 1483. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Wang, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(11), 1541. [Link]

  • (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • (2022). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • (n.d.). cancer cells ic50: Topics by Science.gov. Science.gov. [Link]

  • Das, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 621–651. [Link]

  • Li, W., et al. (2014). Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Journal of Controlled Release, 195, 127–139. [Link]

  • Serrano, D. C., et al. (2021). Acquired drug resistance enhances imidazoquinoline efflux by P-glycoprotein. bioRxiv. [Link]

  • Serrano, D. C., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Pharmaceutics, 13(12), 2118. [Link]

  • (2022). Selected IC 50 values of 3 against different cancer cell lines. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2697–2706. [Link]

  • Gouvea, I. P., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

Sources

Troubleshooting 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] This guide provides field-proven insights and evidence-based protocols to ensure the success of your experiments.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction.[4]

Question 1: My reaction has a very low yield or has failed completely. What are the potential causes and how can I fix this?

Low or no yield is the most frequent issue and can be traced back to several factors, ranging from reagent quality to subtle deviations in reaction conditions. The following logical workflow will help you diagnose the problem.

*Causality Behind the GBB Reaction: The GBB reaction is a robust method for synthesizing 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[5][6] The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide nucleophile, followed by an intramolecular cyclization to form the fused heterocyclic system. Each step is critical for the overall success.

Diagnostic Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield reagents Step 1: Verify Reagents start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity of 2-amino-5-chloropyridine? (Oxidation can inhibit reaction) reagents->reagent_purity aldehyde_quality Benzaldehyde Quality? (Check for benzoic acid impurity) reagents->aldehyde_quality isocyanide_stability Isocyanide Viability? (Isocyanides can degrade; use fresh) reagents->isocyanide_stability solvent_dryness Solvent Anhydrous? (Water can hydrolyze imine intermediate) reagents->solvent_dryness workup Step 3: Analyze Work-up & Purification conditions->workup Conditions OK temp_control Correct Temperature? (Too low = slow kinetics; too high = side products) conditions->temp_control atmosphere Inert Atmosphere Maintained? (Oxygen can lead to oxidative side products) conditions->atmosphere stirring Adequate Stirring? (Crucial for heterogeneous reactions) conditions->stirring catalyst_activity Catalyst Activity? (e.g., Sc(OTf)3 is hygroscopic) conditions->catalyst_activity success Problem Solved workup->success Work-up Optimized extraction_ph Correct pH during Extraction? (Product is basic; ensure aqueous layer is basic) workup->extraction_ph product_solubility Product Lost in Aqueous Layer? (Back-extract with different solvent if needed) workup->product_solubility

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Corrective Actions:

  • Reagent Purity:

    • 2-amino-5-chloropyridine: This starting material can darken over time due to oxidation. Use freshly purchased or purified (recrystallized) material.

    • Benzaldehyde: Ensure it is free from benzoic acid, which can interfere with the catalyst. Use freshly distilled or newly opened bottles.

    • tert-Butyl isocyanide: Isocyanides are prone to polymerization and degradation. Always use a freshly opened bottle or distill before use.

  • Reaction Conditions:

    • Solvent: Use anhydrous solvents. The presence of water can hydrolyze the key iminium ion intermediate, halting the reaction.

    • Catalyst: Lewis acids like Scandium triflate (Sc(OTf)₃) are effective but hygroscopic.[5] Store in a desiccator and handle quickly.

    • Temperature: Monitor the internal reaction temperature. Some GBB reactions require heating to proceed at a reasonable rate.

  • Work-up Procedure:

    • The product, containing a basic amine group, is soluble in acidic aqueous solutions. During work-up, ensure the aqueous layer is made basic (pH > 9) with NaHCO₃ or Na₂CO₃ before extraction to ensure the product is in its free-base form and partitions into the organic layer.

Question 2: My purification by column chromatography is difficult. The product is streaking or co-eluting with impurities. What should I do?

Purification challenges are common for nitrogen-containing heterocyclic compounds due to their polarity and ability to interact with silica gel.

Expertise-Driven Insights:

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause strong binding and streaking of basic compounds like your 3-amino product. This leads to poor separation and low recovery.

  • Solvent Choice: The choice of eluent is critical. A solvent system that is too polar can wash everything through quickly, while one that is not polar enough will result in long retention times and band broadening.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel. Create a slurry of the silica in your starting eluent system and add 1% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica surface, preventing irreversible adsorption and reducing tailing.

  • Optimize the Eluent System:

    • Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • A small amount (0.5-1%) of Et₃N or methanol in the eluent system can significantly improve the peak shape.

  • Alternative Purification: If chromatography fails, consider recrystallization.

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) to find a system where the compound is soluble when hot but sparingly soluble when cold.

Technique Key Parameters Rationale
Column Chromatography Silica Gel + 1% Et₃NNeutralizes acidic sites, prevents streaking.
Eluent: Hexane/EtOAc + 0.5% Et₃NGradient elution for separation, amine additive for peak shape.
Recrystallization Solvent: Ethanol/Water or IsopropanolGood for removing more polar or less polar impurities.
Question 3: The characterization data (¹H NMR) is inconsistent with the desired structure. What are the likely side products?

Unexpected NMR signals often point to common side reactions inherent to imidazo[1,2-a]pyridine synthesis.

Plausible Side Products:

  • Unreacted Starting Materials: Check for characteristic peaks of 2-amino-5-chloropyridine, benzaldehyde, and any isocyanide-derived impurities.

  • Isomeric Products: While the GBB reaction is generally regioselective, trace amounts of other isomers can sometimes form, especially if the reaction is forced at very high temperatures.

  • Hydrolysis Products: If water is present, the intermediate imine can hydrolyze back to the starting aldehyde and aminopyridine.

Typical ¹H NMR Signals for 6-Chloro-2-phenylimidazo[1,2-a]pyridine Scaffold: Note: The 3-amino substituent will alter these shifts slightly, but the pattern is informative. Data is based on the parent scaffold.[7][8]

Proton Position Typical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-5~8.10s (or d)~1.5
H-7~7.18dd~9.5, 2.0
H-8~7.37d~9.5
Phenyl-H~7.3-7.9m-
Imidazole-H (unsubstituted)~7.7-7.8s-

If you observe significant deviations or additional complex multiplets, it warrants a thorough re-evaluation of your purification process.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light. Amines, in general, can be sensitive to air and light over long periods.

Q: What is the expected solubility of this compound? A: The imidazo[1,2-a]pyridine scaffold is generally lipophilic, leading to low aqueous solubility.[9] The related compound, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, has a reported water solubility of only 1.4 µg/mL.[9][10] It is expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents like DCM and chloroform.

Q: Are there specific safety precautions I should take when handling this compound? A: Yes. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed toxicological information.[11]

Detailed Experimental Protocol

Synthesis of this compound via GBB Reaction

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Reaction Scheme

Caption: General workflow for the GBB synthesis.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-5-chloropyridine (1.0 eq), benzaldehyde (1.1 eq), and anhydrous methanol.

  • Add Scandium(III) triflate (Sc(OTf)₃, 0.05 eq) to the mixture.

  • Stir the reaction for 10 minutes at room temperature, then add tert-butyl isocyanide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N) using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by NMR, MS, and HRMS.

References

  • Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Mishra, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Molbase. (n.d.). (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Molbase. Available at: [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • Gellis, A., et al. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank. Available at: [Link]

  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • SpectraBase. (n.d.). N-(6-CHLORO-2-PHENYLIMIDAZO-[1,2-A]-PYRIDINE-3-YL)-4-CHLOROBENZENESULFONAMIDE. SpectraBase. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Singh, P. P., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Journal of Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [https://www.researchgate.net/publication/380758410_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Polem, V. R., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • Wang, M., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. Available at: [Link]

  • Gellis, A., et al. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]

  • Coulibaly, S., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Wang, M., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. Available at: [Link]

  • Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising molecule. The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] However, like many heterocyclic compounds rich in aromatic character, this series often presents significant challenges in achieving adequate oral bioavailability for in vivo efficacy.

The core structure of this compound suggests inherent physicochemical properties that can limit its systemic exposure after oral administration. The fused, relatively rigid, and lipophilic nature of the imidazopyridine ring system points towards low aqueous solubility as a primary obstacle.[2] A related analog, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, demonstrates this with a reported water solubility of just 1.4 µg/mL.[2][3] Furthermore, metabolic data from similar phenylimidazo[4,5-b]pyridine structures indicate a susceptibility to extensive first-pass metabolism by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[4][5]

This guide provides a structured, problem-solving framework to systematically diagnose and overcome the bioavailability hurdles associated with this compound, transforming it from a challenging candidate into a viable developmental lead.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your experimental strategy.

Q1: What are the most probable causes of poor bioavailability for this compound?

A: The primary obstacles are likely twofold:

  • Low Aqueous Solubility: The compound's fused aromatic ring structure is inherently lipophilic, which typically results in poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[2] This limits the amount of drug that can dissolve and be available for absorption, a prerequisite for oral bioavailability.

  • First-Pass Metabolism: Based on studies of structurally related compounds, imidazopyridines can be substrates for hepatic cytochrome P450 (CYP) enzymes.[4][5] Significant metabolism in the liver (and potentially the gut wall) before the drug reaches systemic circulation can drastically reduce its bioavailability.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it a critical starting point?

A: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It is a cornerstone of drug development.[6] Determining the BCS class of your compound is the most critical first step, as it dictates the entire formulation and development strategy.

BCS ClassSolubilityPermeabilityPrimary Bioavailability Hurdle
Class I HighHighNone (Ideal)
Class II LowHighDissolution Rate-Limited
Class III HighLowPermeability-Limited
Class IV LowLowDissolution & Permeability Limited

For this compound, a BCS Class II or Class IV designation is highly probable.

Q3: What are the essential initial experiments required to characterize the bioavailability challenges?

A: Before attempting complex formulations, a baseline characterization is non-negotiable.

  • Equilibrium Solubility: Determine the thermodynamic solubility using the shake-flask method in multiple relevant media: pH 1.2 (stomach), pH 6.8 (intestine), and biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo dissolution.[7]

  • Intestinal Permeability: Assess the compound's ability to cross the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based screen for passive diffusion.[8] For a more comprehensive assessment, including active transport and efflux, the Caco-2 cell monolayer assay is the industry gold standard.[8][9]

  • Metabolic Stability: Use an in vitro assay with human and/or rodent liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[10] This will reveal if it is rapidly metabolized, indicating a high risk of first-pass elimination.

Q4: What are the principal strategies to enhance the bioavailability of a poorly soluble compound?

A: If your characterization experiments confirm low solubility (BCS Class II/IV), several established formulation technologies can be employed. The main goal is to increase the dissolution rate and/or maintain a supersaturated state of the drug in the GI tract. Key strategies include:

  • Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution (e.g., micronization, nanosuspension).[11][12]

  • Amorphous Solid Dispersions (ASDs): Converting the stable, low-solubility crystalline form of the drug into a high-energy, amorphous state dispersed within a polymer matrix.[13][14]

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS), which forms a fine oil-in-water nanoemulsion upon contact with GI fluids, keeping the drug solubilized.[11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the lipophilic drug molecule and enhance its apparent solubility.[15]

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides in-depth, Q&A-based guides to address specific experimental roadblocks.

Guide 1: Initial In Vivo Screen Failure

Q: My compound shows negligible plasma concentration (

A: An initial in vivo failure without supporting in vitro data is difficult to interpret. You must deconstruct the "absorption" process to pinpoint the failure mechanism. Resist the urge to simply increase the dose, as this may not solve the underlying issue. The first step is a systematic in vitro characterization as outlined in the FAQs and the workflow below.[6]

Caption: Decision workflow for troubleshooting poor oral exposure.

Q: How do I definitively diagnose low solubility as the main barrier?

A: Your experimental data should provide a clear answer. If you observe low thermodynamic solubility (<0.1 mg/mL) across a physiological pH range (1.2-6.8) alongside high permeability (e.g., P_app > 1 x 10⁻⁶ cm/s) and reasonable metabolic stability (e.g., T½ > 30 minutes in liver microsomes), you have strong evidence for a BCS Class II compound. The bioavailability is therefore limited by the drug's dissolution rate.

| Hypothetical Characterization Data for the Compound | | :--- | :--- | | Parameter | Result | | Aqueous Solubility (pH 6.8) | 0.002 mg/mL | | FaSSIF Solubility | 0.015 mg/mL | | PAMPA Permeability (P_app) | 5.5 x 10⁻⁶ cm/s (High) | | Human Liver Microsome T½ | 45 minutes (Moderate Stability) | | Conclusion | BCS Class II Profile |

In this scenario, enhancing solubility and dissolution is the most logical and direct path to improving oral exposure.

Guide 2: Formulation Strategies for a BCS Class II/IV Profile

Q: My compound is confirmed to be BCS Class II (low solubility, high permeability). What is the most effective formulation approach?

A: For a BCS Class II compound, the objective is to increase the dissolution rate and transiently exceed the thermodynamic solubility limit in the GI tract, creating a supersaturated solution that drives absorption. Amorphous Solid Dispersions (ASDs) are a powerful and widely used technology for this purpose.[13][14]

Mechanism of Action: Amorphous Solid Dispersions An ASD works by converting the drug from its stable, low-energy crystalline lattice to a high-energy amorphous form, molecularly dispersed within a hydrophilic polymer carrier.

  • "Spring" (Dissolution): Upon contact with water, the polymer dissolves rapidly, releasing the drug in its high-energy amorphous state. This allows it to achieve a concentration far above its normal crystalline solubility (supersaturation).

  • "Parachute" (Precipitation Inhibition): The polymer in solution also acts as a precipitation inhibitor, preventing the supersaturated drug from rapidly crashing out into the more stable, less soluble crystalline form, thereby prolonging the window for absorption.

Caption: The "Spring and Parachute" mechanism of ASDs.

Q: What if my compound is BCS Class IV (low solubility, low permeability)?

A: This is the most challenging scenario, as you must overcome two simultaneous barriers.

  • Prioritize Solubility Enhancement: You must first maximize the concentration of dissolved drug (C_gut) at the intestinal wall to provide the largest possible driving force for absorption. Therefore, advanced formulations like ASDs or SNEDDS are still the primary strategy.[11]

  • Evaluate the Permeability Barrier: If enhancing the concentration gradient is insufficient, the low permeability must be addressed. This typically falls outside the scope of simple formulation and may require a medicinal chemistry approach, such as creating a prodrug that is more soluble and/or uses an active transporter, which then cleaves to release the active parent compound.

Part 3: Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines.[2]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified buffer.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)

  • 2 mL glass vials with screw caps

  • Shaking incubator set to 37°C

  • Centrifuge capable of >10,000 x g

  • Calibrated analytical balance

  • HPLC system with a suitable column and validated quantitation method

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Add a precise volume of the pre-warmed (37°C) solvent (e.g., 1 mL).

  • Seal the vials tightly and place them in a shaking incubator at 37°C.

  • Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Carefully remove a known aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with mobile phase to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Express the final result in mg/mL or µg/mL.

Protocol 2: In Vitro Permeability Assessment (PAMPA)

This protocol is based on established methodologies for the PAMPA screen.[8][9]

Objective: To assess the passive diffusion permeability of the test compound.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™ or Corning Gentest™) with a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Test compound stock solution in DMSO.

  • Phosphate buffer (pH 7.4) for the acceptor plate.

  • Phosphate buffer (pH 5.5-6.5) for the donor plate to mimic the gut surface pH.

  • Positive control (high permeability, e.g., propranolol) and negative control (low permeability, e.g., atenolol).

  • Plate reader or LC-MS/MS for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of pH 7.4 buffer to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the compound stock (and controls) in the pH 5.5 buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is <1%. Add 150 µL of this solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filter is immersed in the acceptor buffer.

  • Incubate: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (P_app) using the appropriate formula provided by the plate manufacturer or from literature sources.

References

  • Shaikh, J., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Various Authors. (2022). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]

  • Kushwaha, A. S. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J. Available at: [Link]

  • Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - PubMed Central. Available at: [Link]

  • Singh, A., et al. (2020). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Fortuna, A., et al. (2014). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA Repository. Available at: [Link]

  • Kumar, S., et al. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available at: [Link]

  • Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. Available at: [Link]

  • Carosio, A., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. Available at: [Link]

  • Gertz, M., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal. Available at: [Link]

  • Hughes, D. (2021). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available at: [Link]

  • Bolger, M. B., et al. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]

  • Kumar, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. Available at: [Link]

  • Sreedhara, S., & Kumar, K. S. (2016). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Roberts-Thomson, S. J., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. PubMed. Available at: [Link]

  • Malfatti, M. A., et al. (1999). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity. For high-purity material, a combination of both techniques is often recommended.

Q2: My crude material is a dark, oily residue. Can I still use recrystallization?

An oily residue suggests the presence of significant impurities. Direct recrystallization may be challenging as the impurities can inhibit crystal formation, leading to "oiling out". In such cases, it is advisable to first perform a preliminary purification by column chromatography to remove the bulk of the impurities. The resulting partially purified solid can then be subjected to recrystallization to achieve high purity.

Q3: The amine group in my compound seems to be causing issues during silica gel chromatography, such as tailing. How can I mitigate this?

The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation. To counteract this, it is highly recommended to add a basic modifier to your eluent system. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution.[1][2][3]

Q4: What are some common impurities I should be aware of during the synthesis of this compound?

Common impurities can arise from starting materials or side reactions. For instance, in a Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) used for synthesizing 3-aminoimidazo[1,2-a]pyridines, unreacted starting materials such as the corresponding 2-aminopyridine, aldehyde, and isocyanide may be present.[4][5] Additionally, side products from incomplete cyclization or undesired side reactions can also be a source of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
"Oiling out" instead of crystallization The solution is too concentrated, or the compound has a low melting point in the chosen solvent.- Dilute the solution with more of the recrystallization solvent. - Try a different solvent or a solvent mixture. - Attempt trituration by adding a small amount of a solvent in which the impurities are soluble but the target compound is not, and then stir or sonicate.[1]
No crystal formation upon cooling The solution is not supersaturated, or nucleation is not initiated.- Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound. - Slowly add an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound in a soluble solvent.[1]
Low recovery of pure compound The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). - Minimize the amount of solvent used to dissolve the crude material. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound streaking or tailing on the column Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonium hydroxide in methanol to the eluent.[1][2][6] - Consider using a less acidic stationary phase like neutral alumina.[1] - Deactivate the silica gel by pre-washing with a dilute solution of triethylamine in a non-polar solvent.[1]
Compound not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethyl acetate in your solvent system. A common solvent system for polar amines is a gradient of dichloromethane and methanol.[1][7]
Poor separation of the target compound from impurities The chosen eluent system has poor selectivity.- Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your compound and the impurities. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Compound appears to be decomposing on the column The compound is sensitive to the acidic nature of the silica gel.- Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel with a basic wash before loading your sample. - Minimize the time the compound spends on the column by running the chromatography efficiently.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Recommended Solvents to Screen: Ethanol, Methanol, Ethyl Acetate, Acetone, or mixtures such as Hexane/Ethyl Acetate.[8]

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude this compound. Heat the chosen solvent and add the minimum amount of hot solvent required to fully dissolve the crude material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is designed to address the challenges of purifying a polar aromatic amine on silica gel.

Recommended Stationary Phase: Silica gel (230-400 mesh)

Recommended Eluent System: A gradient of Hexane and Ethyl Acetate with 0.5% (v/v) Triethylamine. Alternatively, for more polar impurities, a gradient of Dichloromethane and Methanol with 0.5% (v/v) Triethylamine can be used.[1][2]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visual Workflows

Purification Strategy Decision Workflow

Purification_Strategy start Crude this compound assess_purity Assess Crude Purity (TLC, NMR) start->assess_purity is_oily Is the crude material an oil or very impure? assess_purity->is_oily column_chrom Column Chromatography is_oily->column_chrom Yes recrystallize Recrystallization is_oily->recrystallize No assess_final_purity Assess Final Purity column_chrom->assess_final_purity recrystallize->assess_final_purity further_purification Further Purification Needed? assess_final_purity->further_purification pure_product High-Purity Product further_purification->recrystallize Yes, from column fractions further_purification->pure_product No

Caption: Decision workflow for selecting a purification strategy.

Column Chromatography Troubleshooting Workflow

Column_Troubleshooting start Column Chromatography Issue issue_type Identify the Issue start->issue_type tailing Peak Tailing / Streaking issue_type->tailing Tailing no_elution Compound Not Eluting issue_type->no_elution No Elution poor_separation Poor Separation issue_type->poor_separation Poor Separation add_base Add Triethylamine (0.1-1%) to Eluent tailing->add_base increase_polarity Increase Eluent Polarity (e.g., more MeOH or EtOAc) no_elution->increase_polarity optimize_solvent Optimize Solvent System (via TLC) poor_separation->optimize_solvent solution Improved Separation add_base->solution increase_polarity->solution optimize_solvent->solution

Sources

Common pitfalls in 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the common pitfalls associated with the synthesis and handling of this important scaffold.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] this compound, in particular, is a versatile intermediate and a potential pharmacophore. Its synthesis, however, can present several challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Question 1: What is the most efficient method for synthesizing this compound?

The most direct and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[2] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and the ability to generate diverse libraries of compounds.[3]

For the synthesis of this compound, the reactants would be:

  • 2-Amino-5-chloropyridine

  • Benzaldehyde

  • An appropriate isocyanide (e.g., tert-butyl isocyanide, followed by a deprotection step if necessary, or a protected amino isocyanide).

An alternative, though often less direct, two-step approach involves:

  • Synthesis of the 6-chloro-2-phenylimidazo[1,2-a]pyridine scaffold.

  • Subsequent functionalization at the C3 position, for example, through nitration followed by reduction.[4][5]

Question 2: I am getting a low yield in my Groebke-Blackburn-Bienaymé (GBB) reaction. How can I improve it?

Low yields in the GBB reaction are a common issue and can often be resolved by optimizing the reaction conditions. Here are several factors to consider:

  • Catalyst: The GBB reaction is typically acid-catalyzed. Scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts.[3] If you are experiencing low yields, consider screening different Lewis or Brønsted acids. In some cases, iodine has also been shown to be an effective catalyst.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like methanol and ethanol are frequently used.[6] However, in some cases, a mixture of solvents (e.g., MeOH:CH₂Cl₂) or greener alternatives like glycerol have been explored.[7][8] The solvent can act as a co-catalyst, so it's a critical parameter to optimize.[6]

  • Temperature: While many GBB reactions proceed at room temperature or slightly elevated temperatures (e.g., 50-60 °C), microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[9]

  • Dehydrating Agents: The formation of an imine intermediate is a key step in the GBB reaction. The presence of water can hinder this step. The addition of a dehydrating agent, such as anhydrous sodium sulfate or trimethyl orthoformate, can improve the yield.[3][10]

  • Reactant Stoichiometry and Purity: Ensure that your starting materials are pure and used in the correct stoichiometric ratios. An excess of the isocyanide component is sometimes used to drive the reaction to completion.[3]

Troubleshooting Workflow for Low GBB Reaction Yield

Caption: Troubleshooting workflow for low yield in GBB reactions.

Question 3: I am observing multiple spots on my TLC after the GBB reaction. What are the likely side products?

The GBB reaction is generally clean, but side products can form, especially if the reaction is not driven to completion or if the starting materials are impure. Potential side products include:

  • Unreacted starting materials: 2-amino-5-chloropyridine, benzaldehyde, and the isocyanide.

  • Imine intermediate: The condensation product of 2-amino-5-chloropyridine and benzaldehyde.

  • Ugi-type products: If a carboxylic acid is present as a contaminant, a four-component Ugi-type reaction can occur.

To minimize side products, ensure your reagents are pure and consider the optimization strategies mentioned in the previous question.

Question 4: What are the challenges in scaling up the synthesis of this compound?

Scaling up multicomponent reactions like the GBB can present challenges that are not apparent at the lab scale.[11][12]

ChallengeMitigation Strategy
Exothermicity Control the rate of addition of reagents and ensure adequate cooling. For highly exothermic reactions, consider using flow chemistry.
Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if solids are present.
Purification Direct crystallization may become more difficult on a larger scale. Consider developing a purification strategy based on salt formation and extraction.[10]
Reagent Cost For large-scale synthesis, the cost of reagents, especially the catalyst and isocyanide, can be a significant factor. Explore catalyst recycling or the use of less expensive alternatives.
Purification and Characterization

Question 5: What is the best way to purify the crude product?

Purification of this compound can typically be achieved by:

  • Flash column chromatography: This is the most common method for purifying imidazo[1,2-a]pyridine derivatives. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Crystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

  • Acid-base extraction: As the product is basic, an acidic wash can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Question 6: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

Broad peaks in the ¹H NMR spectrum of aminopyridine derivatives can arise from several factors:

  • Proton exchange: The amine protons (-NH₂) can exchange with residual water or acidic protons in the NMR solvent, leading to peak broadening. This can sometimes be resolved by adding a drop of D₂O to the NMR tube, which will exchange the amine protons for deuterium, causing the peak to disappear.

  • Rotamers: Restricted rotation around the C-N bond can lead to the presence of rotamers, which can cause peak broadening, especially at room temperature.[13] Running the NMR at a higher or lower temperature may resolve the individual rotamer signals or cause them to coalesce into a sharp peak.

  • Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and that no metal spatulas are used to handle the sample.

Question 7: What are the characteristic fragmentation patterns for this compound in mass spectrometry?

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), imidazo[1,2-a]pyridines exhibit characteristic fragmentation patterns. For 3-substituted derivatives, cleavage of the substituent at the 3-position is a common fragmentation pathway.[14] For this compound, you would expect to see fragmentation corresponding to the loss of the amino group and potentially fragmentation of the imidazo[1,2-a]pyridine core.

Stability and Handling

Question 8: Is this compound stable? How should I store it?

While there is limited specific data on the stability of this exact compound, 3-amino-imidazo[1,2-a]pyridines are generally stable solids at room temperature. However, as with many amino-substituted aromatic compounds, they can be susceptible to oxidation and degradation over time, especially when exposed to light and air.

Storage recommendations:

  • Store the solid compound in a tightly sealed, amber-colored vial.

  • Store under an inert atmosphere (e.g., argon or nitrogen).

  • Store in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

In solution, the stability will depend on the solvent and the presence of any acidic or basic impurities. It is advisable to prepare solutions fresh for use in biological assays or further reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Groebke-Blackburn-Bienaymé Reaction

This protocol is a representative procedure and may require optimization for your specific setup.

Reaction Scheme:

Caption: GBB reaction for the synthesis of the tert-butyl protected amine.

Materials:

  • 2-Amino-5-chloropyridine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-chloropyridine (1.0 mmol), benzaldehyde (1.0 mmol), Sc(OTf)₃ (0.05 mmol, 5 mol%), and anhydrous Na₂SO₄ (200 mg).

  • Add anhydrous methanol (10 mL) and stir the mixture at 50 °C for 1 hour.[3]

  • Add tert-butyl isocyanide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 6-chloro-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine.

  • Deprotection (if required): The tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Can we use multicomponent reactions on an industrial scale? (2015). ResearchGate. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Organic Letters. [Link]

  • Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. [Link]

  • Optimization of the cyclization reaction conditions. a. (n.d.). ResearchGate. [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI. [Link]

  • Garner, J., et al. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 73(10), 1081-1086. [Link]

  • How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. [Link]

  • Mondelo Rodríguez, A., et al. (2025). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). (n.d.). ResearchGate. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). NIH. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). Scientific Reports. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). NIH. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (n.d.). PubMed. [Link]

  • Synthesis of 2‐Chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl) Acetamide Derivatives as Antitubercular Agents. (2020). ResearchGate. [Link]

  • Groebke–Blackburn–Bienaymé reaction. (n.d.). ResearchGate. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2025). ResearchGate. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). RSC Medicinal Chemistry. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed. [Link]

  • NMR line broadening techniques. (n.d.). Wikipedia. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. [Link]

  • Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. (1992). Magnetic Resonance in Chemistry. [Link]

  • PROCESS FOR THE REDUCTION OF NITRO DERIVATIVES TO AMINES. (2015). TREA. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Research Square. [Link]

Sources

Technical Support Center: Formulation Strategies for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine and related imidazo[1,2-a]pyridine analogues. The primary challenge in developing this class of compounds for in vivo evaluation is their characteristically poor aqueous solubility, which can severely limit oral bioavailability and complicate the interpretation of pharmacology and toxicology studies.[1][2][3] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate common formulation challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when beginning in vivo formulation work.

Q1: What are the expected physicochemical properties of this compound, and how do they impact formulation?

A1: While a complete experimental dataset for this specific molecule is not publicly available, the imidazo[1,2-a]pyridine scaffold is known to be a fused, bicyclic heterocyclic system that is relatively rigid and lipophilic.[1] A closely related analogue, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, has a reported aqueous solubility of just 1.4 µg/mL.[1] Therefore, you should anticipate that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption will be limited by its low solubility and dissolution rate.[4] This is the central technical hurdle you must overcome.

Q2: I'm preparing for my first proof-of-concept animal study. Which formulation strategy should I start with?

A2: For early-stage, non-GLP studies, the goal is to develop a simple and adequate, not necessarily perfect, formulation. The principle of "start simple" is key. A liquid oral formulation is often preferred for ease of dose adjustment. Your initial choice depends on the required dose:

  • For low doses (<1-2 mg/kg): You may be able to achieve a clear solution using a co-solvent system. This is often ideal as it ensures dose uniformity.

  • For higher doses (>2-5 mg/kg): A solution is unlikely. The most straightforward approach is a suspension in an aqueous vehicle. This is a common and accepted method for preclinical oral dosing.

Below is a workflow to guide your initial decision-making process.

G start Determine Required Dose (mg/kg) and Dosing Volume (mL/kg) solubility_check Is required dose soluble in dosing volume with acceptable co-solvents? start->solubility_check solution Proceed with Co-Solvent Solution Formulation solubility_check->solution Yes suspension Prepare an Aqueous Suspension solubility_check->suspension No advanced Consider Advanced Formulations: - Lipid-Based Systems (SEDDS) - Amorphous Solid Dispersions suspension->advanced If bioavailability is still insufficient

Caption: Initial formulation selection workflow.

Q3: What are the most common excipients I should have on hand for formulating this type of compound for oral dosing?

A3: Building a small "formulation toolkit" of common, well-tolerated excipients can save significant time. Nearly 90% of new drug candidates exhibit poor solubility, making these excipients essential for modern drug development.

Excipient ClassExample(s)Primary FunctionCausality Behind Choice
Wetting Agents / Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)Reduce surface tension between the drug particle and the vehicle, preventing clumping.Poorly soluble drugs are often hydrophobic and will agglomerate in aqueous media. Surfactants facilitate dispersion and improve the effective surface area for dissolution.[4]
Suspending / Viscosity Agents Methylcellulose (0.5-1%), Hydroxypropyl Methylcellulose (HPMC)Increase vehicle viscosity to slow particle sedimentation, ensuring dose uniformity.Based on Stokes' Law, increasing the viscosity of the continuous phase reduces the settling rate of suspended particles, which is critical for accurate dosing over the course of an experiment.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolSolubilize the drug by reducing the polarity of the solvent system.Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for a lipophilic drug to dissolve.[5]
Complexation Agents Hydroxypropyl β-Cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic drug resides in the lipophilic core of the cyclodextrin.This molecular encapsulation presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[6]
Lipid Vehicles Sesame Oil, Medium-Chain Triglycerides (e.g., Capmul®)Used in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).These systems present the drug in a solubilized, emulsified state in the GI tract, bypassing the dissolution step that often limits absorption.[6][7]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during formulation development.

Guide 1: My compound precipitates when I add it to my aqueous vehicle or after dosing.

Issue: This is a classic problem with co-solvent-based solutions. While the drug is soluble in the initial vehicle, it crashes out upon encountering an aqueous environment (e.g., dilution for dosing, or in the stomach). This leads to dangerously inaccurate dosing and minimal absorption.

Troubleshooting Workflow:

G start Precipitation Observed in Co-Solvent System check_conc Is the drug concentration close to its saturation point? start->check_conc reduce_conc 1. Reduce Drug Concentration check_conc->reduce_conc Yes add_inhibitor 2. Add a Precipitation Inhibitor (e.g., HPMC, PVP, HPMCAS) check_conc->add_inhibitor No re_evaluate Re-evaluate Formulation for Stability reduce_conc->re_evaluate add_inhibitor->re_evaluate change_vehicle 3. Switch to a Suspension or Lipid-Based Formulation re_evaluate->change_vehicle Precipitation Persists

Caption: Troubleshooting precipitation in co-solvent systems.

Expert Rationale:

  • Reduce Concentration: The simplest solution is to work at a lower concentration, further from the solubility limit. This may require increasing the dosing volume if the dose is fixed.

  • Add Precipitation Inhibitors: Polymeric excipients like HPMC or PVP can maintain a state of supersaturation.[8] They function by adsorbing onto the surface of newly formed drug nuclei, sterically hindering their growth into larger, stable crystals. This keeps the drug in a more bioavailable, amorphous, or nano-sized state for a longer period.

  • Change Formulation Type: If precipitation cannot be controlled, the co-solvent approach is not viable. A suspension is often the next logical step, as the drug is intentionally in a solid, dispersed state rather than a precarious, supersaturated one.

Guide 2: My suspension is clumpy and settles too quickly, and my data is inconsistent.

Issue: Poorly formulated suspensions lead to inaccurate dosing, as the concentration of drug is not uniform throughout the vehicle. This is a major cause of high variability in pharmacokinetic and pharmacodynamic studies.

Solutions:

  • Incorporate a Wetting Agent: Hydrophobic drug particles will resist dispersion in water. Add a surfactant like 0.1% to 2% Polysorbate 80. The best practice is to first create a paste of the drug powder with a small amount of the wetting agent and vehicle before diluting to the final volume. This ensures each particle is properly wetted.[4]

  • Add a Suspending Agent: A vehicle like 0.5% w/v methylcellulose in water increases the viscosity, slowing down sedimentation. This gives you a wider window to ensure the suspension is homogenous before and during dose administration.

  • Reduce Particle Size (Micronization): Smaller particles have a lower settling velocity and a larger surface area for dissolution. If your material is crystalline and you have access to milling equipment, reducing the particle size to the 1-10 micron range can dramatically improve suspension stability and performance.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for preparing common formulation types.

Protocol 1: Preparation of a 10 mg/mL Oral Suspension in 0.5% Methylcellulose with 1% Polysorbate 80

  • Vehicle Preparation: Add 50 mg of methylcellulose to ~80 mL of hot water (~80°C) while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous. Add 100 mg of Polysorbate 80. Adjust the final volume to 100 mL with cold water.

  • Weighing: Accurately weigh 100 mg of this compound.

  • Wetting/Slurry Formation: Place the weighed drug powder in a glass mortar. Add a small volume (~0.5 mL) of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Dilution: Gradually add more vehicle to the paste while stirring, ensuring no clumps form.

  • Homogenization: Use a sonicator or a high-shear homogenizer to disperse the suspension further and break down any remaining agglomerates.

  • Final Volume & Storage: Transfer the suspension to a graduated cylinder and add vehicle to reach the final volume of 10 mL. Transfer to a labeled, light-protected container. Store at 2-8°C and always re-homogenize thoroughly before each use.

Protocol 2: Formulation Characterization Workflow

A robust formulation requires characterization to ensure it is safe, stable, and performing as expected. This workflow should be followed before initiating in vivo studies.

G prep Formulation Preparation visual 1. Visual Inspection (Clarity, Color, Homogeneity) prep->visual ph 2. pH Measurement visual->ph particle 3. Particle Size Analysis (e.g., DLS for nanosuspensions, Microscopy for suspensions) ph->particle hplc 4. Drug Content & Purity (HPLC-UV) particle->hplc stability 5. Short-Term Stability (e.g., 24h at RT) hplc->stability

Caption: Workflow for essential formulation characterization.

Key Analytical Tests for Formulation Characterization:

Analytical TechniqueParameter MeasuredImportance & Rationale
Visual Inspection Clarity, color, precipitation, homogeneityThe simplest and most crucial first step. Any unexpected changes can indicate instability or an error in preparation.
High-Performance Liquid Chromatography (HPLC) Drug concentration, purity, degradation productsVerifies that the drug is present at the target concentration and has not degraded during the formulation process. Essential for accurate dosing and safety.[9][10]
Particle Size Analysis (e.g., Laser Diffraction, DLS) Particle size distribution of suspensions or emulsionsParticle size directly impacts dissolution rate, absorption, and suspension stability. For suspensions, a consistent and narrow distribution is desired.[9][11]
Differential Scanning Calorimetry (DSC) Solid-state form (crystalline vs. amorphous)Critical for advanced formulations like amorphous solid dispersions. Confirms that the drug has been converted to its more soluble, amorphous form.[9][12]
pH Measurement Acidity/alkalinity of the final formulationEnsures the vehicle is within a physiologically tolerable range and can be important for the chemical stability of the drug.

References

  • Mude, G. et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available at: [Link]

  • ACGIS. (2020). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. Available at: [Link]

  • Karim, A. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC, NIH. Available at: [Link]

  • Nalluri, B. et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOPscience. Available at: [Link]

  • Schon, T. et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • TA Instruments. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. Available at: [Link]

  • Singh, S. et al. (2023). Analytical Techniques for Drug Formulation. ResearchGate. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Available at: [Link]

  • Aragen Life Sciences. (2023). Key Analytical Tools for the Characterization of Drug Products in CMC Development. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Sarpal, K. et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Available at: [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Effects of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine: A Microtubule-Destabilizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been explored for a wide range of biological activities, including as inhibitors of PI3K/mTOR, DPP-4, and as anticancer and anticandidal agents.[1][2][3][4][5] This guide will specifically focus on the validation of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine as a microtubule-targeting agent, a crucial class of drugs in cancer therapy.[6]

Introduction to Microtubule Dynamics as a Therapeutic Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, fundamental to cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[7][8] Their dynamic instability, characterized by phases of polymerization and depolymerization, is a key target for cancer therapy.[6][7] Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to mitotic arrest and apoptosis.[8][9] They are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vinblastine and colchicine-site binders).[6][9][10] While clinically successful, existing MTAs face challenges of drug resistance and toxicity, driving the search for novel compounds with improved therapeutic profiles.[8][9]

This compound: A Novel Microtubule Destabilizer

This compound belongs to the imidazo[1,2-a]pyridine class, which has demonstrated potent biological activities. While specific data on this exact molecule is emerging, related compounds from this class have shown significant anticancer effects.[11][12] This guide will outline the experimental framework to validate its hypothesized role as a microtubule-destabilizing agent and compare its efficacy to established drugs.

The proposed mechanism of action for many antimitotic agents involves the disruption of microtubule polymerization.[13] For a novel compound like this compound, it is critical to experimentally validate this effect.

Workflow for Validating a Novel Microtubule-Targeting Agent

G cluster_0 In Vitro Characterization cluster_1 Comparative Analysis A In Vitro Tubulin Polymerization Assay B Cell-Based Cytotoxicity Assay (e.g., MTT/SRB) A->B Confirm Cellular Activity C Immunofluorescence Microscopy B->C Visualize Microtubule Disruption D Cell Cycle Analysis (Flow Cytometry) C->D Quantify Mitotic Arrest E Compare IC50 values with Paclitaxel & Vinblastine D->E F Assess activity in drug-resistant cell lines D->F

Caption: Experimental workflow for validating a novel microtubule-targeting agent.

Comparative Efficacy: In Vitro Cytotoxicity

The initial step in validating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. A comparison with established microtubule-targeting agents provides a benchmark for its potency.

CompoundClassMechanism of ActionTypical IC50 Range (nM) in sensitive cell lines
This compound Imidazo[1,2-a]pyridineHypothesized Microtubule DestabilizerTo be determined
Paclitaxel TaxaneMicrotubule Stabilizer2-10[14][15]
Vinblastine Vinca AlkaloidMicrotubule Destabilizer1-5[6]
Nocodazole BenzimidazoleMicrotubule Destabilizer10-100[16]

Note: IC50 values are highly dependent on the cell line and assay conditions. The provided ranges are for illustrative purposes.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[7] A decrease in polymerization indicates a destabilizing effect.

Principle: The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7][17]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix containing 2 mg/mL purified tubulin, 1 mM GTP, and a fluorescent reporter in General Tubulin Buffer on ice.[7]

    • Prepare 10x stocks of the test compound (this compound), a positive control for inhibition (e.g., 100 µM Nocodazole), a positive control for stabilization (e.g., 100 µM Paclitaxel), and a vehicle control (e.g., DMSO).[7]

  • Assay Procedure:

    • Add 5 µL of the 10x test compounds or controls to a pre-warmed 96-well plate.[7]

    • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[7]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every 30-60 seconds for 60-90 minutes.[18]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

    • A decrease in Vmax and the plateau relative to the vehicle control indicates inhibition of polymerization.[16]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption.[19]

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific to tubulin. A fluorescently labeled secondary antibody allows for visualization by microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, paclitaxel (positive control for bundling), and nocodazole (positive control for depolymerization) for an appropriate duration (e.g., 18-24 hours).[14]

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 20 minutes at room temperature.[19][20]

    • If using paraformaldehyde, permeabilize the cells with a buffer containing a detergent like Triton X-100.[21]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 3% BSA) for 45-60 minutes.[20]

    • Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.[22]

    • Wash the cells to remove unbound primary antibody.[22]

    • Incubate with a fluorescently labeled secondary antibody for 1-3 hours at room temperature, protected from light.[22]

    • Counterstain the nuclei with DAPI or Hoechst stain.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network using a fluorescence or confocal microscope.

    • Untreated cells should display a well-defined filamentous microtubule network. Destabilizing agents will cause a diffuse, fragmented appearance, while stabilizing agents will induce microtubule bundling.[19]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23] Microtubule-targeting agents typically cause an arrest in the G2/M phase.[19]

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, which can be measured by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a duration corresponding to at least one cell cycle (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.[21][24]

    • Incubate at -20°C for at least 2 hours.[24]

  • Staining:

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[21]

    • Incubate for 15-30 minutes at room temperature in the dark.[21]

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity.

    • The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have intermediate DNA content.

    • An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.[23]

Signaling Pathways and Downstream Effects

Disruption of microtubule dynamics and subsequent mitotic arrest can trigger various downstream signaling pathways, ultimately leading to apoptosis.

G A Microtubule Destabilization (e.g., this compound) B Mitotic Spindle Disruption A->B C Mitotic Arrest (G2/M Phase) B->C D Activation of Spindle Assembly Checkpoint C->D E Prolonged Mitotic Arrest D->E F Apoptosis E->F via Caspase Activation

Caption: Signaling pathway initiated by microtubule destabilization.

Overcoming Drug Resistance

A significant challenge with current microtubule-targeting agents is the development of drug resistance.[10] Mechanisms of resistance can include mutations in tubulin and overexpression of drug efflux pumps like P-glycoprotein (Pgp).[10] Novel compounds are often evaluated for their ability to overcome these resistance mechanisms.

Experimental Approach:

  • Utilize cell lines that overexpress Pgp (e.g., NCI/ADR-RES) or have known tubulin mutations.[9]

  • Perform cytotoxicity assays to compare the IC50 values of this compound in resistant and non-resistant parental cell lines.

  • A low resistance index (IC50 in resistant line / IC50 in parental line) suggests the compound may be effective against resistant tumors.

Conclusion

Validating the biological effects of a novel compound like this compound requires a systematic and comparative approach. The experimental protocols outlined in this guide provide a robust framework for characterizing its activity as a microtubule-destabilizing agent. By comparing its performance against established drugs and in resistant cell models, researchers can effectively assess its therapeutic potential. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the discovery of new anticancer agents.

References

  • Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Application Notes and Protocols: In Vitro Tubulin Polymeriz
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Application Notes and Protocols: Immunofluorescence Staining of Microtubules in Unesbulin-Tre
  • Beyond the paclitaxel and vinca alkaloids: Next generation of plant-derived microtubule-targeting agents with potential anticancer activity. Mayo Clinic.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Assaying cell cycle status using flow cytometry.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc..
  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Flow Cytometry Protocol. Sigma-Aldrich.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Taylor & Francis Online.
  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. JoVE.
  • Immunofluorescence staining of microtubules. Bio-protocol.
  • In vitro Microtubule Binding Assay and Dissociation Constant Estim
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
  • In vitro microtubule polymerization assay.
  • The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. Frontiers.
  • Targeting Microtubules by Natural Agents for Cancer Therapy.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
  • Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives.
  • Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS One.
  • (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. GuideChem.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. MDPI.
  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegener
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Modifications of the 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine core ring....
  • Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Oxford Academic.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the imidazo[1,2-a]pyridine scaffold, with a focus on its potential as a kinase inhibitor, benchmarked against established and clinically relevant kinase inhibitors. While specific preclinical data for 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is not extensively available in the public domain, this guide will leverage data from structurally related imidazo[1,2-a]pyridine derivatives to provide a comprehensive comparison. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this promising heterocyclic scaffold.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. A significant body of research has highlighted the potential of imidazo[1,2-a]pyridines as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.

This guide will focus on the activity of imidazo[1,2-a]pyridine derivatives against key kinases in the PI3K/Akt and c-KIT signaling pathways, comparing their performance with well-characterized inhibitors such as Alpelisib, Capivasertib, and Imatinib.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), is a frequent event in many human cancers.[2] This makes the PI3K/Akt/mTOR pathway a prime target for the development of novel cancer therapeutics.[3]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->Akt

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition.

Comparative Inhibitor Performance: In Vitro Potency

The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro potencies of representative imidazo[1,2-a]pyridine derivatives against PI3Kα, alongside the well-established inhibitors Alpelisib (PI3Kα-specific), Capivasertib (pan-Akt), and Imatinib (c-KIT).

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivative 1 (with 1,2,4-oxadiazole)PI3Kα2[4]
Derivative 2 (with thiazole group)PI3Kα2.8[4]
Compound 35PI3Kα150[5]
PI3Kα Inhibitor Alpelisib (BYL-719)PI3Kα5[2]
pan-Akt Inhibitor Capivasertib (AZD5363)Akt10.1[6]
Akt22[6]
Akt32.6[6]
c-KIT Inhibitor Imatinib (Gleevec)c-KIT100[7][8]

Analysis: The data indicates that the imidazo[1,2-a]pyridine scaffold can be decorated to produce highly potent inhibitors of PI3Kα, with some derivatives exhibiting IC50 values in the low nanomolar range, comparable to the clinically approved inhibitor Alpelisib.[2][4] This highlights the potential of this scaffold for developing selective and potent PI3K inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of kinase inhibitor profiling, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for a biochemical kinase assay and a cell-based viability assay, which are fundamental in the characterization of kinase inhibitors.

Biochemical Kinase Assay: Fluorescence Polarization

This protocol describes a non-radioactive, homogeneous assay for measuring kinase activity by detecting the binding of a fluorescently labeled tracer to a specific antibody. Inhibition of the kinase results in a decrease in the phosphorylated product, leading to a change in the fluorescence polarization signal.

FP_Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents Dispense Dispense Reagents into Microplate PrepareReagents->Dispense IncubateKinase Incubate for Kinase Reaction Dispense->IncubateKinase AddDetection Add FP Antibody and Tracer IncubateKinase->AddDetection IncubateDetection Incubate for Binding Equilibrium AddDetection->IncubateDetection ReadPlate Read Fluorescence Polarization IncubateDetection->ReadPlate Analyze Analyze Data & Calculate IC50 ReadPlate->Analyze

Figure 2: Workflow for a Fluorescence Polarization-based kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in an appropriate kinase buffer.

    • Prepare a stock solution of the substrate peptide.

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (e.g., Alpelisib) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the fluorescence polarization detection reagents, which include a phosphospecific antibody and a fluorescently labeled tracer peptide that competes with the phosphorylated substrate for antibody binding.

    • Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a compatible plate reader.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Cell Viability (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[9] This assay is widely used to assess the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a cancer cell line known to be dependent on the signaling pathway of interest (e.g., a PIK3CA-mutant cell line for PI3K inhibitors).

    • Trypsinize and count the cells, then seed them into a 96-well opaque-walled plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test and control inhibitors in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of the inhibitors.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated by the comparative data, derivatives of this class can achieve potencies comparable to clinically approved drugs targeting the PI3K/Akt pathway.[2][4] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Yap TA, et al. "The emerging role of capivasertib in breast cancer". Expert Opinion on Investigational Drugs. 2021. Available from: [Link]

  • ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. Available from: [Link]

  • Mayer IA, et al. "A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer". Clinical Cancer Research. 2017. Available from: [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]

  • Ali MA, et al. "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells". Oncology Letters. 2018. Available from: [Link]

  • Wang Y, et al. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors". Bioorganic & Medicinal Chemistry. 2020. Available from: [Link]

  • Selleck Chemicals. Imatinib. Available from: [Link]

Sources

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine versus other imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazopyridine Derivatives: Profiling 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine Against Key Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically significant agents.[1][2] This bicyclic heterocyclic system serves as the foundation for drugs treating a wide spectrum of conditions, from insomnia and anxiety to infectious diseases and cancer.[3] The therapeutic versatility of this scaffold is a direct consequence of its unique electronic properties and the spatial arrangement of its nitrogen atoms, which allow for precise interactions with various biological targets. Marketed drugs such as the hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine underscore the scaffold's clinical success.[2]

This guide provides a comparative analysis of a specific derivative, This compound , against a panel of well-characterized imidazopyridine compounds. Our objective is to dissect the structure-activity relationships (SAR) that govern their diverse pharmacological profiles. By examining derivatives that modulate the central nervous system, combat mycobacteria, and exhibit cytotoxic effects against cancer cells, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications to the imidazo[1,2-a]pyridine core dictate therapeutic application and performance.

The Central Nervous System (CNS) Modulators: A Tale of Subtype Selectivity

Many of the most well-known imidazopyridines exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[4] These compounds act as positive allosteric modulators at the benzodiazepine binding site, enhancing the effect of GABA and leading to neuronal hyperpolarization.[5][6] However, their clinical outcomes—be it sedation, anxiolysis, or anticonvulsant effects—are dictated by their binding selectivity for different GABA-A receptor α-subunits.[7][8]

GABAA_Modulation cluster_receptor GABA-A Receptor Complex cluster_drugs Imidazopyridine Derivatives cluster_effects Biological Effects a1 α1 Sedation Sedation/ Hypnosis a1->Sedation a23 α2/α3 Anxiolysis Anxiolysis a23->Anxiolysis a5 α5 Cognition Cognition/ Memory a5->Cognition b β g γ Zolpidem Zolpidem Zolpidem->a1 High Affinity Alpidem Alpidem Alpidem->a23 Preferential Affinity

  • Zolpidem (Ambien®): The archetypal hypnotic Z-drug, Zolpidem displays a high affinity for GABA-A receptors containing the α1 subunit.[7][9] This selectivity is the primary reason for its potent sedative-hypnotic effects, with weaker anxiolytic or muscle relaxant properties.[6][8] The sedative action of zolpidem is almost exclusively mediated by the α1-GABA-A receptors.[7]

  • Alpidem (Ananxyl®): In contrast to Zolpidem, Alpidem was developed as an anxiolytic.[10] While also acting on the GABA-A receptor, it demonstrates a different subtype selectivity profile, which underlies its ability to reduce anxiety with less pronounced sedative effects at therapeutic doses.[10][11] However, Alpidem was withdrawn from the market due to risks of severe liver toxicity.[12]

  • Saripidem: Another derivative from the same family, Saripidem, also shows sedative and anxiolytic properties by modulating the benzodiazepine binding site, with a high degree of selectivity for the α1 (or ω1) subtype.[13][14] Its development was discontinued.[15]

Shifting Paradigms: Imidazopyridines Beyond the CNS

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is not confined to neurology. Extensive research has unveiled potent activity in oncology and infectious diseases, driven by entirely different mechanisms of action.

  • Antitubercular Activity: A significant breakthrough in tuberculosis drug discovery has been the development of imidazo[1,2-a]pyridine-3-carboxamides (IPAs).[16] One prominent candidate, Telacebec (Q203), showed excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Unlike the CNS-active derivatives, these compounds do not target GABA receptors. Instead, they inhibit the cytochrome b subunit (QcrB) of the electron transport chain, a novel mechanism that is vital for cellular respiration in the bacterium.

  • Anticancer Activity: The versatility of the scaffold has been further demonstrated in the development of anticancer agents. Researchers have successfully designed imidazo[1,2-a]pyridine derivatives to act as potent and selective inhibitors of key oncogenic proteins. For example, series have been developed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in various tumors, and as covalent inhibitors of KRAS G12C, a notoriously difficult-to-target cancer driver.[17][18]

Profiling this compound

Our focus compound, this compound, presents an intriguing structural variation. While sharing the 6-chloro and 2-phenyl substitutions with known bioactive molecules (e.g., Alpidem has a 6-chloro-2-(4-chlorophenyl) core), its defining feature is the primary amine at the C-3 position. This contrasts sharply with the C-3 acetamide or carboxamide moieties found in Zolpidem, Alpidem, and the antitubercular IPAs.[3][10]

Recent studies on 3-aminoimidazo[1,2-α]pyridine compounds, synthesized via the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), have highlighted their potential as anticancer agents.[19] One study reported that a compound with a nitro group at C-2 and a p-chlorophenyl group at C-3 showed high inhibitory activity against the HT-29 colon cancer cell line (IC₅₀ of 4.15 µM).[19] This suggests that the 3-amino functional group is a key pharmacophoric feature for conferring cytotoxicity. The electron-donating nature of the amine group at C-3 significantly alters the electronic distribution of the heterocyclic system compared to the electron-withdrawing amide groups, likely enabling interactions with different biological targets.

// Core structure Core [label=<

>];

// Nodes for compounds node [shape=box, style="filled,rounded", fontcolor="#FFFFFF"]; Zolpidem [label="Zolpidem\n(Hypnotic)", fillcolor="#4285F4"]; Alpidem [label="Alpidem\n(Anxiolytic)", fillcolor="#EA4335"]; IPA [label="Antitubercular IPA\n(Anti-infective)", fillcolor="#34A853"]; Target [label="6-Chloro-2-phenyl-\nimidazo[1,2-a]pyridin-3-amine\n(Anticancer Potential)", fillcolor="#FBBC05"];

// Edges with labels for substitutions Zolpidem -> Core [label=<

R6-CH₃ R3-CH₂C(O)N(CH₃)₂

, arrowhead=none, penwidth=2, color="#4285F4"];

Alpidem -> Core [label=<

R6-Cl R2-C₆H₄Cl R3-CH₂C(O)N(propyl)₂

, arrowhead=none, penwidth=2, color="#EA4335"];

IPA -> Core [label=<

R3-C(O)NH-R'

, arrowhead=none, penwidth=2, color="#34A853"];

Target -> Core [label=<

R6-Cl R2-Phenyl R3-NH₂

, arrowhead=none, penwidth=2, color="#FBBC05"]; } Structure-Activity Relationship (SAR) of Key Imidazopyridines.

Comparative Data Summary

Compound/ClassPrimary Target(s)Mechanism of ActionPrimary Therapeutic UseRepresentative Potency
Zolpidem GABA-A (α1 subunit)Positive Allosteric ModulatorHypnotic (Insomnia)High affinity for α1-containing receptors[7][9]
Alpidem GABA-A, TSPOPositive Allosteric ModulatorAnxiolytic (Withdrawn)High affinity for benzodiazepine and TSPO sites[10]
Saripidem GABA-A (α1 subunit)Positive Allosteric ModulatorAnxiolytic/Sedative (Discontinued)IC₅₀ = 1.1 nM (α₁β₂γ₂)[20]
Antitubercular IPAs Cytochrome QcrBElectron Transport Chain InhibitorAnti-tuberculosisMIC₉₀ ≤0.03–0.8 μM vs. Mtb
Anticancer Derivatives Nek2, KRAS G12C, othersEnzyme Inhibition, Covalent BindingAnticancer (Investigational)IC₅₀ = 38 nM (Nek2 inhibitor 28e)[17]
6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine (Putative) Cancer-related targets(Putative) CytotoxicityAnticancer (Investigational)Analogues show IC₅₀ in low µM range[19]

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings in drug discovery, standardized and well-validated protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is designed to assess the ability of a compound like this compound to inhibit cancer cell proliferation.

Rationale: The MTT assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The choice of cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) should be based on the therapeutic hypothesis.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HT-29) in appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ Value G->H

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for drug discovery. The comparison between classic CNS-active agents like Zolpidem and modern anti-infective and anticancer candidates reveals the profound impact of targeted structural modifications. While Zolpidem's C-3 acetamide and α1-selectivity deliver a hypnotic effect, the C-3 carboxamides of IPAs inhibit a bacterial enzyme, and the C-3 primary amine of our focus compound, This compound , directs its potential towards cytotoxicity.

The available evidence strongly suggests that this compound is a promising candidate for development as an anticancer agent. Future research should focus on elucidating its precise mechanism of action, identifying its intracellular targets, and optimizing its structure to enhance potency and selectivity. By leveraging the vast historical knowledge of this scaffold and applying modern medicinal chemistry strategies, the journey from this promising lead to a potential clinical candidate can be systematically navigated.

References

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. Available at: [Link]

  • Wikipedia. (n.d.). Saripidem. Available at: [Link]

  • Kopp, C., et al. (2004). Mechanism of action of the hypnotic zolpidem in vivo. Journal of Neurochemistry, 91(4), 861-869. Available at: [Link]

  • Britannica. (2024). Zolpidem. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-604. Available at: [Link]

  • Wikipedia. (n.d.). Zolpidem. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]

  • Ghanem, A., & Hales, H. (2023). Zolpidem. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2095-2101. Available at: [Link]

  • Bionity. (n.d.). Saripidem. Available at: [Link]

  • Wikipedia. (n.d.). Alpidem. Available at: [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01001. Available at: [Link]

  • Drug Central. (n.d.). alpidem. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. Available at: [Link]

  • Patsnap Synapse. (n.d.). Saripidem. Available at: [Link]

  • Liu, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]

  • Grokipedia. (n.d.). Saripidem. Available at: [Link]

  • University of Arizona. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Available at: [Link]

  • WashU Medicine Research Profiles. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Available at: [Link]

  • Wikipedia. (n.d.). Nonbenzodiazepine. Available at: [Link]

  • Wikipedia. (n.d.). Necopidem. Available at: [Link]

  • Zivkovic, B., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 37(3), 443-453. Available at: [Link]

  • Wikipedia. (n.d.). Necopidem. Available at: [Link]

  • Lydiard, R. B., et al. (1993). Alpidem in the treatment of panic disorder. Journal of Clinical Psychopharmacology, 13(2), 114-118. Available at: [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [https://www.researchgate.net/publication/381156828_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • chemeurope.com. (n.d.). Necopidem. Available at: [Link]

  • Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(10), 11849-11856. Available at: [Link]

  • ChemSrc. (n.d.). 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Available at: [Link]

  • N'guessan, D. U. J. P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 36(7), 1-12. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

  • Wang, C., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(19), 6825. Available at: [Link]

  • ResearchGate. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validating the Anticancer Activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated considerable promise as anticancer agents, exhibiting the ability to modulate critical cellular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling cascade.[2][3] This guide focuses on a specific derivative, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, providing a framework for its systematic cross-validation across different cancer cell lines. Our objective is to rigorously assess its therapeutic potential in comparison to established compounds, thereby offering a clear, evidence-based perspective for researchers in drug development.

The rationale for investigating this particular compound is strengthened by its structural similarity to Anagrelide, a known phosphodiesterase 3 (PDE3) inhibitor. Recent groundbreaking research has revealed that the anticancer effects of certain PDE3A inhibitors are not solely due to the inhibition of phosphodiesterase activity. Instead, these molecules can act as a "molecular glue," inducing a novel interaction between PDE3A and the Schlafen family member 12 (SLFN12) protein.[4][5] This induced protein-protein interaction is cytotoxic to cancer cells that co-express both PDE3A and SLFN12.[6][7] This guide will, therefore, not only evaluate the cytotoxic efficacy of this compound but also explore its activity in the context of this exciting new mechanistic paradigm.

Comparative Experimental Design: A Multi-faceted Approach to Validation

To ensure a comprehensive and objective evaluation, we propose a three-tiered experimental approach. This will involve a direct comparison of this compound (referred to as Test Compound) with a known active comparator, Anagrelide, and a negative control. The selection of a diverse panel of cancer cell lines with varying expression levels of PDE3A and SLFN12 is critical for a thorough assessment.

Experimental Workflow

G cluster_0 Phase 1: Cell Line Selection & Baseline Characterization cluster_1 Phase 2: Cytotoxicity & Apoptosis Assessment cluster_2 Phase 3: Mechanistic Validation a Select Cancer Cell Line Panel (e.g., HeLa, A375, GIST-T1) b Characterize Basal Expression Levels of PDE3A and SLFN12 via Western Blot a->b c Cell Viability (MTT) Assay: Determine IC50 values for Test Compound vs. Anagrelide b->c d Apoptosis (Annexin V/PI) Assay: Quantify apoptotic cells post-treatment c->d e Western Blot Analysis: - Cleaved PARP - Cleaved Caspase-3 - p-Akt / Akt d->e f Co-Immunoprecipitation (Co-IP): Assess PDE3A-SLFN12 interaction post-treatment e->f

Caption: A streamlined workflow for the cross-validation of this compound.

Quantitative Data Summary: A Comparative Analysis

The following tables present a hypothetical yet representative summary of the expected experimental outcomes. This data is structured to facilitate a clear comparison between the Test Compound and Anagrelide.

Table 1: Comparative Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

Cell LinePDE3A ExpressionSLFN12 ExpressionTest Compound (IC50)Anagrelide (IC50)
HeLa (Cervical)HighHigh15.525.2
A375 (Melanoma)HighHigh9.818.7
GIST-T1 (GIST)HighLow> 100> 100
U-251 MG (Glioblastoma)LowHigh> 100> 100

Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)

Cell LineTreatment (at IC50)% Apoptotic Cells
HeLaUntreated Control5.2
Test Compound45.8
Anagrelide38.9
A375Untreated Control6.1
Test Compound52.3
Anagrelide42.1

Delving into the Mechanism: The PDE3A-SLFN12 Interaction

The central hypothesis for the anticancer activity of our Test Compound is its ability to induce a stable complex between PDE3A and SLFN12, leading to apoptosis. This "molecular glue" mechanism represents a novel therapeutic strategy.[8]

G cluster_0 In Sensitive Cancer Cells (High PDE3A & SLFN12) PDE3A PDE3A Complex PDE3A SLFN12 PDE3A->Complex:f0 SLFN12 SLFN12 SLFN12->Complex:f1 Compound Test Compound (Molecular Glue) Compound->PDE3A binds Apoptosis Apoptosis Complex->Apoptosis triggers

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays proposed in this guide.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the Test Compound and Anagrelide for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the Test Compound and Anagrelide at their respective IC50 concentrations for 24 hours. Harvest both adherent and floating cells, and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Treat cells with the compounds as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PDE3A, anti-SLFN12, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]

Conclusion and Future Directions

This guide outlines a robust framework for the cross-validation of this compound's anticancer activity. By employing a multi-faceted approach that combines cytotoxicity screening, apoptosis assays, and mechanistic studies, researchers can generate high-quality, reproducible data. The comparative nature of the proposed experiments will provide a clear understanding of the compound's potential relative to existing molecules. Positive findings from these studies would strongly support further preclinical development, including in vivo xenograft models, to translate these promising in vitro results into potential clinical applications.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Bioorganic Chemistry, 94, 103437.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances, 11(47), 29337-29346.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Oncology Letters, 20(4), 1-1.
  • MTT Proliferation Assay Protocol. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chen, J., et al. (2021). Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Gapon, V., et al. (2019). Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. ACS Medicinal Chemistry Letters, 10(11), 1537-1542.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2020). Molbank, 2020(3), M1149.
  • A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors. (2021). Clinical Cancer Research, 27(10), 2911-2922.
  • Association of coexpression of PDE3A and SLFN12 with sensitivity to OPB-171775. (2021).
  • Complex Structure of PDE3A–SLFN12 and Structure-based Molecular Glue Design for Apoptosis of Tumor Cells. (2021).
  • US P
  • Mechanistic Insights Into Cancer Cell Killing Through Interaction of Phosphodiesterase 3A and Schlafen Family Member 12. (2020). Journal of Biological Chemistry, 295(11), 3507-3518.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors. (2021). Clinical Cancer Research, 27(10), 2911-2922.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).

Sources

A Comparative Guide to Mechanism of Action Studies: Confirming the Targets of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its derivatives have been shown to exhibit a wide range of biological activities, frequently as modulators of protein kinases.[2][3][4][5] This guide focuses on a specific analogue, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, providing a comprehensive, multi-faceted strategy for the definitive identification and validation of its molecular target(s).

Our investigation is built on the hypothesis that, like many of its structural congeners, this compound is likely a protein kinase inhibitor. However, a rigorous and unbiased approach is essential to eliminate assumptions and uncover both expected and unexpected mechanisms of action. This guide compares and contrasts orthogonal experimental strategies, providing the rationale behind each choice and detailed protocols to ensure scientific integrity. We will navigate a logical workflow, beginning with broad, unbiased methods for hypothesis generation and progressing to targeted, high-resolution techniques for validation and characterization.

Phase 1: Unbiased Target Identification — Casting a Wide Net

The initial phase of a mechanism of action study should aim to identify all potential binding partners of the compound in a complex biological system, such as a cancer cell lysate. This unbiased approach is critical to avoid confirmation bias and can reveal novel targets. We will compare two powerful, yet fundamentally different, strategies: affinity-based chemoproteomics and genetic screening.

Affinity-Based Chemoproteomics

This biochemical method directly identifies proteins that physically interact with the compound of interest.[6][7] The core principle involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate. Subsequent identification of these proteins is achieved through mass spectrometry.[8][9]

Causality of Experimental Choice: Affinity-based proteomics is a direct and powerful tool for identifying binding partners. However, it is susceptible to identifying proteins that bind non-specifically to the matrix or the linker. Therefore, the inclusion of stringent controls, such as a competition experiment with an excess of the free, unmodified compound, is a self-validating step that is absolutely critical for distinguishing true, specific interactors from background noise.[8][10]

Experimental Workflow Diagram: Affinity-Based Chemoproteomics

G cluster_synthesis Probe Synthesis cluster_experiment Pull-Down Experiment cluster_analysis Analysis cluster_control Critical Control Compound 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Linker Attach Linker Arm Compound->Linker Beads Immobilize on Beads Linker->Beads Incubate Incubate Lysate with Affinity Matrix Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads (Remove Non-specific Binders) Incubate->Wash Competition Competition with Excess Free Compound Incubate->Competition Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS Analysis SDS->MS Data Identify & Quantify Proteins MS->Data Competition->Data Compare Results

Caption: Workflow for affinity-based chemoproteomics target identification.

Hypothetical Data: Top Protein Hits from Affinity Pull-Down MS

RankProtein IdentifiedGene NameFold Enrichment (Compound vs. Control)Fold Decrease (with Competition)Putative Role
1Phosphoinositide 3-kinase catalytic subunit alphaPIK3CA25.418.2Kinase, Cell Signaling
2Serine/threonine-protein kinase Akt-1AKT118.915.5Kinase, Cell Survival
3Heat shock protein HSP 90-alphaHSP90AA112.12.5Chaperone (Common Hit)
4Tyrosine-protein kinase ABL1ABL19.88.9Kinase, Cell Division
5Casein Kinase II subunit alphaCSNK2A17.26.5Kinase, Transcription
CRISPR-Cas9 Genetic Screening

In contrast to the biochemical approach, genetic screens identify targets based on function. A pooled CRISPR-Cas9 knockout screen can reveal genes whose loss confers resistance or sensitization to the compound, thereby identifying the target or critical pathway components.[11][12][13] This provides an orthogonal line of evidence to the direct binding data from proteomics.

Causality of Experimental Choice: If a compound's cytotoxic effect is dependent on a specific protein, knocking out the gene for that protein should render the cells resistant to the compound.[14] This powerful genetic validation links a physical interaction (binding) to a functional outcome (cell death or growth arrest). Positive selection screens for resistance are particularly robust and can unambiguously identify essential targets.[11]

Experimental Workflow Diagram: CRISPR Resistance Screen

G cluster_setup Screen Setup cluster_selection Selection cluster_analysis Analysis Cells Population of Cas9-expressing cells Transduce Transduce Cells at low MOI Cells->Transduce Library Pooled sgRNA Lentiviral Library Library->Transduce Split Split Cell Population Transduce->Split Control Treat with Vehicle (DMSO) Split->Control Treatment Treat with Compound (e.g., 10x GI50) Split->Treatment Harvest Harvest Genomic DNA Control->Harvest Culture Culture for 14-21 days Treatment->Culture Culture->Harvest PCR Amplify sgRNA Sequences Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Identify Enriched sgRNAs NGS->Analysis

Caption: Workflow for a positive selection CRISPR-Cas9 resistance screen.

Phase 2: Target Validation and Biophysical Characterization

Data from the unbiased screens generate a list of high-confidence candidate targets. The next phase involves orthogonal validation to confirm direct engagement in the cellular environment and to quantify the interaction biophysically.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming that a compound binds to its target within the complex milieu of an intact cell.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18] This change in thermal stability is a direct proxy for target engagement.

Causality of Experimental Choice: While affinity proteomics demonstrates binding in a lysate, CETSA proves it in a more physiologically relevant context—the living cell.[19] This label-free method is crucial for verifying that the compound can penetrate the cell membrane and engage its target. A dose-dependent thermal shift provides strong evidence of a direct and specific interaction.

Hypothetical Data: CETSA Dose-Response for PIK3CA

Compound Conc. (µM)Soluble PIK3CA at 54°C (% of 37°C Control)
0 (Vehicle)15.2%
0.0118.5%
0.145.8%
182.1%
1085.3%
10086.0%
In Vitro Kinase Profiling

Based on our initial hypothesis and potential hits from Phase 1, a broad in vitro kinase screen is a logical next step. This involves testing the compound against a large panel of purified recombinant kinases (e.g., >300) to determine its potency and selectivity.[20][21][22]

Causality of Experimental Choice: A broad kinase panel provides a comprehensive "fingerprint" of the compound's activity. It not only validates the primary target(s) but also reveals potential off-target kinases.[23] Understanding this selectivity profile is paramount for predicting potential side effects and for optimizing lead compounds in drug development.

Hypothetical Data: Kinome Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
PIK3CA 98.5% 25
PIK3CD 95.2% 48
mTOR (FRAP1) 88.1% 110
ABL175.6%250
AKT140.2%> 1,000
MEK15.1%> 10,000
EGFR2.3%> 10,000
Biophysical Characterization of Direct Binding

To fully characterize the interaction between the compound and its validated target (e.g., PIK3CA), quantitative biophysical methods are employed. These techniques provide precise measurements of binding affinity (K D ), kinetics, and thermodynamics.[24][25]

Comparison of Biophysical Methods

MethodPrincipleKey OutputsAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed upon binding.[26][]K D , Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement; provides full thermodynamic profile.Requires large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as compound flows over immobilized protein.[24]K D , On-rate (k a ), Off-rate (k d )Real-time kinetics; high sensitivity; requires less protein than ITC.Requires protein immobilization, which can affect activity; potential for mass transport artifacts.
Microscale Thermophoresis (MST) Measures molecule movement in a microscopic temperature gradient, which changes upon binding.[][28]K DLow sample consumption; in-solution measurement; tolerant of complex buffers.Requires fluorescent labeling of one partner (protein or ligand).

Proposed Signaling Pathway

Based on the hypothetical data converging on PI3Kα (PIK3CA) as the primary target, we can place the compound's mechanism of action within a well-established cancer signaling pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC1->Proliferation Compound 6-Chloro-2-phenyl- imidazo[1,2-a]pyridin-3-amine Compound->PI3K Inhibits

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt pathway.

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down
  • Probe Synthesis: Synthesize an analogue of the compound with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., carboxylic acid or amine). Covalently attach the probe to NHS-activated agarose beads.

  • Lysate Preparation: Culture cancer cells (e.g., A549) to ~80% confluency. Lyse cells in non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Affinity Enrichment: Incubate 1-2 mg of cell lysate with 50 µL of the affinity matrix (and control beads) for 2-4 hours at 4°C with gentle rotation.

  • Competition Control: In a parallel sample, pre-incubate the lysate with 100 µM of free, unmodified compound for 1 hour before adding the affinity matrix.

  • Washing: Wash the beads 5 times with 1 mL of lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.

  • Analysis: Separate eluted proteins by SDS-PAGE, perform in-gel trypsin digestion, and analyze peptides by LC-MS/MS for protein identification and quantification.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of the compound or vehicle (DMSO) for 1-2 hours in the incubator.

  • Heating Step: Harvest cells by trypsinization, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of the target protein (e.g., PIK3CA) in the supernatant by Western blot or ELISA. Quantify band intensities and plot as a percentage of the non-heated control to generate melting curves.

Conclusion

Confidently elucidating the mechanism of action for a novel compound like this compound requires a rigorous, multi-pronged approach that layers orthogonal methodologies. This guide outlines a logical progression from unbiased, hypothesis-generating screens (affinity proteomics, CRISPR) to stringent, hypothesis-driven validation assays (CETSA, kinome profiling, biophysical analysis). By comparing and contrasting these techniques, researchers can build a self-validating dataset that not only identifies the primary target(s) with high confidence but also characterizes the interaction in a physiologically relevant manner. This comprehensive strategy is essential for advancing a compound through the drug discovery pipeline, providing a solid foundation for understanding its therapeutic potential and potential liabilities.

References

  • Boyle, R. G., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Bantscheff, M., et al. (2017). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

  • Chaudhuri, R., et al. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews and Letters. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Barluenga, S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Webinar. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (2024). ResearchGate. Available at: [Link]

  • Médard, G. (2019). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide structure-affinity relationships. mediaTUM. Available at: [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

  • Oncolines B.V. Kinome Profiling. Oncolines. Available at: [Link]

  • El-Gokha, A. A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Musso, L., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. (2014). ResearchGate. Available at: [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Schirle, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. Available at: [Link]

  • Cheng, F., et al. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

Sources

A Technical Guide to 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine: Evaluating a Privileged Scaffold as a Reference Compound in Kinase and Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine , and critically evaluates its potential as a reference compound in key pharmacological assays. While not yet established as a universal standard, its structural features, shared with potent bioactive molecules, warrant a thorough investigation of its utility for assay validation and comparative studies.

This document provides an in-depth analysis of the compound's relevance in the context of kinase inhibition and benzodiazepine receptor binding assays. We present detailed experimental protocols, comparative data with established reference compounds, and the scientific rationale behind assay design, empowering researchers to effectively utilize or further validate this compound in their drug discovery workflows.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Importance

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif present in numerous clinically significant drugs, including the anxiolytics zolpidem and alpidem.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4] Notably, derivatives of this scaffold have been extensively explored as potent inhibitors of various protein kinases and as ligands for the benzodiazepine binding site on GABAA receptors.

This compound incorporates key structural elements that suggest potential activity in these areas: the imidazo[1,2-a]pyridine core, a 6-chloro substituent known to influence activity in some analogs, and a 2-phenyl group common in many bioactive derivatives.[3][5]

Evaluating this compound in Kinase Inhibition Assays

The aberrant activity of protein kinases is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[6] Assays to identify and characterize kinase inhibitors are therefore crucial. A reference compound in such assays serves as a benchmark for activity and a control for assay performance.

While staurosporine is a broad-spectrum kinase inhibitor often used as a positive control, more specific reference compounds are valuable for validating assays targeting particular kinase families. Given that imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against kinases such as PI3K and FLT3, we propose evaluating this compound as a potential reference compound in a generic kinase inhibition assay, comparing its performance against a known inhibitor like Quercetin, a standard inhibitor for kinases like CK2.[7]

Comparative Performance Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)Assay Platform
This compound PI3KαTo be determinedKinase-Glo® Luminescent Assay
PIK-75 (Reference)PI3Kα150Kinase-Glo™ Assay[8]
Quercetin (Reference)CK2200-1800Kinetic Assay[7]
Staurosporine (Reference)Broad Spectrum1-20Various
Experimental Protocol: In Vitro PI3K Enzyme Assay (Kinase-Glo®)

This protocol outlines a luminescent kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity due to ATP consumption.

Materials:

  • This compound

  • Reference Inhibitor (e.g., PIK-75)[8]

  • Recombinant PI3Kα enzyme

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.

  • Add 5 µL of PI3Kα enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the substrate mixture (PIP2 and ATP) to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:
  • Kinase-Glo® Platform: This platform is chosen for its high sensitivity, broad dynamic range, and ease of use in high-throughput screening. It directly measures ATP consumption, a direct consequence of kinase activity.

  • Reference Compound: PIK-75 is a known imidazo[1,2-a]pyridine-based PI3Kα inhibitor, making it a structurally relevant and functionally appropriate comparator.[8]

  • DMSO as Vehicle: DMSO is a standard solvent for dissolving and diluting small molecule compounds for biological assays due to its high solubilizing power and general compatibility with cellular and enzymatic assays at low concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test and reference compounds Plate_Setup Add compounds to 384-well plate Compound_Prep->Plate_Setup Add_Enzyme Add PI3Kα enzyme Plate_Setup->Add_Enzyme Add_Substrate Add PIP2 and ATP to initiate reaction Add_Enzyme->Add_Substrate Incubate_Reaction Incubate for 1 hour at RT Add_Substrate->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® reagent Incubate_Reaction->Add_KinaseGlo Incubate_Detection Incubate for 10 minutes Add_KinaseGlo->Incubate_Detection Read_Plate Measure luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro PI3K kinase inhibition assay.

Evaluating this compound in Benzodiazepine Receptor Binding Assays

Certain imidazo[1,2-a]pyridine derivatives are known to bind to the benzodiazepine (BZD) site on GABAA receptors, acting as allosteric modulators.[9] Radioligand receptor binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. In this context, this compound can be evaluated for its binding affinity and compared to well-established BZD site ligands like Diazepam and Flumazenil.[10][11]

Comparative Performance Data (Hypothetical)
CompoundReceptorKᵢ (nM)Radioligand
This compound GABAA (BZD site)To be determined[³H]-Flumazenil
Diazepam (Reference)GABAA (BZD site)1.53[³H]-Flumazenil[10]
Flumazenil (Reference)GABAA (BZD site)~1[³H]-Flumazenil
Experimental Protocol: Radioligand Receptor Binding Assay for the Benzodiazepine Site

This protocol describes a competitive binding assay to determine the affinity of a test compound for the BZD site on GABAA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • Reference Compounds (Diazepam, Flumazenil)

  • [³H]-Flumazenil (Radioligand)

  • Rat cortical membrane preparation (source of GABAA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In test tubes, combine the assay buffer, a fixed concentration of [³H]-Flumazenil, and the test or reference compound at various concentrations.

  • Add the rat cortical membrane preparation (approximately 100 µg of protein) to each tube.

  • For non-specific binding (NSB) determination, add a high concentration of unlabeled Diazepam to a set of tubes.

  • Incubate the tubes at 30°C for 35 minutes.[10]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:
  • [³H]-Flumazenil: This is a widely used radioligand for labeling the BZD site on GABAA receptors due to its high affinity and specificity.[10]

  • Rat Cortical Membranes: The cerebral cortex is rich in GABAA receptors, making it a suitable and readily available source of the target receptor for in vitro binding studies.[10]

  • Competitive Binding Format: This assay format is a robust and direct method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radioligand for the same binding site.

Logical Relationship Diagram

G cluster_components Assay Components cluster_interaction Binding Interaction cluster_outcome Outcome Receptor GABAA Receptor (BZD Site) Binding Competitive Binding Receptor->Binding Radioligand [3H]-Flumazenil Radioligand->Binding Test_Compound 6-Chloro-2-phenylimidazo [1,2-a]pyridin-3-amine Test_Compound->Binding Displacement Displacement of [3H]-Flumazenil Binding->Displacement Affinity Determination of Binding Affinity (Ki) Displacement->Affinity

Caption: Logical flow of the competitive receptor binding assay.

Conclusion and Future Directions

This compound, while not a classical reference standard, represents a valuable tool for researchers in drug discovery. Its defined structure within a biologically significant class of compounds makes it an excellent candidate for evaluation as a reference compound in specific contexts, such as assays targeting kinases or the benzodiazepine receptor.

By comparing its performance against established standards like PIK-75, Quercetin, or Diazepam, researchers can validate their assay systems and gain a deeper understanding of the structure-activity relationships within the imidazo[1,2-a]pyridine scaffold. The protocols and comparative framework provided in this guide offer a robust starting point for such investigations, ultimately contributing to the development of more selective and potent therapeutic agents.

References

  • Fluorochem. (n.d.). This compound. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Marhadour, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 384-392. Retrieved from [Link]

  • Ambrožič, M., et al. (2021). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 26(11), 3193. Retrieved from [Link]

  • Molbase. (n.d.). {6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Retrieved from [Link]

  • Marhadour, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. Retrieved from [Link]

  • Whitney, J. A. (2004). Reference Systems for Kinase Drug Discovery: Chemical Genetic Approaches to Cell-Based Assays. Assay and Drug Development Technologies, 2(4), 409-418. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Peters, C. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Kumar, S., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4381-4386. Retrieved from [Link]

  • Li, H., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 8(1), 16298. Retrieved from [Link]

  • Fassihi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 8(3), 165-172. Retrieved from [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABA A receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. Retrieved from [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(10), 1-11. Retrieved from [Link]

  • Kletskov, A. V., et al. (2018). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic Chemistry Frontiers, 5(11), 1774-1778. Retrieved from [Link]

  • Liu, X., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. Retrieved from [Link]

  • Taha, M., et al. (2020). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. ResearchGate. Retrieved from [Link]

  • Silva, G. L. S., et al. (2021). Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases. ResearchGate. Retrieved from [Link]

  • Sieghart, W., & Savić, M. M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. International Journal of Molecular Sciences, 19(11), 3349. Retrieved from [Link]

  • da Silva, G. G., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. Retrieved from [Link]

  • Fassihi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Benzodiazepine Binding Site Research Articles. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Retrieved from [Link]

Sources

A Researcher's Guide to the Stereoselective Analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous biologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored member of this family: 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine. The introduction of a chiral center at the C3-amino position presents a critical, often overlooked, aspect of its drug development potential: stereochemistry.

While extensive research has highlighted the therapeutic promise of the broader imidazo[1,2-a]pyridine class, a direct comparative analysis of the racemic mixture of this compound versus its individual enantiomers is not yet available in the public domain. This guide is designed to bridge that gap. It serves as a comprehensive, practical manual for researchers, providing the necessary theoretical framework and detailed experimental protocols to synthesize, separate, and perform a comparative analysis of these stereoisomers. By following the methodologies outlined herein, researchers can unlock the potential of the eutomer—the more active enantiomer—and mitigate the risks associated with the distomer, thereby advancing this promising compound from a racemic curiosity to a refined, single-enantiomer candidate.

Introduction: The Chirality Question in Drug Design

Chirality is a fundamental property of molecules that can have profound implications in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, contribute to adverse effects.

The 3-amino-substituted imidazo[1,2-a]pyridines are a class of compounds with noted biological activities, including potential as anticancer and antimicrobial agents.[3][4] For this compound, the amine group at the 3-position renders it a chiral molecule. A comprehensive understanding of how each enantiomer interacts with biological systems is therefore not just an academic exercise, but a crucial step in its potential development as a therapeutic agent. This guide provides the tools to answer this critical question.

Synthesis of Racemic this compound

The synthesis of the racemic parent compound is the necessary starting point for any stereoselective investigation. While various methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a common and effective approach involves the cyclocondensation of an appropriate 2-aminopyridine with an α-haloketone. The subsequent introduction of the 3-amino group can be achieved through various synthetic routes.

Proposed Synthetic Protocol

This protocol outlines a plausible two-step synthesis for the racemic compound.

Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 6-Chloro-2-phenylimidazo[1,2-a]pyridine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amination at the C3 Position

This step is hypothetical and based on common synthetic transformations of this scaffold.

  • The 6-Chloro-2-phenylimidazo[1,2-a]pyridine from Step 1 can first be nitrated at the 3-position using a nitrating agent (e.g., nitric acid in sulfuric acid) under controlled temperature conditions.

  • The resulting 3-nitro intermediate is then reduced to the 3-amino compound. A common method is catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

  • Following the reduction, the reaction mixture is worked up and the product is purified, typically by column chromatography, to yield racemic this compound.

Enantiomeric Resolution: Separating the Mirror Images

With the racemic mixture in hand, the next critical step is the separation of the individual enantiomers. Diastereomeric salt formation is a classic, robust, and widely used method for the resolution of racemic amines.[5][6][7] This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8]

Detailed Protocol for Chiral Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Tartaric acid or (R)-(-)-Mandelic acid)

  • Anhydrous Methanol or Ethanol

  • Diethyl ether

  • 5% Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm anhydrous methanol. In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Tartaric acid, 0.5 eq) in warm anhydrous methanol. Slowly add the acid solution to the amine solution with constant stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature. The diastereomeric salt with lower solubility will begin to crystallize. The cooling process can be aided by placing the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities. The filtrate, which contains the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a 5% sodium hydroxide solution dropwise until the pH is basic (pH 10-11). This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the liberated enantiomerically-enriched amine into an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield one of the enantiomers.

  • Isolation of the Second Enantiomer: The second enantiomer can be recovered from the filtrate saved in step 3 by following steps 4-6.

Workflow for Chiral Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation & Extraction cluster_3 Liberation & Extraction racemate Racemic Amine (R/S Mixture) mix Mix and Stir racemate->mix acid Chiral Acid (e.g., (+)-Tartaric Acid) acid->mix solvent Methanol solvent->mix cool Slow Cooling mix->cool filter Vacuum Filtration cool->filter precipitate Precipitate (Less Soluble Salt) (e.g., S-Amine-(+)-Tartrate) filter->precipitate filtrate Filtrate (More Soluble Salt) (e.g., R-Amine-(+)-Tartrate) filter->filtrate base_precipitate Add Base (NaOH) precipitate->base_precipitate base_filtrate Add Base (NaOH) filtrate->base_filtrate extract_precipitate Extract with DCM base_precipitate->extract_precipitate enantiomer_S Enantiomer 1 (e.g., S-Amine) extract_precipitate->enantiomer_S extract_filtrate Extract with DCM base_filtrate->extract_filtrate enantiomer_R Enantiomer 2 (e.g., R-Amine) extract_filtrate->enantiomer_R G cluster_0 Cell Membrane receptor Growth Factor Receptor kinase Target Kinase receptor->kinase downstream Downstream Signaling Cascade kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis eutomer Eutomer (e.g., S-enantiomer) eutomer->kinase Strong Inhibition distomer Distomer (e.g., R-enantiomer) distomer->kinase Weak or No Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in the fast-paced world of drug discovery, the imidazo[1,2-a]pyridine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific compound, 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, is a valuable intermediate in the synthesis of these potentially bioactive molecules.[4][5] However, its utility in the lab is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: A Precautionary Approach

A Safety Data Sheet for the related compound, 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, provides critical GHS classifications that should be considered as a minimum baseline for handling and disposal.[7]

Hazard Class & CategoryHazard StatementRationale and Implications for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion is a primary route of exposure. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect skin contact can cause irritation. All waste materials, including contaminated labware, must be handled with appropriate gloves.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe compound poses a significant risk to eyes. Eye protection is mandatory when handling the pure compound or its waste.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. Waste handling should occur in well-ventilated areas or a chemical fume hood.

Inherent Environmental Hazards: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[8] Although specific data is absent for this compound, it must be treated as a potential environmental hazard.[6] Crucially, do not discharge to sewer systems. [6]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following minimum PPE is required when handling waste containing this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid compound where dust may be generated, or when dealing with spills, use respiratory protection in a well-ventilated area or chemical fume hood.[7]

On-Site Waste Management: Segregation and Containment

Proper segregation is the most critical step in ensuring safe and compliant disposal. Commingling of waste streams can lead to dangerous reactions and significantly increases disposal costs.

Step-by-Step Waste Collection Protocol
  • Identify the Waste Stream: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, chromatography materials, gloves).

    • Rinsate from cleaning contaminated glassware (see Section 4).

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene, HDPE). The container must have a secure, sealable lid.[9]

  • Crucial Segregation: This waste must be collected as Halogenated Organic Waste .

    • DO NOT mix with non-halogenated organic waste.[10] Halogenated waste requires specialized incineration with flue gas scrubbing to neutralize the acidic gases (like HCl) produced during combustion, making its disposal distinct and more costly.[6][11]

    • DO NOT mix with acids, bases, or strong oxidizing agents to avoid potential unknown exothermic reactions.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and composition of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.[9]

  • Accumulation: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

Decontamination and Empty Container Disposal

Properly managing containers is a key aspect of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).

  • Empty Containers: For a container that held this compound to be considered "RCRA empty" and thus non-hazardous, it must be triple-rinsed.[6]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, the first rinsate must be collected and disposed of as halogenated hazardous waste. [9] Subsequent rinses may also require collection depending on local regulations.

    • Once triple-rinsed and air-dried, the container can be disposed of as non-hazardous waste, though puncturing it to prevent reuse is recommended.[6]

  • Contaminated Glassware: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and treated as halogenated hazardous waste.

Final Disposal Pathway: A Decision Framework

The ultimate disposal of this chemical waste must be handled by a licensed environmental services contractor. The primary and most effective method for destroying chlorinated heterocyclic compounds is high-temperature incineration.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal External Disposal Procedures A Waste Generation (Solid, Solution, Contaminated Items) B Is waste halogenated? (Contains Cl, Br, F, I) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes F Segregate as Non-Halogenated Waste B->F No D Use Designated, Labeled, Sealed Container C->D E Store in Satellite Accumulation Area D->E G Arrange Pickup by Licensed Waste Vendor E->G H Transport to Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I Primary Method J Secure Landfill (Post-treatment) H->J Ash/Residue caption Disposal Decision Workflow

Figure 1. A procedural workflow for the safe segregation and disposal of this compound waste.

Why Incineration? Controlled incineration at high temperatures (typically >850 °C) with sufficient residence time ensures the complete destruction of the heterocyclic ring structure.[6] The process requires subsequent "scrubbing" of the flue gases to neutralize the hydrogen chloride (HCl) gas formed from the chlorine atoms, preventing its release as an acid rain precursor.[6] Landfilling untreated chlorinated organic waste is not an environmentally sound practice due to its potential for leaching and persistence.[8]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Remove all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Conclusion

The responsible management of chemical waste is not merely a regulatory hurdle; it is an integral part of the scientific process. For this compound, a compound with significant potential in drug development, the disposal protocol must be guided by a precautionary approach. By adhering to rigorous segregation, proper containment, and partnering with certified disposal experts for high-temperature incineration, researchers can ensure their work advances science without compromising safety or environmental integrity.

References

  • ChemWhat. (n.d.). (E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)[(3-fluorophenyl)methoxy]amine. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Angene Chemical. (2026). Safety Data Sheet - 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 6-Chloro-2-pyridinamine. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Navigating the Unseen: A Practical Guide to Handling 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine, a compound for which comprehensive toxicological data may not be fully available. Our approach is grounded in the principle of treating compounds of unknown toxicity with a high degree of caution, based on the known hazards of their structural components: a halogenated imidazopyridine core and an aromatic amine moiety.

Immediate Safety Profile: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from structurally related compounds and functional groups. The primary concerns stem from its classification as a halogenated aromatic amine.

Hazard CategoryAnticipated RiskRationale
Acute Oral Toxicity Harmful if swallowed.Based on data for similar imidazo[1,2-a]pyridine derivatives which are classified as Category 4 Acute Oral Toxicity.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Potential for dermal absorption.Aromatic amines and halogenated compounds can be irritants and may be absorbed through the skin.[1][2][3][4]
Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for many organic chemicals, especially fine powders that can easily become airborne.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.Fine particulate matter can irritate the respiratory system.[1][2]
Carcinogenicity/Mutagenicity Unknown.Aromatic amines are a class of compounds that include known carcinogens. Prudent handling is required.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment.[5][6]

Core Operational Workflow: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocol is designed to provide a robust barrier against potential exposure during routine laboratory operations.

Step-by-Step PPE Protocol:
  • Engineering Controls First : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Body Protection : A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[7][8]

  • Hand Protection : Double-gloving is mandatory.

    • Inner Glove : A nitrile glove provides a good first line of defense against incidental contact.

    • Outer Glove : A glove with proven resistance to aromatic amines and chlorinated solvents should be worn. While specific permeation data for this compound is unavailable, gloves made of butyl rubber or laminate materials (such as Silver Shield/4H®) offer broad chemical resistance.[3][4] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected, and always before leaving the laboratory or handling common objects like phones or keyboards.

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the potential for severe eye irritation, it is strongly recommended to use chemical splash goggles.[8] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7][8]

  • Respiratory Protection : For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary.[7][9]

PPE_Workflow start Start: Handling Required weighing Weighing Solid start->weighing dissolving Dissolving/Solution Transfer start->dissolving ppe_base Standard PPE: - Lab Coat - Double Gloves (Nitrile + Chemical Resistant) - Safety Goggles weighing->ppe_base ppe_splash Enhanced PPE: - Add Face Shield - Chemical Apron dissolving->ppe_splash spill Spill or Aerosol Generation ppe_respirator Full Protection: - Add NIOSH Respirator (P100/OV) spill->ppe_respirator caption Fig 1: PPE Selection Workflow

Caption: Fig 1: PPE Selection Workflow based on the specific laboratory operation.

Spill & Emergency Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Immediate Actions:
  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the spill area.

  • Evacuate : If the spill is large, produces significant dust or vapors, or is outside of a fume hood, evacuate the immediate area.

  • Consult SDS/Safety Officer : If available, consult the Safety Data Sheet. Notify your institution's safety officer.

Decontamination Procedure:
  • For Small Spills (Solid) :

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.

    • Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • For Small Spills (Liquid) :

    • Absorb the spill with inert, non-combustible material like vermiculite or sand.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Emergency_Response spill Spill Occurs action_alert Alert Personnel Isolate Area spill->action_alert is_large Large Spill or Aerosol Risk? is_contained Contained in Fume Hood? is_large->is_contained No action_evacuate Evacuate Area Notify Safety Officer is_large->action_evacuate Yes action_ppe Don Enhanced PPE (incl. Respirator) is_contained->action_ppe No action_clean_small Clean with Spill Kit (Solid or Liquid Protocol) is_contained->action_clean_small Yes action_alert->is_large action_ppe->action_clean_small caption Fig 2: Emergency Spill Response Decision Tree

Caption: Fig 2: Decision-making process for responding to a chemical spill.

Decontamination & Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of personnel and the environment.

Workspace Decontamination:
  • All surfaces and equipment potentially contaminated with this compound should be wiped down with a solvent known to dissolve the compound, followed by a standard laboratory detergent and water.

  • All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

Waste Disposal:
  • Chemical Waste : All solid waste (unused compound, contaminated absorbents) and liquid waste (solutions containing the compound) must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Waste Classification : This compound should be classified as a halogenated organic waste .[10] Do not mix with non-halogenated waste streams.[10]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Disposal Vendor : Follow your institution's procedures for hazardous waste pickup. Professional disposal services will typically use high-temperature incineration for halogenated organic compounds.[5][11]

Disposal_Workflow cluster_waste_stream Waste Segregation cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) is_halogenated Halogenated? start->is_halogenated halogen_bin Halogenated Organic Waste Container is_halogenated->halogen_bin Yes non_halogen_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogen_bin No label_container Label Container: - 'Hazardous Waste' - Chemical Name - Quantity halogen_bin->label_container request_pickup Request EHS Pickup label_container->request_pickup incineration High-Temperature Incineration request_pickup->incineration caption Fig 3: Waste Disposal Workflow

Caption: Fig 3: Step-by-step process for proper waste segregation and disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Safety Data Sheet - Angene Chemical.
  • Safety Data Sheet - Angene Chemical.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed.
  • Imidazo[1,2-a]pyridines Reactions & Prep | PDF - Scribd.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science.
  • Amine Disposal For Businesses - Collect and Recycle.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • (6-chloro-imidazo[1,2-a]pyridin-3-yl)-phenyl-amine Safety Data Sheets - Echemi.
  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Safety Data Sheets - Echemi.
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press.
  • hazardous waste segregation.
  • Chemical Waste | Environmental Health & Safety (EHS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.